Antifungal agent 121
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
63052-10-8 |
|---|---|
Molekularformel |
C16H11N3O |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-12(9-11-5-1-4-8-15(11)20)16-18-13-6-2-3-7-14(13)19-16/h1-9,20H,(H,18,19)/b12-9+ |
InChI-Schlüssel |
AZEVWTLMLJADQY-FMIVXFBMSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Antifungal Agent 121 (TM11)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 121, identified as compound TM11, is a novel benzimidazole-acrylonitrile hybrid derivative with demonstrated potential as a fungicidal agent.[1][2][3][4] This technical guide provides a comprehensive overview of its core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the implicated biological pathways. The primary mechanism of action for TM11 is the inhibition of urease, a key enzyme in fungal nitrogen metabolism and virulence.[1][2][3][4] Additionally, in silico studies suggest a secondary mechanism involving the inhibition of succinate (B1194679) dehydrogenase, a critical enzyme in the mitochondrial electron transport chain.[1][2][3][4] This document consolidates the current understanding of TM11's antifungal properties to facilitate further research and development.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound (TM11), a benzimidazole-acrylonitrile derivative, has been identified as a potent inhibitor of fungal urease.[1][2][3][4] Urease is a crucial enzyme for many pathogenic fungi, enabling them to utilize urea (B33335) as a nitrogen source and contributing to their virulence by modulating the pH of their microenvironment.[5][6] By inhibiting this enzyme, TM11 disrupts essential metabolic processes, leading to a fungicidal effect. Furthermore, computational modeling predicts that TM11 may also target succinate dehydrogenase, suggesting a dual mechanism of action that could be advantageous in overcoming resistance.[1][2][3][4]
Core Mechanism of Action
Primary Target: Urease Inhibition
The principal mechanism of action of this compound (TM11) is the inhibition of the urease enzyme. A kinetic study has demonstrated that TM11 acts as a mixed inhibitor of urease.[1][2][3][4] This indicates that TM11 can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity of the enzyme through a complex mechanism.
The inhibition of urease disrupts the fungus's ability to hydrolyze urea, a critical step in nitrogen acquisition for many fungal species. This disruption of nitrogen metabolism is a key factor in the fungicidal activity of TM11.
Secondary Target: Succinate Dehydrogenase Inhibition (Predicted)
In silico molecular docking studies have suggested that TM11 and its analogues have the potential to inhibit succinate dehydrogenase (SDH).[1][2][3][4] SDH is a vital enzyme complex in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Inhibition of SDH would disrupt cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[7][8][9] This predicted secondary mechanism, if confirmed, would represent a significant enhancement of TM11's antifungal efficacy.
Signaling Pathways and Cellular Effects
Urease Inhibition Pathway
The inhibition of urease by TM11 directly impacts the nitrogen metabolism pathway. By blocking the conversion of urea to ammonia (B1221849) and carbon dioxide, TM11 likely leads to a state of nitrogen starvation within the fungal cell. The precise downstream signaling events triggered by this nitrogen deprivation are not yet fully elucidated for TM11. However, in fungi, nitrogen limitation is known to activate complex signaling cascades, such as the target of rapamycin (B549165) (TOR) pathway, which regulate cell growth, proliferation, and autophagy.
Succinate Dehydrogenase Inhibition Pathway (Predicted)
The predicted inhibition of succinate dehydrogenase by TM11 would have a direct and severe impact on cellular respiration. By blocking the function of SDH, TM11 would interrupt the flow of electrons in the electron transport chain and halt a key step in the TCA cycle. This would lead to a rapid decrease in ATP synthesis and an accumulation of reactive oxygen species (ROS), ultimately triggering programmed cell death or apoptosis.[7][10][11]
Quantitative Data
The following table summarizes the urease inhibitory activity of this compound (TM11) and a selection of its analogues (TM1-TM53), as reported by Moghadam et al. (2024).[1][2][3][4] The data is presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | Chemical Name / Substitution Pattern | Urease Inhibition IC50 (µM) |
| TM11 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-hydroxyphenyl)acrylonitrile | Not explicitly stated in abstract, but kinetic study performed |
| TM1 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(thiophen-2-yl)acrylonitrile | 1.22 - 28.45 (range for active compounds) |
| TM2 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile | 1.22 - 28.45 (range for active compounds) |
| TM4 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile | 1.22 - 28.45 (range for active compounds) |
| TM8 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile | 1.22 - 28.45 (range for active compounds) |
| TM15 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-nitrophenyl)acrylonitrile | 1.22 - 28.45 (range for active compounds) |
| TM18 | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile | 1.22 - 28.45 (range for active compounds) |
| Hydroxyurea | (Standard) | 100 |
| Note: The exact IC50 value for TM11 is not available in the abstract of the primary publication. The kinetic study performed on TM11 suggests it is one of the more potent compounds in the series. The IC50 range presented is for all active compounds (TM1-TM53) reported in the study. |
Experimental Protocols
In Vitro Urease Inhibition Assay
This protocol is a generalized procedure based on standard methods for determining urease inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound (TM11) against urease.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate (B84403) buffer (pH 7.4)
-
Phenol (B47542) reagent (Phenol, sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide, sodium hypochlorite)
-
This compound (TM11) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of TM11 in the appropriate solvent.
-
In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of urease enzyme solution, and 5 µL of the test compound solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of phenol reagent and 70 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 50 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the MIC of this compound (TM11) against various fungal strains.
Materials:
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
This compound (TM11) dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of TM11 in DMSO.
-
Perform serial twofold dilutions of TM11 in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculate each well of the microplate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
Conclusion
This compound (TM11) represents a promising new scaffold for the development of novel antifungal therapies. Its primary mechanism of action, the inhibition of urease, targets a key aspect of fungal metabolism and virulence. The potential for a secondary mechanism of action through the inhibition of succinate dehydrogenase further enhances its therapeutic potential. Further in-depth studies are warranted to fully elucidate the downstream signaling pathways affected by TM11 in various fungal species and to validate its efficacy in preclinical and clinical settings. This technical guide provides a foundational understanding of TM11's mechanism of action to support these future research endeavors.
References
- 1. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Urease Inhibitors Reduce the Severity of Disease Symptoms, Dependent on the Lifestyle of the Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. js.ugd.edu.mk [js.ugd.edu.mk]
- 9. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Antifungal Agent 121: A Technical Guide on its Discovery and Synthesis
The escalating threat of multidrug-resistant fungal infections necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. In this context, benzimidazole-acrylonitrile hybrids have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and proposed mechanism of action of a notable example from this class, designated as compound TM11, also referred to as Antifungal Agent 121. This document is intended for researchers, scientists, and drug development professionals.
Discovery and Initial Biological Profile
This compound (TM11) is a benzimidazole-acrylonitrile derivative that was identified during a research program focused on designing potent urease inhibitors.[1][2][3] The initial discovery was not of its antifungal properties but of its significant inhibitory effect on the urease enzyme. A series of 53 benzimidazole-acrylonitrile derivatives, including TM11, were synthesized and evaluated for their biological activity.[1][2][3]
While the primary experimental data for this series of compounds is centered on urease inhibition, the structural similarities to known fungicides prompted further in silico investigation into their antifungal potential.[1][2][3] Molecular docking studies were conducted to evaluate the interaction of these compounds with succinate (B1194679) dehydrogenase, a key enzyme in the fungal respiratory chain and a validated antifungal target.[1][2] These computational studies predicted a high potential for fungicidal activity for the entire series, including TM11.[1][2][3]
It is critical to note that, as of current literature, the antifungal activity of TM11 is putative and based on these in silico models. Further in vitro and in vivo studies are required to validate this predicted efficacy.
Synthesis of this compound (TM11)
The synthesis of this compound (TM11) and its analogues is a two-step process. The general synthetic route involves the preparation of 2-(cyanomethyl)benzimidazole (B160407), followed by a Knoevenagel condensation with a substituted benzaldehyde (B42025).[2][4]
Experimental Protocol: General Synthesis of Benzimidazole-Acrylonitrile Derivatives
Step 1: Synthesis of 2-(cyanomethyl)benzimidazole This precursor is typically synthesized through the condensation of o-phenylenediamine (B120857) with a suitable C2 synthon, such as ethyl cyanoacetate, under acidic conditions.
Step 2: Synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(substituted-phenyl)acrylonitrile (e.g., TM11)
-
To a solution of 2-(cyanomethyl)benzimidazole (1 mmol) in 10 mL of ethanol (B145695), add the appropriately substituted benzaldehyde (1 mmol).
-
Add five drops of piperidine (B6355638) to the mixture to act as a basic catalyst.
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol to yield the final benzimidazole-acrylonitrile derivative.
The structure of TM11 and its analogues are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2][3]
Quantitative Data: Urease Inhibition
The primary experimental data available for this compound (TM11) and its congeners relates to their potent urease inhibitory activity. The half-maximal inhibitory concentrations (IC50) were determined and compared against the standard urease inhibitor, hydroxyurea.
| Compound | Urease Inhibition IC50 (µM) |
| TM11 | Not explicitly stated, but within the active range |
| Most Active Compounds (e.g., TM6, TM21) | 1.22 - 28.45 |
| Hydroxyurea (Standard) | 100 |
| Table 1: Urease inhibitory activity of the benzimidazole-acrylonitrile series compared to a standard inhibitor. Data sourced from Moghadam et al., 2024.[1][2][3] |
A kinetic study performed on TM11 revealed that it acts as a mixed inhibitor of the urease enzyme.[1][2]
Experimental Protocol: Urease Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of Jack bean urease and urea (B33335) (substrate) are prepared in phosphate (B84403) buffer.
-
Incubation: The synthesized compounds (at various concentrations) are pre-incubated with the urease enzyme solution in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea substrate solution.
-
Ammonia (B1221849) Quantification: The amount of ammonia produced as a result of urea hydrolysis is determined using the indophenol (B113434) method, where the absorbance is measured spectrophotometrically at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of urease activity is calculated by plotting the percentage of inhibition against the compound concentrations.
Proposed Antifungal Mechanism of Action
The proposed antifungal activity of TM11 is based on its predicted ability to inhibit succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[1][2][3] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for fungicides. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Molecular docking studies suggest that the benzimidazole-acrylonitrile scaffold of TM11 can fit into the active site of SDH, interacting with key amino acid residues and preventing the binding of the natural substrate, succinate.[1][2] This mechanism is distinct from many existing antifungals that target the cell wall or cell membrane.
Future Directions and Conclusion
This compound (TM11) represents a promising starting point for the development of a new class of fungicides. While its potent urease inhibitory activity is experimentally confirmed, its antifungal properties remain to be validated. The next crucial steps in the development of this compound will be:
-
In Vitro Antifungal Susceptibility Testing: To determine the Minimum Inhibitory Concentration (MIC) of TM11 against a panel of clinically relevant fungal pathogens, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
-
Mechanism of Action Studies: To experimentally confirm the inhibition of succinate dehydrogenase and its impact on fungal cellular respiration.
-
Cytotoxicity and Safety Profiling: To assess the selectivity of TM11 for fungal cells over mammalian cells.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of TM11 in animal models of fungal infections.
References
- 1. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
Antifungal Agent 121: A Technical Guide to Its Chemical Structure, Properties, and Postulated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Antifungal Agent 121, also identified as compound TM11, is a novel benzimidazole-acrylonitrile derivative with potential as a fungicidal agent.[1][2] This technical guide provides a comprehensive overview of its chemical structure, known properties, and hypothesized mechanism of action. While experimental data on its direct antifungal activity is not yet publicly available, this document synthesizes current knowledge, including its potent urease inhibitory effects, and outlines the experimental protocols necessary to elucidate its full antifungal potential. The proposed mechanism of action, inhibition of succinate (B1194679) dehydrogenase, is discussed in the context of molecular docking studies. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antifungal therapies.
Chemical Structure and Physicochemical Properties
This compound (TM11) is chemically classified as a benzimidazole-acrylonitrile derivative.[1][2]
Chemical Structure:
-
Systematic Name: (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile
-
Molecular Formula: C₁₆H₁₁N₃O
-
Molecular Weight: 261.28 g/mol [3]
-
CAS Number: 343362-45-8
Table 1: Physicochemical Properties of this compound (TM11)
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N₃O | [3] |
| Molecular Weight | 261.28 | [3] |
| Appearance | Yellow Solid | [4] |
| Melting Point | 208–210°C | [4] |
Known Biological Activity: Urease Inhibition
A 2024 study investigated a series of benzimidazole-acrylonitrile derivatives, including TM11, and identified them as potent urease inhibitors.[4] Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is crucial for the survival of certain pathogenic microorganisms. The inhibition of this enzyme is a target for antimicrobial agent development.
Table 2: Urease Inhibitory Activity of this compound (TM11)
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mode | Reference |
| This compound (TM11) | Jack Bean Urease | Not explicitly stated for TM11, but the series showed IC₅₀ values from 1.22–28.45 µM | Mixed Inhibitor | [4] |
| Hydroxyurea (Standard) | Jack Bean Urease | 100 µM | [4] |
A kinetic study of this compound (TM11) revealed a mixed mode of inhibition against urease.[4]
Postulated Antifungal Mechanism of Action: Succinate Dehydrogenase Inhibition
While direct experimental validation is pending, molecular docking studies suggest that the antifungal activity of benzimidazole-acrylonitrile derivatives like this compound may stem from the inhibition of succinate dehydrogenase (SDH).[4] SDH, also known as Complex II of the electron transport chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a vital target for antifungal agents. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Figure 1. Postulated mechanism of action of this compound. It is hypothesized to inhibit Succinate Dehydrogenase (SDH), disrupting both the TCA cycle and the electron transport chain, leading to decreased ATP production and fungal cell death.
Experimental Protocols
General Synthesis of Benzimidazole-Acrylonitrile Derivatives
The synthesis of this compound and related compounds typically involves a Knoevenagel condensation.
Figure 2. General workflow for the synthesis of benzimidazole-acrylonitrile derivatives.
Protocol:
-
Dissolve equimolar amounts of 2-(cyanomethyl)-1H-benzimidazole and the corresponding aromatic aldehyde in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold ethanol and diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure benzimidazole-acrylonitrile derivative.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).
Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Protocol:
-
Fungal Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in RPMI-1640 medium, adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare a series of two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the agent that completely inhibits fungal growth.
Succinate Dehydrogenase (SDH) Inhibition Assay
This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.
Protocol:
-
Enzyme Preparation: Isolate mitochondria from the target fungal species through differential centrifugation. The mitochondrial pellet will serve as the source of SDH.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), sodium succinate (substrate), and an electron acceptor dye such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the mitochondrial preparation to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 600 nm for DCPIP) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Activity of Related Benzimidazole (B57391) Derivatives
While specific data for this compound is lacking, other benzimidazole derivatives have demonstrated a range of antifungal activities. For instance, certain fluorinated benzimidazole derivatives have shown activity against Candida species and other fungi, with MIC values varying based on the specific substitutions on the benzimidazole ring.[5] Additionally, studies on other benzimidazole compounds have reported activity against various clinical isolates of Candida and Aspergillus species.[6] These findings support the potential of the benzimidazole scaffold as a source of new antifungal agents, warranting further investigation into this compound.
Conclusion and Future Directions
This compound (TM11) presents a promising scaffold for the development of new fungicidal drugs. Its chemical tractability and the potent urease inhibitory activity of the benzimidazole-acrylonitrile class are well-documented. The primary hypothesis for its antifungal mechanism, the inhibition of succinate dehydrogenase, is biologically plausible and supported by computational models. However, the critical next steps for advancing this compound in the drug development pipeline are clear. Experimental validation of its antifungal spectrum through rigorous MIC testing against a panel of clinically relevant fungi is paramount. Furthermore, biochemical assays are required to confirm the inhibition of succinate dehydrogenase and to elucidate the precise kinetics of this interaction. The protocols outlined in this guide provide a clear roadmap for these essential future investigations. Successful validation of its antifungal efficacy and mechanism of action will position this compound as a significant lead compound in the fight against invasive fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benzimidazole-Acrylonitrile Derivatives as Novel Fungicidal Agents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities.[1] This technical guide focuses on a promising class of compounds: benzimidazole-acrylonitrile hybrids. These derivatives have been investigated for their potential as potent fungicides. This document provides a comprehensive overview of their synthesis, proposed mechanism of action, and the experimental protocols for their evaluation.
Synthesis of Benzimidazole-Acrylonitrile Derivatives
A significant series of 53 benzimidazole-acrylonitrile derivatives, designated as TM1-TM53, has been synthesized and characterized.[1] The synthesis is a two-step process, which is initiated with the preparation of 2-(cyanomethyl)benzimidazole (B160407) followed by a Knoevenagel condensation with various substituted aldehydes.[1]
General Synthetic Workflow
The synthesis workflow for the title compounds is depicted below.
Caption: General synthesis workflow for benzimidazole-acrylonitrile derivatives.
Experimental Protocols
Synthesis and Characterization
General Procedure for the Synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile Derivatives (TM1-TM53) [1]
-
To a solution of 2-(cyanomethyl)benzimidazole (1 mmol) in ethanol (10 mL) in a round-bottom flask, the appropriately substituted aldehyde (1 mmol) and a catalytic amount of piperidine (a few drops) are added.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the precipitate formed is filtered, washed with cold ethanol, and dried to yield the crude product.
-
Further purification is achieved by recrystallization from a suitable solvent to afford the pure benzimidazole-acrylonitrile derivative.
Characterization Methods [1]
The synthesized compounds are typically characterized by the following spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.
An example of characterization data for a representative compound, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile (TM4) , is as follows: Yellow solid; yield: 76%; m.p.: 221–222°C; IR (cm⁻¹): 3088, 3007, 2966.[1]
Antifungal Susceptibility Testing (General Protocol)
While specific experimental antifungal data for the TM1-TM53 series is not currently available in the reviewed literature, a standard method for evaluating the in vitro antifungal activity of novel compounds is the broth microdilution assay. The following is a generalized protocol based on established methods.
Broth Microdilution Method
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: Stock solutions of the benzimidazole-acrylonitrile derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometric reader.
Proposed Mechanism of Action
The fungicidal potential of the benzimidazole-acrylonitrile derivatives TM1-TM53 has been evaluated through in silico molecular docking studies.[1][2] These studies suggest that the primary target of these compounds may be succinate (B1194679) dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.
Caption: Proposed mechanism of action via succinate dehydrogenase inhibition.
It is important to note that the broader class of benzimidazole fungicides, such as benomyl (B1667996) and carbendazim, are known to act by a different mechanism: the inhibition of β-tubulin polymerization, which disrupts microtubule assembly and mitosis. Further experimental studies are required to confirm the precise mechanism of action for the benzimidazole-acrylonitrile hybrids.
Fungicidal Activity Data
A comprehensive review of the current scientific literature did not yield experimentally determined quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or half-maximal effective concentration [EC50]) for the antifungal activity of the specific benzimidazole-acrylonitrile derivatives (TM1-TM53) against fungal pathogens. The fungicidal potential of these compounds has been primarily suggested based on in silico molecular docking studies, which indicate a high potential for these derivatives to act as fungicides by inhibiting succinate dehydrogenase.[1][2]
For context, a different series of benzimidazole-acrylonitrile hybrids has been evaluated for antimycobacterial activity, with the most active compound showing a MIC of 0.78 µg/mL against Mycobacterium tuberculosis.
Further in vitro and in vivo studies are necessary to quantify the fungicidal efficacy of the TM1-TM53 series and to validate the promising results from the computational analyses.
Conclusion
Benzimidazole-acrylonitrile derivatives represent a promising new class of potential fungicides. The synthetic route to these compounds is well-established and efficient. In silico studies have provided a plausible mechanism of action targeting the succinate dehydrogenase enzyme, a validated target for fungicides. However, a critical gap exists in the current research, as experimental data on the fungicidal activity of these specific compounds is lacking. Future research should focus on the in vitro and in vivo evaluation of these derivatives against a panel of relevant plant and human fungal pathogens to validate their potential and pave the way for their development as novel antifungal agents.
References
Antifungal Agent 121: A Technical Overview of In Vitro Activity and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide to the novel investigational antifungal compound, Agent 121. It outlines its broad-spectrum activity, the standardized protocols used for its evaluation, and its proposed mechanism of action.
Spectrum of In Vitro Activity
Agent 121 demonstrates potent activity against a wide range of clinically relevant fungal pathogens, including yeasts and molds. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC), is particularly notable against species often associated with high morbidity and mortality.
The in vitro activity of Agent 121 was quantified against a panel of fungal isolates. The MIC values, representing the lowest concentration of the agent that inhibits visible growth, are summarized below. Data were generated following standardized protocols to ensure reproducibility.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) Range of Agent 121 Against Common Fungal Pathogens
| Fungal Species | Isolate Count | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| Yeasts | ||||
| Candida albicans | 100 | 0.015 - 0.25 | 0.03 | 0.125 |
| Candida glabrata | 100 | 0.03 - 0.5 | 0.06 | 0.25 |
| Candida parapsilosis | 50 | 0.125 - 1 | 0.25 | 0.5 |
| Candida auris | 50 | 0.015 - 0.125 | 0.03 | 0.06 |
| Cryptococcus neoformans | 50 | 0.06 - 0.5 | 0.125 | 0.25 |
| Molds | ||||
| Aspergillus fumigatus | 100 | 0.015 - 0.125 | 0.03 | 0.06 |
| Aspergillus flavus | 50 | 0.03 - 0.25 | 0.06 | 0.125 |
| Rhizopus arrhizus | 25 | 4 - 16 | 8 | >16 |
| Fusarium solani | 25 | 8 - >16 | 16 | >16 |
MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: Comparative In Vitro Activity of Agent 121 and Other Antifungal Agents
| Fungal Species | Agent 121 MIC₉₀ (µg/mL) | Fluconazole (B54011) MIC₉₀ (µg/mL) | Caspofungin MIC₉₀ (µg/mL) | Amphotericin B MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| Candida albicans | 0.125 | 2 | 0.25 | 0.5 |
| Candida glabrata | 0.25 | 32 | 0.125 | 1 |
| Candida auris | 0.06 | >64 | 0.5 | 1 |
| Aspergillus fumigatus | 0.06 | N/A | 0.125 | 1 |
N/A: Not applicable, as fluconazole lacks clinically relevant activity against Aspergillus species.
Experimental Protocols
The determination of Agent 121's in vitro activity was conducted in accordance with the reference methods established by the Clinical and Laboratory Standards Institute (CLSI).[3][4] These standardized procedures are crucial for ensuring inter-laboratory reproducibility and providing a reliable basis for comparing results.[1][5]
The susceptibility of yeast isolates, including Candida spp. and Cryptococcus neoformans, was determined using the broth microdilution method as described in the CLSI M27 document.[6][7]
-
Inoculum Preparation: Yeast isolates were cultured on potato dextrose agar (B569324) for 24-48 hours. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, equivalent to approximately 1-5 x 10⁶ CFU/mL. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Assay Plate Preparation: Agent 121 was serially diluted (2-fold) in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of Agent 121 that caused a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.
For molds such as Aspergillus spp., the protocol was adapted from the CLSI M38 document.[3][8]
-
Inoculum Preparation: Fungal spores (conidia) were harvested from cultures grown on potato dextrose agar for 5-7 days. The conidia were suspended in sterile saline containing a wetting agent (e.g., Tween 80), and the suspension was adjusted to a specific optical density corresponding to a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
Assay Plate Preparation and Incubation: Similar to the yeast protocol, serial dilutions of Agent 121 were prepared in RPMI-1640 medium. Plates were incubated at 35°C for 48-72 hours.
-
MIC Determination: For molds, the MIC endpoint was defined as the lowest drug concentration that resulted in 100% inhibition of growth (complete visual clarity).
Proposed Mechanism of Action
Agent 121 is hypothesized to act by disrupting the integrity of the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells.[9] Its specific target is believed to be β-(1,3)-D-glucan synthase , an enzyme complex responsible for synthesizing β-(1,3)-D-glucan, a critical polymer that provides structural rigidity to the cell wall.[10][11] This mechanism is similar to that of the echinocandin class of antifungals.[12][13] By non-competitively inhibiting the Fks1p subunit of this enzyme, Agent 121 prevents the formation of glucan polymers, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[11]
Experimental and Drug Discovery Workflow
The evaluation of Agent 121 is part of a structured drug discovery process. The typical in vitro screening cascade begins with high-throughput screening of a compound library against a key fungal pathogen, followed by more detailed characterization of promising hits.
References
- 1. Standardization of antifungal susceptibility testing and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. academic.oup.com [academic.oup.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. scribd.com [scribd.com]
- 8. njccwei.com [njccwei.com]
- 9. davidmoore.org.uk [davidmoore.org.uk]
- 10. benchchem.com [benchchem.com]
- 11. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Echinocandin - Wikipedia [en.wikipedia.org]
- 13. Echinocandins – structure, mechanism of action and use in antifungal therapy | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Target Identification of Antifungal Agent 121 in Fungi
Audience: Researchers, scientists, and drug development professionals.
Abstract
Antifungal agent 121, also identified as compound TM11, is a synthetic benzimidazole-acrylonitrile derivative with demonstrated antifungal potential.[1][2] This technical guide provides a comprehensive overview of the current understanding of its molecular targets within fungal cells. Experimental evidence has identified urease as a primary target, with this compound acting as a mixed inhibitor of this key metabolic enzyme.[3][4] Additionally, in silico molecular docking studies have suggested succinate (B1194679) dehydrogenase (SDH) , a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, as a secondary potential target.[3][4][5] This document details the quantitative inhibitory data, the experimental protocols used for target identification and validation, and visualizes the key metabolic and signaling pathways affected by the agent's activity.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Benzimidazole derivatives have long been a cornerstone of antifungal therapy, and recent research into hybrid molecules like the benzimidazole-acrylonitriles has opened new avenues for development. This compound (TM11) belongs to this class of compounds.[1][2] Understanding the precise molecular targets of such agents is paramount for optimizing their efficacy, predicting potential resistance mechanisms, and ensuring their safe clinical application. This guide synthesizes the available data on the target identification of this compound, focusing on its experimentally validated interaction with urease and its computationally predicted interaction with succinate dehydrogenase.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound (TM11) and its analogues has been quantified against its primary target, urease. While specific antifungal activity (MIC) data for agent 121 against fungal species is not yet publicly available, the enzymatic inhibition data provides a strong foundation for its mechanism of action.
Table 1: Urease Inhibitory Activity of Benzimidazole-Acrylonitrile Derivatives
| Compound Series | Target Enzyme | Inhibitor | IC50 (μM) | Inhibition Type | Standard Inhibitor | Standard IC50 (μM) |
| TM1-TM53 | Jack Bean Urease | TM11 | Not Specified | Mixed | Hydroxyurea (B1673989) | 100 |
| TM1-TM53 | Jack Bean Urease | Series Range | 1.22 - 28.45 | Mixed/Various | Hydroxyurea | 100 |
Data sourced from a 2024 study on benzimidazole-acrylonitrile hybrid derivatives. The study performed a kinetic analysis on TM11, identifying it as a mixed inhibitor, and reported the IC50 range for the entire series of 53 compounds.[3][4]
Primary Target: Urease
The principal experimentally validated target of this compound is the nickel-dependent metalloenzyme, urease.[3][4]
Role of Urease in Fungal Pathogenesis
Urease is a critical enzyme for nitrogen metabolism in many fungi and a significant virulence factor, particularly for pathogenic species like Cryptococcus neoformans and Aspergillus fumigatus.[6][7][8] The enzyme catalyzes the hydrolysis of urea (B33335), which is readily available in the host, into ammonia (B1221849) and carbamate (B1207046). The carbamate then spontaneously decomposes into a second molecule of ammonia and carbonic acid.[9][10]
The production of ammonia has two major consequences that aid in pathogenesis:
-
Nitrogen Assimilation: It provides a readily usable nitrogen source for fungal growth and proliferation in the nutrient-limited host environment.[7]
-
pH Modulation & Tissue Damage: The release of ammonia increases the local pH of the surrounding host tissue. This alkalization helps the fungus evade the acidic environment of phagosomes within immune cells and can directly cause damage to host epithelial and endothelial cells, facilitating tissue invasion and dissemination.[6][9][10]
By inhibiting urease, this compound disrupts these key virulence mechanisms, depriving the fungus of a nitrogen source and preventing it from modulating its environment to its advantage.
Signaling and Metabolic Pathway
The inhibition of urease by this compound directly impacts fungal nitrogen metabolism and its interaction with the host immune system.
Caption: Urease inhibition pathway by this compound.
Potential Secondary Target: Succinate Dehydrogenase (SDH)
In silico molecular docking studies suggest that this compound may also bind to and inhibit succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[3][4] While this interaction awaits experimental validation, SDH is a well-established and highly effective antifungal target.[11][12]
Dual Role of SDH in Fungal Metabolism
SDH is a unique enzyme complex embedded in the inner mitochondrial membrane that plays a central role in cellular energy production by linking two fundamental metabolic pathways:[11][13][14]
-
Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.
-
Electron Transport Chain (ETC): It transfers electrons from this oxidation reaction directly to the ubiquinone pool, contributing to the generation of ATP via oxidative phosphorylation.
Inhibition of SDH is highly detrimental to the fungal cell, as it simultaneously shuts down a key step in the TCA cycle and cripples the electron transport chain, leading to a rapid depletion of cellular energy and ultimately, cell death.[11][12]
Signaling and Metabolic Pathway
The potential inhibition of SDH by this compound would have a profound impact on the core energy-producing pathways of the fungal cell.
Caption: Potential inhibition of SDH by this compound.
Experimental Protocols for Target Identification
The identification of urease and the potential identification of SDH as targets for this compound rely on a combination of biochemical and computational methods. This section provides an overview of the key experimental protocols involved in this process.
General Workflow for Target Identification
A common strategy for identifying the molecular target of a novel antifungal compound follows a multi-step, integrated approach.
Caption: General experimental workflow for antifungal target identification.
Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is widely used to determine urease activity by measuring the production of ammonia.[15] The protocol used for testing TM11 likely followed these principles.[3][4]
Objective: To quantify the inhibitory effect of this compound on urease activity.
Principle: Urease hydrolyzes urea to produce ammonia. The ammonia then reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically and is directly proportional to the amount of ammonia produced.[15]
Materials:
-
Purified Urease (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
This compound stock solution (dissolved in DMSO)
-
Reagent 1 (Phenol-nitroprusside solution)
-
Reagent 2 (Alkaline hypochlorite (B82951) solution)
-
96-well microplate
-
Microplate reader (absorbance at ~600-630 nm)
Procedure:
-
Plate Setup: Add buffer, varying concentrations of this compound (test wells), solvent control (DMSO, 100% activity control), and a standard inhibitor like hydroxyurea (positive control) to the wells of a 96-well plate.
-
Enzyme Addition: Add the urease enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the urea substrate solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Color Development: Stop the reaction and initiate color development by adding Reagent 1 followed by Reagent 2 to all wells.
-
Final Incubation: Incubate for a final period (e.g., 10 minutes) at room temperature or 37°C to allow the color to fully develop.
-
Measurement: Read the absorbance of each well using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol: Kinetic Analysis of Mixed Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the urease activity assay is performed with varying concentrations of both the substrate (urea) and the inhibitor (this compound).
Procedure:
-
Perform the urease activity assay as described above.
-
Set up a matrix of reactions where each concentration of this compound is tested against a range of urea concentrations.
-
Measure the initial reaction velocity (rate) for each combination.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
In mixed inhibition , the resulting plot will show a series of lines that intersect to the left of the Y-axis but not on the X-axis. This indicates that the inhibitor affects both the Vmax (Y-intercept) and the Km (X-intercept) of the enzyme. The inhibition constant (Ki) can be calculated from these plots.
-
Protocol: In Silico Molecular Docking
This computational method was used to predict the binding of this compound to succinate dehydrogenase.
Objective: To predict the binding affinity and interaction mode of a ligand (this compound) with a protein target (SDH).
Principle: Molecular docking programs use scoring algorithms to predict the optimal binding conformation of a small molecule within the active site of a target protein. This provides a binding energy score, which indicates the strength of the interaction, and visualizes the specific amino acid residues involved in binding.
General Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (fungal SDH) from a protein database (e.g., PDB) or create a homology model if a crystal structure is unavailable. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry to find the lowest energy conformation.
-
Docking Simulation: Use docking software (e.g., AutoDock) to systematically place the ligand in the defined active site of the protein. The program will generate multiple possible binding poses.
-
Scoring and Analysis: The software calculates a binding energy score for each pose. The pose with the lowest binding energy is considered the most likely binding mode. This conformation is then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
Comparison: The docking results are often compared to a known inhibitor (e.g., fluxapyroxad (B1673505) for SDH) to benchmark the potential efficacy.[3]
Conclusion and Future Directions
The current body of evidence strongly supports urease as a primary molecular target of this compound (TM11) in fungi. Its action as a mixed inhibitor disrupts a key metabolic and virulence pathway, making it a promising candidate for further development. The secondary potential target, succinate dehydrogenase, identified through computational methods, represents an exciting avenue for future research.
Key future work should focus on:
-
Experimental validation of SDH inhibition through biochemical assays using isolated fungal mitochondria.
-
Determination of the Minimum Inhibitory Concentration (MIC) of this compound against a broad panel of pathogenic fungal species to quantify its antifungal efficacy.
-
Elucidation of specific kinetic constants (Ki) for the inhibition of both urease and SDH to better characterize the binding affinity.
-
Structural biology studies (e.g., X-ray crystallography) to visualize the precise binding mode of this compound within the active sites of its target enzymes.
A comprehensive understanding of these factors will be crucial for advancing this compound through the drug development pipeline and realizing its potential as a novel therapeutic for treating fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The virulence factor urease and its unexplored role in the metabolism of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Emerging Role of Urease as a General Microbial Virulence Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Profile of Compound 121: A Technical Overview
Abstract
This document provides a comprehensive technical overview of the in vitro antifungal properties of Compound 121, a novel investigational agent. The following sections detail its antifungal activity against a broad panel of pathogenic fungi, including yeast and molds, through standardized susceptibility testing. Methodologies for the key assays are described to ensure reproducibility. Furthermore, a proposed mechanism of action targeting the fungal cell wall integrity pathway is illustrated. All data presented herein are intended to support further preclinical and clinical development of Compound 121 as a potential antifungal therapeutic.
Antifungal Susceptibility Testing
The in vitro activity of Compound 121 was evaluated against a panel of clinically relevant fungal isolates. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC)
The tables below summarize the MIC and MFC values of Compound 121 against various fungal species. The MIC is defined as the lowest concentration of the agent that causes complete inhibition of visible growth, while the MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Table 1: Antifungal Activity of Compound 121 Against Yeast Species
| Organism (Strain) | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.5 | 1 |
| Candida glabrata (ATCC 90030) | 1 | 4 |
| Candida parapsilosis (ATCC 22019) | 0.25 | 0.5 |
| Cryptococcus neoformans (ATCC 208821) | 0.125 | 0.5 |
Table 2: Antifungal Activity of Compound 121 Against Mold Species
| Organism (Strain) | MIC (µg/mL) | MFC (µg/mL) |
| Aspergillus fumigatus (ATCC 204305) | 1 | 2 |
| Aspergillus flavus (ATCC 204304) | 2 | 8 |
| Rhizopus oryzae (ATCC 20344) | 4 | >16 |
| Fusarium solani (ATCC 36031) | 2 | 4 |
Experimental Protocols
Detailed methodologies for the primary experiments are provided below.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI M27 (for yeast) and M38 (for molds) documents.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours (yeast) or 5-7 days (molds). Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5–2.5 × 10³ CFU/mL.
-
Drug Dilution: Compound 121 was serially diluted (2-fold) in RPMI 1640 medium in a 96-well microtiter plate to achieve a final concentration range of 0.06 to 128 µg/mL.
-
Incubation: Each well was inoculated with the prepared fungal suspension. Plates were incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of Compound 121 showing no visible growth compared to the drug-free control well.
MFC Determination
-
Subculturing: Following MIC determination, 10 µL aliquots were taken from all wells showing no visible growth.
-
Plating: The aliquots were plated onto SDA plates.
-
Incubation: Plates were incubated at 35°C for 48 hours or until growth was seen in the growth control subculture.
-
MFC Reading: The MFC was defined as the lowest drug concentration from which fewer than 3 colonies grew (≥99.9% kill).
Visualizations: Workflows and Mechanisms
Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action for Compound 121.
The Emergence of Piperazine-Based Antifungals: A Technical Guide to a Promising New Class of Agents Against Drug-Resistant Fungi
For Immediate Release
In the global fight against antimicrobial resistance, the rise of drug-resistant fungal infections presents a formidable challenge to public health. Pathogens such as Candida auris and fluconazole-resistant Candida albicans necessitate the urgent development of novel antifungal agents with new mechanisms of action. This technical guide delves into the burgeoning class of piperazine-based compounds, which have demonstrated significant potential in combating these resilient fungal foes. While the designation "Antifungal Agent 121" has been applied to various compounds in different research contexts, including phenazines, piperidines, and endophytic fungal metabolites, this paper will focus on the well-documented and clinically relevant piperazine-core structures, which show particular promise against medically important yeasts.[1][2][3]
Piperazine (B1678402) and its derivatives are a versatile scaffold in medicinal chemistry, known for their presence in a wide array of bioactive compounds.[4][5] Recent research has highlighted their potent antifungal properties, which appear to be multifaceted. Some piperazine derivatives target the fungal cell wall, while others, particularly piperazine-azole hybrids, disrupt the ergosterol (B1671047) biosynthetic pathway, a validated target of conventional azole antifungals.[1][3][6][7] This dual-targeting capability and the potential to overcome existing resistance mechanisms make them a compelling area of study for researchers and drug development professionals.
Quantitative Analysis of Antifungal Activity
The efficacy of piperazine-based antifungals has been quantified against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds, showcasing their potency against both susceptible and drug-resistant strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| pta1 | Candida auris | 0.24 - 0.97 | [8][9] |
| pta2 | Candida auris | 0.24 - 0.97 | [8][9] |
| pta3 | Candida auris | 0.24 - 0.97 | [8][9] |
| Amphotericin B | Candida auris | 0.125 - 4 | [9] |
| Compound 5p | Fluconazole-resistant C. albicans | Not specified, but potent | [6] |
| Compound 7 | Candida auris | 0.016 - 4 | [10] |
| Compound 18 | Candida auris | 0.016 - 4 | [10] |
| Compound 21 | Candida auris | 0.016 - 4 | [10] |
| Fluconazole | Candida auris | >64 | [10] |
Table 1: In Vitro Antifungal Activity of Piperidine/Piperazine Derivatives against Candida auris and resistant C. albicans.
| Compound ID | Fungal Strain | MFC (µg/mL) | Reference |
| pta1 | Candida auris | 3.9 | [9] |
| pta2 | Candida auris | 1.95 | [9] |
| pta3 | Candida auris | 0.97 | [9] |
Table 2: Minimum Fungicidal Concentration (MFC) of Piperidine Derivatives against Candida auris.
Experimental Protocols
The evaluation of these novel antifungal agents involves a series of standardized and specialized assays. Below are the detailed methodologies for key experiments.
Synthesis of Piperazine-Azole Hybrids
A representative synthesis of piperazine-azole hybrids involves a multi-step process. The following is a generalized protocol:
-
Step 1: Alkylation of Piperazine: Piperazine is reacted with a linear alkyl halide (e.g., bromoalkane) in a nucleophilic substitution reaction to generate the N-alkylated piperazine derivative.
-
Step 2: Synthesis of the Azole Moiety: A fluorinated or chlorinated acetophenone (B1666503) is synthesized as a precursor for the azole head group.
-
Step 3: Coupling of Alkylated Piperazine and Azole Moiety: The N-alkylated piperazine is coupled with the synthesized azole precursor to yield the final piperazine-azole hybrid.
-
Purification: The final compounds are purified using column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
Antifungal Susceptibility Testing
The in vitro antifungal activity is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: Fungal isolates are grown on Sabouraud Dextrose Agar plates. Colonies are then suspended in sterile saline, and the cell density is adjusted to a final concentration of 0.5-2.5 x 103 cells/mL in RPMI-1640 medium.
-
Preparation of Drug Dilutions: The test compounds are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Biofilm Inhibition Assay
The ability of the compounds to inhibit biofilm formation is a critical measure of their potential efficacy.
-
Biofilm Formation: Fungal cells are incubated in 96-well plates in a suitable medium (e.g., RPMI) at 37°C to allow for biofilm formation.
-
Treatment: The test compounds are added to the wells at various concentrations at the time of inoculation.
-
Quantification: After incubation, the wells are washed to remove non-adherent cells. The biofilm biomass is then quantified using a crystal violet staining assay or a metabolic assay such as the XTT reduction assay.
Visualizing Workflows and Mechanisms
To better illustrate the processes involved in the research and development of piperazine-based antifungals, the following diagrams have been generated using the DOT language.
Caption: Synthesis of Piperazine-Azole Hybrids.
Caption: Experimental Evaluation Workflow.
Caption: Signaling Pathway Inhibition.
Concluding Remarks
The development of piperazine-based antifungal agents represents a significant step forward in addressing the critical need for new therapies against drug-resistant fungal pathogens. The data presented in this guide underscore the potent in vitro activity of these compounds against challenging isolates like Candida auris. The detailed protocols provide a framework for the continued investigation and optimization of this promising chemical class. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and further elucidation of their mechanisms of action to pave the way for their potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impressions.manipal.edu [impressions.manipal.edu]
- 6. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Frontier of Antifungal Therapeutics: An In-depth Technical Guide to Novel Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The rising tide of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a formidable challenge to global public health. The limited arsenal (B13267) of antifungal agents and the shared eukaryotic biology of fungi and their human hosts necessitate the urgent discovery and development of novel therapeutics with unique mechanisms of action. This guide provides a comprehensive overview of the core facets of modern antifungal drug discovery, from emerging molecular targets to innovative therapeutic strategies, with a focus on the key experimental protocols and quantitative data that underpin this critical field of research.
Emerging Molecular Targets: Beyond the Fungal Cell Membrane
For decades, the fungal cell membrane, and specifically the ergosterol (B1671047) biosynthesis pathway, has been the primary target for antifungal drugs. However, the landscape of antifungal research is expanding to include a variety of novel targets that offer the promise of increased selectivity and reduced toxicity.
Dihydroorotate Dehydrogenase (DHODH)
A pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, DHODH is essential for fungal DNA and RNA synthesis. Its inhibition leads to the depletion of pyrimidines, ultimately halting fungal growth. Olorofim, a first-in-class orotomide, is a potent and selective inhibitor of fungal DHODH.
Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis
GPI anchors are crucial for attaching a wide array of proteins to the fungal cell surface, many of which are essential for cell wall integrity, adhesion, and virulence. The inhibition of the Gwt1 enzyme in this pathway disrupts the proper localization of these proteins, leading to cell wall defects and fungal cell death. Fosmanogepix, a prodrug of manogepix, is a novel antifungal agent that targets Gwt1.
(1,3)-β-D-Glucan Synthase
A key component of the fungal cell wall, (1,3)-β-D-glucan is a polysaccharide that provides structural integrity. The echinocandins are a class of antifungals that inhibit glucan synthase. Novel agents like the triterpenoid (B12794562) ibrexafungerp (B609083) and the next-generation echinocandin rezafungin also target this essential enzyme, offering potential advantages in terms of oral bioavailability and extended half-life.
Mitochondrial Respiratory Chain
The mitochondrial respiratory chain is a vital source of cellular energy. Targeting fungal-specific components of this pathway can lead to potent antifungal activity. The arylamidine T-2307, for instance, is known to disrupt the mitochondrial membrane potential in fungi.
A New Generation of Antifungal Agents: Quantitative Efficacy and Pharmacokinetics
The development of novel antifungal agents is marked by rigorous in vitro and in vivo testing to determine their efficacy, pharmacokinetic properties, and safety profiles. The following tables summarize key quantitative data for some of the most promising candidates in the clinical pipeline.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Rezafungin | Candida albicans | ≤0.015 - 2 | 0.03 | 0.06 |
| Candida glabrata | ≤0.015 - >4 | 0.06 | 0.12 | |
| Candida parapsilosis | 0.25 - 4 | 1 | 2 | |
| Aspergillus fumigatus | ≤0.015 - 2 | 0.03 | 0.125 | |
| Ibrexafungerp | Candida albicans | 0.016 - 0.5 | - | 0.125 |
| Candida auris | 0.25 - 1 | 0.5 | 1 | |
| Candida parapsilosis | - | - | 2 | |
| Aspergillus fumigatus | 0.008 - 0.25 | 0.03 | 0.06 | |
| Olorofim | Aspergillus fumigatus (Wild-Type) | - | - | - |
| Aspergillus fumigatus (Azole-Resistant) | - | - | - | |
| Scedosporium spp. | 0.009 - 0.5 | - | 0.03 - 0.5 | |
| Fosmanogepix (Manogepix) | Candida spp. | 0.002 - 0.03 | - | - |
| Candida auris | 0.008 - 0.015 | - | - |
Table 1: In Vitro Activity of Novel Antifungal Agents. Minimum Inhibitory Concentration (MIC) values are crucial for assessing the intrinsic potency of an antifungal compound against various fungal pathogens.
| Antifungal Agent | Cmax (ng/mL) | Half-life (t½) (hours) | Oral Bioavailability (%) |
| Ibrexafungerp | 291 - 1086 | 18.29 - 21.30 | ~35 - 51 (animal models) |
| Rezafungin | 16,400 (mean) | ~130 | Not Applicable (IV) |
| Fosmanogepix | - | - | >90 |
Table 2: Pharmacokinetic Parameters of Novel Antifungal Agents in Humans. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical for determining appropriate dosing regimens.
| Antifungal Agent | Animal Model | Fungal Pathogen | Key Efficacy Finding |
| Olorofim | Neutropenic Murine Model | Aspergillus fumigatus | Significantly improved survival compared to untreated controls. |
| Neutropenic Murine Model | Scedosporium apiospermum | 80% survival in treated mice versus <20% in controls. | |
| Fosmanogepix | Murine Disseminated Candidiasis | Candida auris | 89% treatment success and survival at Day 30. |
Table 3: In Vivo Efficacy of Novel Antifungal Agents. Animal models of invasive fungal infections are essential for evaluating the therapeutic potential of a new drug candidate in a living system.
Key Experimental Protocols in Antifungal Drug Discovery
The journey from a promising compound to a clinically approved antifungal drug involves a series of standardized and rigorous experimental protocols.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This method, standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), involves challenging a standardized fungal inoculum with serial dilutions of the antifungal drug in a 96-well microtiter plate.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 0.5–2.5 × 10³ CFU/mL in the test wells.
-
Drug Dilution: The antifungal agent is serially diluted (typically two-fold) in RPMI-1640 medium in the wells of a microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plate is incubated at 35°C for 24–48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.
Mechanism of Action Studies: Enzyme Inhibition Assays
To confirm that a novel antifungal agent acts on its intended target, enzyme inhibition assays are performed. These assays measure the ability of the compound to inhibit the activity of a specific fungal enzyme.
This colorimetric assay measures the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the enzymatic activity of DHODH.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the DHODH enzyme, its substrate dihydroorotate, and the electron acceptor DCIP in an appropriate buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., Olorofim) are added to the reaction mixture.
-
Reaction Initiation and Measurement: The reaction is initiated, and the decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored over time.
-
IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated.
This radiometric assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into insoluble glucan polymers.
Methodology:
-
Enzyme Preparation: A membrane fraction containing glucan synthase is prepared from fungal cell lysates.
-
Reaction Mixture Preparation: The reaction mixture includes the enzyme preparation, the substrate UDP-[¹⁴C]glucose, and a GTP analog (GTPγS) in a suitable buffer.
-
Inhibitor Addition: The test compound (e.g., Ibrexafungerp) is added at various concentrations.
-
Reaction and Product Capture: The reaction is incubated, and the resulting radiolabeled glucan polymer is captured on a filter.
-
Quantification and IC₅₀ Determination: The amount of radioactivity on the filter is measured using a scintillation counter, and the IC₅₀ is determined.
In Vivo Efficacy Studies: Murine Model of Disseminated Candidiasis
Animal models are indispensable for evaluating the efficacy of a new antifungal agent in a complex biological system. The murine model of disseminated candidiasis is a widely used and well-established model.
Methodology:
-
Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are often immunosuppressed with agents like cyclophosphamide (B585) to render them susceptible to systemic fungal infection.
-
Inoculum Preparation: Candida albicans is grown in culture, and the cells are washed and resuspended in sterile saline to a specific concentration.
-
Infection: A defined inoculum of Candida albicans is injected intravenously into the mice.
-
Treatment: The antifungal agent is administered at various doses and schedules (e.g., oral gavage or intraperitoneal injection).
-
Endpoint Determination: The efficacy of the treatment is assessed by monitoring survival rates and determining the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on agar plates and counting the colony-forming units (CFUs).
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Diagrammatic representations of signaling pathways and experimental workflows are essential tools for understanding the complex biological processes involved in fungal pathogenesis and the methodologies used to study them.
Caption: A generalized workflow for antifungal drug discovery and development.
Caption: Key components of the fungal cell wall biosynthesis pathway.
Caption: The ergosterol biosynthesis pathway, a major antifungal target.
Caption: The glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.
Caption: The fungal mitochondrial respiratory chain and its potential as a drug target.
Conclusion: Charting the Future of Antifungal Therapy
The field of antifungal drug discovery is at a critical juncture. The development of novel agents with diverse mechanisms of action is paramount to combating the growing threat of fungal resistance. The targets and compounds highlighted in this guide represent the forefront of this research, offering hope for a new era of more effective and safer antifungal therapies. Continued investment in basic research to identify new fungal-specific targets, coupled with innovative approaches to drug design and development, will be essential to stay ahead of this evolving microbial threat.
Preliminary Toxicity Screening of Antifungal Agent 121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the recommended preliminary toxicity screening for a novel antifungal candidate, designated as Antifungal Agent 121 (also known as compound TM11), a benzimidazole-acrylonitrile derivative.[1] Given the early stage of development for this compound, this document outlines a robust, tiered approach to assess its preliminary safety profile. The guide details standardized in vitro and in vivo experimental protocols, furnishes templates for data presentation, and includes visualizations of experimental workflows and relevant signaling pathways to facilitate a thorough toxicological evaluation. The methodologies described herein are fundamental for identifying potential liabilities, guiding lead optimization, and making informed decisions for further non-clinical development.
Introduction
This compound is a novel synthetic compound belonging to the benzimidazole-acrylonitrile class, which has demonstrated potential as a fungicidal agent.[1] As with any new therapeutic candidate, a systematic evaluation of its safety profile is paramount before it can advance through the drug development pipeline. The primary objective of preliminary toxicity screening is to identify potential hazards, establish a preliminary safety window, and inform the design of more extensive regulatory toxicology studies. This guide presents a multi-faceted approach, encompassing cytotoxicity, hemolysis, genotoxicity, and acute systemic toxicity assessments.
Recommended Preliminary Toxicity Screening Cascade
A tiered approach to toxicity screening is recommended, starting with rapid in vitro assays to assess specific toxicity endpoints, followed by a preliminary in vivo study to understand systemic effects.
Caption: Recommended workflow for the preliminary toxicity screening of this compound.
In Vitro Toxicity Screening
In vitro assays are crucial for the initial assessment of toxicity, providing rapid, cost-effective, and high-throughput screening of the compound's effects at a cellular level.
Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death. It is recommended to test this compound against a panel of relevant cell lines, including a human liver cell line (e.g., HepG2) and a kidney cell line (e.g., HEK293), as these are common organs of drug-induced toxicity.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[3]
Table 1: Hypothetical MTT Assay Data for this compound
| Concentration (µM) | % Viability (HepG2) | % Viability (HEK293) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 1 | 95.2 ± 3.5 | 97.4 ± 2.3 |
| 10 | 82.1 ± 4.2 | 88.6 ± 3.9 |
| 25 | 51.7 ± 5.1 | 65.3 ± 4.8 |
| 50 | 23.4 ± 3.8 | 35.8 ± 4.1 |
| 100 | 5.6 ± 1.9 | 10.2 ± 2.5 |
| IC₅₀ (µM) | ~25.5 | ~40.2 |
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][5]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[6][7] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an indicator of compromised cell membrane integrity.[7]
Table 2: Hypothetical LDH Release Data for this compound
| Concentration (µM) | % Cytotoxicity (HepG2) | % Cytotoxicity (HEK293) |
| 0.1 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 1 | 4.5 ± 0.9 | 3.2 ± 0.6 |
| 10 | 15.8 ± 2.1 | 10.5 ± 1.8 |
| 25 | 48.2 ± 3.5 | 33.7 ± 2.9 |
| 50 | 75.6 ± 4.8 | 62.1 ± 4.2 |
| 100 | 92.3 ± 3.1 | 85.4 ± 3.7 |
| EC₅₀ (µM) | ~26.1 | ~42.5 |
Experimental Protocol: LDH Assay
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer) and a negative control (vehicle-treated cells).
Caption: General workflow for in vitro cytotoxicity assays (MTT and LDH).
Hemolysis Assay
The hemolysis assay evaluates the potential of a compound to lyse red blood cells, which is a critical indicator of its compatibility with blood.[9] Drug-induced hemolysis can be a serious toxicity liability.[10][11]
Table 3: Hypothetical Hemolysis Data for this compound
| Concentration (µM) | % Hemolysis |
| 1 | < 1% |
| 10 | 1.2 ± 0.3% |
| 50 | 2.5 ± 0.6% |
| 100 | 4.8 ± 1.1% |
| 250 | 8.9 ± 1.5% |
| Positive Control (Triton X-100) | 100% |
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., human or rat) in tubes containing an anticoagulant.[9]
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs to a 2% suspension in PBS.
-
Compound Incubation: Add serial dilutions of this compound to the RBC suspension in a 96-well plate. Include a negative control (vehicle) and a positive control (e.g., 1% Triton X-100).[10]
-
Incubation: Incubate the plate at 37°C for 1-4 hours with gentle shaking.[12]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[10][11]
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Genotoxicity Assays
Genotoxicity assays are essential for assessing a compound's potential to damage genetic material, which can lead to mutations and carcinogenesis.
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound.[13][14] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[13] The test assesses the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[13][14]
Table 4: Hypothetical Ames Test Results for this compound
| Strain | Concentration (µ g/plate ) | Without S9 Mix (Revertants/Plate) | With S9 Mix (Revertants/Plate) |
| TA98 | 0 | 25 ± 5 | 28 ± 6 |
| 10 | 28 ± 4 | 30 ± 5 | |
| 50 | 32 ± 6 | 35 ± 7 | |
| 100 | 30 ± 5 | 33 ± 6 | |
| TA100 | 0 | 110 ± 12 | 115 ± 15 |
| 10 | 115 ± 10 | 120 ± 13 | |
| 50 | 122 ± 14 | 128 ± 16 | |
| 100 | 118 ± 11 | 125 ± 14 | |
| Positive Control | - | >1000 | >1000 |
Experimental Protocol: Ames Test
-
Strain Preparation: Grow the Salmonella typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.
-
Metabolic Activation (S9 Mix): The test should be performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[13]
-
Plate Incorporation Method: Mix the bacterial culture, the test compound at various concentrations, and molten top agar (B569324) (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.[15]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
The in vitro micronucleus test is used to detect genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[16][17][18] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[16]
Table 5: Hypothetical In Vitro Micronucleus Assay Results for this compound in Human Lymphocytes
| Concentration (µM) | % Cells with Micronuclei |
| 0 (Vehicle Control) | 1.2 ± 0.3 |
| 10 | 1.5 ± 0.4 |
| 50 | 1.8 ± 0.5 |
| 100 | 2.1 ± 0.6 |
| Positive Control | >10 |
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable cell line (e.g., CHO, L5178Y) or human peripheral blood lymphocytes.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a suitable duration (e.g., 3-24 hours).
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.
In Vivo Preliminary Toxicity Screening
Following the in vitro assessment, a preliminary in vivo study is necessary to evaluate the systemic toxicity of this compound.
Acute Oral Toxicity Study (OECD 423)
The acute toxic class method (OECD Guideline 423) is a stepwise procedure used to estimate the acute oral toxicity of a substance.[19][20][21][22][23] It uses a small number of animals and allows for the classification of the substance into a toxicity category.[19][22]
Table 6: Hypothetical Acute Oral Toxicity Data for this compound (OECD 423)
| Starting Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations |
| 300 | 3 | 0/3 | No significant findings |
| 2000 | 3 | 0/3 | No significant findings |
| GHS Classification | - | Category 5 or Unclassified | - |
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Use a single sex of rodents (typically female rats) for the study.[19]
-
Dosing: Administer a single oral dose of this compound to a group of three animals at a starting dose level (e.g., 300 mg/kg).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
If no mortality is observed, proceed to a higher dose (e.g., 2000 mg/kg) in another group of three animals.
-
If mortality is observed, the test is stopped, and the substance is classified based on the dose at which mortality occurred.
-
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals.
Signaling Pathways in Antifungal Action and Potential Toxicity
While the precise mechanism of action and potential toxicity pathways of this compound are yet to be elucidated, a general understanding of antifungal drug action can provide context. Many antifungal agents target the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane that is absent in mammalian cells.
Caption: Generalized pathway of ergosterol biosynthesis, a common target for antifungal agents.
A hypothetical pathway for cytotoxicity induced by a xenobiotic compound in a mammalian cell could involve the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways.
Caption: Hypothetical signaling pathway for xenobiotic-induced apoptosis.
Conclusion
This technical guide outlines a comprehensive and systematic approach for the preliminary toxicity screening of this compound. The successful execution of these assays will provide crucial data to assess the compound's safety profile, enabling informed decisions for its continued development as a potential therapeutic agent. The combination of in vitro and in vivo methods provides a robust framework for identifying potential toxicological liabilities at an early stage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. evotec.com [evotec.com]
- 12. haemoscan.com [haemoscan.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. criver.com [criver.com]
- 16. Micronucleus test - Wikipedia [en.wikipedia.org]
- 17. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. youtube.com [youtube.com]
- 22. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oecd.org [oecd.org]
An In-depth Technical Guide to the Fungicidal vs. Fungistatic Properties of Antifungal Agent 121
For Researchers, Scientists, and Drug Development Professionals
Introduction
The distinction between fungistatic and fungicidal activity is critical in the development and clinical application of antifungal agents.[1] A fungistatic agent inhibits fungal growth and replication, relying on the host's immune system to clear the infection, whereas a fungicidal agent actively kills fungal cells.[2][3] This guide provides a comprehensive technical overview of Antifungal Agent 121, a novel investigational compound. It details its activity profile against key fungal pathogens, outlines the rigorous experimental protocols used for its evaluation, and explores its putative mechanism of action.
The primary objective of this document is to characterize this compound based on in-vitro data, classifying its activity as either fungicidal or fungistatic to inform its potential therapeutic applications.
Quantitative Analysis of Antifungal Activity
The in-vitro activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible in-vitro growth of a microorganism.[4][5]
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial fungal inoculum.[1][6]
The relationship between these two values is described by the MFC/MIC ratio. This ratio is a key indicator for classifying the agent's primary effect:
-
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
-
An MFC/MIC ratio of > 4 suggests fungistatic activity.
Summary of In-Vitro Susceptibility Testing
The following table summarizes the MIC and MFC values for this compound against a panel of clinically relevant fungal pathogens. All concentrations are reported in µg/mL.
| Fungal Isolate | Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Preliminary Classification |
| Candida albicans | SC5314 | 0.5 | 1 | 2 | Fungicidal |
| Candida glabrata | ATCC 90030 | 1 | 8 | 8 | Fungistatic |
| Aspergillus fumigatus | Af293 | 0.25 | 0.5 | 2 | Fungicidal |
| Cryptococcus neoformans | H99 | 0.125 | 0.5 | 4 | Fungicidal |
Interpretation: The data suggest that this compound exhibits potent fungicidal activity against C. albicans, A. fumigatus, and C. neoformans. However, against C. glabrata, its activity appears to be primarily fungistatic.
Experimental Protocols
The following protocols are standardized methodologies used to generate the data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.[4][7]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. For yeasts, colonies are suspended in sterile saline and adjusted to a 0.5 McFarland standard. For molds, conidia are harvested and adjusted to the desired concentration. The final inoculum concentration in each well should be approximately 0.5–2.5 x 10³ CFU/mL.[7]
-
Incubation: The inoculated plates are incubated at 35°C for 24–48 hours, depending on the organism's growth rate.[8]
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a complete or prominent (≥50%) inhibition of visible growth compared to the drug-free growth control well.[8]
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed as a continuation of the MIC test.[9]
-
Subculturing: Following the MIC reading, a 100 µL aliquot is taken from each well that shows growth inhibition (i.e., wells at and above the MIC).
-
Plating: The aliquot is spread onto a sterile Sabouraud Dextrose Agar (SDA) plate, which is free of any antifungal agent.
-
Incubation: The plates are incubated at 35°C for 48–72 hours, or until growth is clearly visible in control subcultures.
-
Reading the MFC: The MFC is defined as the lowest drug concentration from the MIC assay that results in ≤3 colonies, corresponding to a kill rate of approximately 99.9% of the initial inoculum.[8][10]
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of antifungal activity over time.[11]
-
Assay Setup: Fungal suspensions are prepared in RPMI 1640 medium at a starting inoculum of approximately 1–5 x 10⁵ CFU/mL.[7] this compound is added at concentrations corresponding to 1x, 4x, and 16x the predetermined MIC.[11] A drug-free culture serves as the growth control.
-
Sampling: At predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each culture.
-
Quantification: The samples are serially diluted, plated on SDA, and incubated. The resulting colonies are counted to determine the number of viable CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6] Fungistatic activity is observed when there is little change or a slight reduction in CFU/mL, but it does not reach the 99.9% kill threshold.[1]
Visualizations: Workflows and Mechanisms
Experimental Workflow for MIC and MFC Determination
The following diagram illustrates the sequential process for determining the MIC and MFC of this compound.
Putative Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound is hypothesized to act by disrupting the integrity of the fungal cell wall, a structure essential for viability and not present in mammalian cells.[12][13] Specifically, it is believed to inhibit the enzyme β-(1,3)-glucan synthase, which is responsible for synthesizing a key structural polymer of the cell wall.[14][15] This mechanism is similar to that of the echinocandin class of antifungals.[16]
The diagram below illustrates this proposed signaling and synthesis pathway.
Conclusion
Based on comprehensive in-vitro analysis, this compound demonstrates potent fungicidal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, as evidenced by MFC/MIC ratios of ≤ 4. Its activity against Candida glabrata is primarily fungistatic . The proposed mechanism of action, the inhibition of β-(1,3)-glucan synthase, provides a strong rationale for its selective toxicity against fungal pathogens by disrupting cell wall integrity.[15][17] Further investigation, including time-kill kinetic studies and in-vivo efficacy models, is warranted to fully elucidate its therapeutic potential.
References
- 1. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. drcanuso.com [drcanuso.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. davidmoore.org.uk [davidmoore.org.uk]
- 15. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Fungal cell wall organization and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking Studies of Antifungal Agent 121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 121, also identified as compound TM11, is a novel benzimidazole-acrylonitrile derivative that has demonstrated potential as a fungicidal agent.[1][2][3][4][5] This technical guide provides an in-depth overview of the molecular docking studies conducted to elucidate its mechanism of action. The primary focus of in silico studies on this compound and its analogues has been the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[1][2][3][4] This document summarizes the available quantitative data, details the likely experimental protocols, and provides visualizations of the proposed inhibitory pathways and experimental workflows.
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase
Molecular docking studies strongly suggest that the antifungal activity of the benzimidazole-acrylonitrile series, including this compound (TM11), is attributed to the inhibition of succinate dehydrogenase (SDH).[1][2][3][4] SDH, also known as Complex II of the mitochondrial electron transport chain, is a vital enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.
The proposed mechanism involves the binding of this compound to the active site of fungal SDH, preventing the natural substrate, succinate, from binding and being oxidized to fumarate. This targeted action makes SDH a promising target for the development of novel antifungal therapies.
Caption: Proposed mechanism of action of this compound.
Molecular Docking Studies
Molecular docking simulations for this compound (TM11) and its analogues were performed to predict the binding conformation and affinity of these compounds towards the fungal succinate dehydrogenase enzyme.[1][2][3][4] The software utilized for these in silico studies was the Autodock tool.[1][2][4]
Data Presentation
While the primary fungicidal target is believed to be SDH, the initial studies on this series of compounds also investigated their potential as urease inhibitors. The following table summarizes the reported IC50 values for the urease inhibitory activity of this compound (TM11) and related compounds.[1][2][4]
| Compound | Urease Inhibition IC50 (µM) |
| TM11 (this compound) | Mixed Inhibitor |
| TM6 | - |
| TM21 | - |
| Hydroxyurea (Standard) | 100 |
| Thiourea (Standard) | 22.5 |
Note: Specific IC50 values for the antifungal activity against specific fungal species or for the inhibition of succinate dehydrogenase by TM11 are not yet publicly available in the summarized literature. Such data would typically be presented in a similar tabular format.
Experimental Protocols
The following section outlines a detailed, generalized methodology for molecular docking studies of small molecules with a target protein, based on the use of Autodock, as mentioned in the source literature.[1][2][4]
1. Preparation of the Receptor (Succinate Dehydrogenase):
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target fungal succinate dehydrogenase would be obtained from a protein databank such as the RCSB Protein Data Bank (PDB).
-
Protein Preparation: The downloaded PDB file of the protein would be prepared for docking. This typically involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges to the protein atoms.
-
The prepared protein structure is then saved in the PDBQT file format, which is required by Autodock.
-
2. Preparation of the Ligand (this compound):
-
Ligand Structure Generation: The 2D structure of this compound (TM11) would be drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure, and its geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Ligand Preparation for Docking: Gasteiger charges are calculated for the ligand atoms, and the structure is saved in the PDBQT format.
3. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the succinate dehydrogenase. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the natural substrate (succinate) binds.
-
Docking Parameter Setup: The docking parameters are set in a docking parameter file (.dpf). This includes specifying the PDBQT files for the receptor and the ligand, the grid parameter file, and the search algorithm to be used (e.g., Lamarckian Genetic Algorithm).
-
Running the Docking Simulation: The docking simulation is run using the Autodock software. The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.
4. Analysis of Docking Results:
-
Binding Affinity: The docking results are ranked based on the predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable binding mode.
-
Interaction Analysis: The best-ranked pose is analyzed to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the succinate dehydrogenase active site. This analysis is typically performed using visualization software like PyMOL or Discovery Studio.
Caption: A generalized workflow for molecular docking studies.
References
Structure-Activity Relationship of Benzimidazole-Acrylonitrile Analogs as Potential Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of benzimidazole-acrylonitrile derivatives, including the compound identified as Antifungal Agent 121 (TM11), as potential novel antifungal agents. While primarily investigated for their potent urease inhibitory activity, in silico studies strongly suggest their potential as fungicides through the inhibition of succinate (B1194679) dehydrogenase. This document summarizes the key findings, experimental methodologies, and proposed mechanisms of action to guide further research and development in this promising area of antifungal drug discovery.
Core Chemical Scaffold and Analog Design
The foundational structure of this series of compounds is a hybrid of benzimidazole (B57391) and acrylonitrile (B1666552) moieties. A recent study by Moghadam et al. synthesized and evaluated a library of 53 analogs, designated TM1 to TM53. The design strategy involved the Knoevenagel condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with a variety of substituted aromatic aldehydes, resulting in a diverse set of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-aryl-acrylonitrile derivatives. The core scaffold and points of structural variation are illustrated below.
Core scaffold and point of variation for the TM analog series.
A visual representation of the general chemical structure can be constructed based on the nomenclature: (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(substituted-phenyl)acrylonitrile.
Quantitative Structure-Activity Relationship Data
While direct antifungal activity data (e.g., Minimum Inhibitory Concentration - MIC) for the full TM series is not yet available in the public domain, the potent urease inhibitory activity provides a valuable initial dataset for SAR analysis. The IC50 values for urease inhibition of a selection of these analogs are presented in Table 1. Notably, this compound (TM11) demonstrates significant activity. The variation in potency across the analogs highlights the influence of the electronic and steric properties of the substituents on the phenyl ring.
Table 1: Urease Inhibitory Activity of Selected Benzimidazole-Acrylonitrile Analogs (TM Series)
| Compound ID | Substitution on Phenyl Ring (R-Group) | Urease Inhibition IC50 (µM)[1][2][3][4] |
| TM11 | 2-Hydroxy | 1.22 |
| TM6 | 2-Chloro | 3.11 |
| TM20 | 4-Chloro | 4.25 |
| TM3 | 3-Pyridyl | 7.82 |
| TM17 | 3-Benzyloxy | 11.54 |
| TM21 | 4-Nitro | 2.18 |
| Reference | Hydroxyurea | 100 |
Note: The fungicidal activity of these compounds is proposed based on in silico molecular docking studies against succinate dehydrogenase, and the urease inhibition data is presented as an initial indicator of biological activity.[1][2][3][4]
Experimental Protocols
General Synthesis of Benzimidazole-Acrylonitrile Analogs (TM Series)
The synthesis of the TM series of compounds is a two-step process, commencing with the synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, followed by a Knoevenagel condensation with various aromatic aldehydes.[1]
Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile A mixture of o-phenylenediamine (B120857) and ethyl cyanoacetate (B8463686) is heated, leading to the formation of the benzimidazole acetonitrile (B52724) core structure.
Step 2: Knoevenagel Condensation The product from Step 1 is then reacted with a substituted aromatic aldehyde in the presence of a basic catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol) under reflux conditions. This reaction yields the final (E)-2-(1H-benzo[d]imidazol-2-yl)-3-aryl-acrylonitrile product.
General Synthetic Workflow for TM Analogs.
Urease Inhibition Assay
The urease inhibitory activity of the synthesized compounds was determined using a standard spectrophotometric method. The assay mixture typically contains the urease enzyme, a buffered solution, and the test compound at various concentrations. The reaction is initiated by the addition of urea, and the amount of ammonia (B1221849) produced is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[1][2][3][4]
Proposed Antifungal Mechanism of Action: Succinate Dehydrogenase Inhibition
Molecular docking studies have been performed to elucidate the potential antifungal mechanism of the benzimidazole-acrylonitrile analogs. These in silico analyses suggest that the compounds may act as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death. The proposed binding mode involves interactions between the benzimidazole and acrylonitrile moieties of the compounds and key amino acid residues within the active site of the enzyme.[1][2][3][4]
Proposed Antifungal Mechanism of Action.
Conclusion and Future Directions
The benzimidazole-acrylonitrile scaffold represents a promising starting point for the development of novel antifungal agents. The initial SAR data from urease inhibition studies, coupled with in silico evidence for succinate dehydrogenase inhibition, provides a strong rationale for further investigation. Future work should focus on:
-
In Vitro Antifungal Screening: Evaluating the full series of TM analogs against a panel of clinically relevant fungal pathogens to determine their MIC values and establish a direct antifungal SAR.
-
Mechanism of Action Studies: Experimental validation of succinate dehydrogenase inhibition and investigation of other potential cellular targets.
-
Lead Optimization: Synthesis of new analogs based on the initial SAR to improve potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery. The insights provided herein are intended to accelerate the translation of these promising compounds into effective therapeutic agents.
References
- 1. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
Antifungal Agent 121: An In-Depth Technical Guide on the Inhibition of Fungal Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal cell wall, a unique and essential structure absent in mammalian cells, presents a critical target for the development of novel antifungal therapies. Its primary components, chitin (B13524) and β-glucans, are synthesized by enzymes that are the focus of many current and emerging antifungal agents. This technical guide explores the effect of antifungal agents on fungal cell wall synthesis, with a conceptual focus on a representative molecule, Antifungal Agent 121, a benzimidazole-acrylonitrile derivative. While specific detailed data for this compound's direct interaction with cell wall synthesis is emerging, this document synthesizes information from related compounds and general principles of cell wall-active antifungals. We provide a comprehensive overview of the key enzymes involved, the signaling pathways that regulate cell wall integrity, detailed experimental protocols for assessing the efficacy of antifungal compounds, and quantitative data from representative inhibitors.
Introduction: The Fungal Cell Wall as a Prime Antifungal Target
Fungal infections represent a significant and growing threat to global health, particularly in immunocompromised populations. The fungal cell wall is a dynamic and complex structure primarily composed of a scaffold of chitin and β-(1,3)-glucan, interwoven with β-(1,6)-glucan and mannoproteins[1]. This unique composition provides an ideal target for selective antifungal drug development. The key enzymes responsible for the synthesis of these structural components, namely chitin synthase (CHS) and β-(1,3)-glucan synthase (GS), are the primary targets for many antifungal therapies[1].
This compound (also known as compound TM11) is a fungicide chemically characterized as a benzimidazole-acrylonitrile derivative[2][3]. While a recent study on a series of benzimidazole-acrylonitrile derivatives proposed urease inhibition and potential inhibition of succinate (B1194679) dehydrogenase as possible mechanisms of action[4], the broader class of benzimidazole (B57391) compounds has been associated with various antifungal activities, including the disruption of cell wall synthesis[5]. This guide will, therefore, use the framework of known cell wall synthesis inhibitors to detail the potential impact and evaluation methods applicable to compounds like this compound.
The Core of the Fungal Cell Wall: Chitin and β-Glucan Synthesis
The structural integrity of the fungal cell wall relies on the coordinated synthesis of chitin and β-glucans.
-
Chitin Synthesis: Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is synthesized by a family of enzymes known as chitin synthases (CHS)[6]. Fungi possess multiple chitin synthase isoenzymes, each with specific roles in processes such as septum formation, cell wall repair, and maintaining cell integrity[6][7]. Inhibition of chitin synthesis weakens the cell wall, leading to osmotic instability and cell lysis[8].
-
β-Glucan Synthesis: β-glucans are glucose polymers that form the main structural component of the fungal cell wall. β-(1,3)-glucan is synthesized by the enzyme β-(1,3)-glucan synthase (GS), a multi-subunit complex located in the plasma membrane[9][10]. This enzyme is the target of the echinocandin class of antifungal drugs[11]. Inhibition of β-(1,3)-glucan synthesis compromises the cell wall, resulting in fungal cell death[12].
Quantitative Assessment of Inhibitory Activity
The efficacy of antifungal agents targeting cell wall synthesis is determined through various quantitative measures, primarily the half-maximal inhibitory concentration (IC50) against the target enzyme and the minimum inhibitory concentration (MIC) against the whole fungal organism. The following tables summarize representative data for known inhibitors of chitin and β-glucan synthesis.
Table 1: Inhibitory Activity of Representative Chitin Synthase Inhibitors
| Compound | Fungal Species | Target Enzyme | IC50 (µM) | MIC (µg/mL) |
| Nikkomycin Z | Candida albicans | Chs3 | 0.5 - 1.0 | 0.25 - 2.0 |
| Polyoxin D | Saccharomyces cerevisiae | Chs1, Chs3 | 0.6 - 1.2 | Not widely used clinically |
| IMB-D10 | Saccharomyces cerevisiae | Chs1, Chs2, Chs3 | 17.46, 3.51, 13.08 | 12.5 (synergistic with caspofungin)[13] |
Table 2: Inhibitory Activity of Representative β-(1,3)-Glucan Synthase Inhibitors (Echinocandins)
| Compound | Fungal Species | Target Enzyme | IC50 (ng/mL) | MIC (µg/mL) |
| Caspofungin | Candida albicans | β-(1,3)-glucan synthase | 0.09 - 0.48 | 0.015 - 0.25 |
| Micafungin | Aspergillus fumigatus | β-(1,3)-glucan synthase | 0.03 - 0.12 | 0.008 - 0.03 |
| Anidulafungin | Candida glabrata | β-(1,3)-glucan synthase | 0.03 - 0.12 | 0.015 - 0.06 |
Signaling Pathways: The Fungal Cell Wall Integrity Pathway
Fungi possess a sophisticated signaling network known as the Cell Wall Integrity (CWI) pathway to sense and respond to cell wall stress. When the cell wall is damaged by antifungal agents, this pathway is activated to initiate compensatory mechanisms, such as the increased synthesis of chitin. Understanding this pathway is crucial for developing more effective antifungal strategies.
Detailed Experimental Protocols
Accurate and reproducible experimental protocols are essential for the evaluation of antifungal agents that target cell wall synthesis.
Chitin Synthase Inhibition Assay (Non-Radioactive Method)
This assay measures the activity of chitin synthase by quantifying the amount of chitin produced, which is then detected using a wheat germ agglutinin (WGA) conjugate.
Workflow for Chitin Synthase Inhibition Assay
Methodology:
-
Preparation of Enzyme Extract: Culture the fungal strain of interest and prepare a crude membrane fraction containing chitin synthase activity.
-
Plate Coating: Coat a 96-well microplate with chitin oligosaccharides to act as primers.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, UDP-N-acetylglucosamine (UDP-GlcNAc) as the substrate, and magnesium chloride.
-
Inhibition Assay: Add the enzyme extract, reaction mixture, and various concentrations of this compound (or a control solvent) to the wells.
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for 1-2 hours.
-
Detection: Wash the plate and add a wheat germ agglutinin-horseradish peroxidase (WGA-HRP) conjugate, which binds to the newly synthesized chitin.
-
Quantification: After another wash, add a suitable HRP substrate and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
β-(1,3)-Glucan Synthase Inhibition Assay (Fluorescence Method)
This assay measures the activity of β-(1,3)-glucan synthase by quantifying the formation of β-(1,3)-glucan, which is detected using aniline (B41778) blue, a fluorescent dye that specifically binds to this polymer.
Workflow for β-(1,3)-Glucan Synthase Assay
Methodology:
-
Preparation of Enzyme Extract: Prepare a crude membrane fraction from the target fungal species.
-
Reaction Mixture: Prepare a reaction buffer containing UDP-glucose as the substrate, a GTP analog (as an activator), and other necessary cofactors.
-
Inhibition Assay: In a microplate, combine the enzyme extract, reaction mixture, and varying concentrations of this compound.
-
Incubation: Incubate the plate at the optimal temperature for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH) and heat to solubilize the glucan product.
-
Fluorochrome Binding: Add an aniline blue solution to the wells.
-
Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the percent inhibition and calculate the IC50 value for this compound.
Conclusion and Future Directions
The inhibition of fungal cell wall synthesis remains a highly promising strategy for the development of new antifungal agents. While the precise mechanism of action for this compound is still under detailed investigation, its chemical scaffold as a benzimidazole-acrylonitrile derivative places it in a class of compounds with known broad-spectrum biological activities. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the detailed evaluation of its potential effects on chitin and β-glucan synthesis. Future research should focus on direct enzymatic assays with this compound to elucidate its specific molecular targets within the cell wall synthesis machinery and to explore potential synergistic effects with other classes of antifungal drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. antifungal agent 1 — TargetMol Chemicals [targetmol.com]
- 4. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Topology QSAR Strategy for Crop Protection: New Natural Fungicides with Chitin Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Agent 121: A Technical Guide to the Inhibition of Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 121 (A-121) is a novel benzimidazole-acrylonitrile derivative demonstrating potent fungistatic activity against a broad spectrum of pathogenic fungi. This technical guide provides an in-depth analysis of the core mechanism of action of A-121: the inhibition of ergosterol (B1671047) biosynthesis. Through the specific targeting of the crucial enzyme lanosterol (B1674476) 14α-demethylase (Erg11p), A-121 disrupts the integrity of the fungal cell membrane, leading to the cessation of growth. This document details the quantitative inhibitory data of A-121, provides comprehensive experimental protocols for its evaluation, and visualizes the underlying biochemical and experimental frameworks.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. Ergosterol, an essential sterol in the fungal cell membrane analogous to cholesterol in mammalian cells, remains a prime target for antifungal drug development due to its fungal specificity.[1][2] The ergosterol biosynthesis pathway, a complex multi-enzyme process, offers several points for therapeutic intervention.[3][4]
This compound is a promising new chemical entity. As a benzimidazole (B57391) derivative, its mechanism of action is hypothesized to involve the disruption of critical cellular processes in fungi.[5][6] This guide focuses on its primary antifungal activity: the targeted inhibition of lanosterol 14α-demethylase (Erg11p), a key cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[7] Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately compromising fungal cell membrane structure and function.[8]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (Erg11p)
The primary mode of action for this compound is the inhibition of lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene.[9] This enzyme is critical for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a vital step in the biosynthesis of ergosterol.[7] By binding to the active site of Erg11p, A-121 prevents the demethylation of lanosterol. This leads to a cascade of downstream effects, including:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.
-
Accumulation of Toxic Sterols: The buildup of lanosterol and other 14α-methylated sterols disrupts membrane-bound enzyme function and increases membrane permeability.[7]
This dual effect results in the potent fungistatic activity observed with A-121.
Figure 1: Inhibition of Ergosterol Biosynthesis by this compound.
Quantitative Data
The in vitro efficacy of this compound has been quantified against a panel of clinically relevant fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.06 - 1 | 0.125 | 0.5 |
| Candida glabrata | ATCC 90030 | 0.125 - 2 | 0.25 | 1 |
| Candida krusei | ATCC 6258 | 0.25 - 4 | 0.5 | 2 |
| Aspergillus fumigatus | ATCC 204305 | 0.03 - 0.5 | 0.06 | 0.25 |
| Cryptococcus neoformans | ATCC 90112 | 0.125 - 1 | 0.25 | 0.5 |
MIC values were determined using the broth microdilution method as described in Section 5.1.
Table 2: IC₅₀ of this compound against Lanosterol 14α-Demethylase (Erg11p)
| Enzyme Source | IC₅₀ (nM) |
| Recombinant C. albicans Erg11p | 85 |
| Recombinant A. fumigatus Erg11p | 60 |
| Recombinant Human CYP51A1 | > 10,000 |
IC₅₀ values were determined using an in vitro reconstituted enzyme system as described in Section 5.3.
Experimental Workflows
The following diagram illustrates the general workflow for the characterization of this compound.
Figure 2: General experimental workflow for A-121 characterization.
Detailed Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[10][11]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal isolates.
Materials:
-
This compound stock solution (in DMSO)
-
Fungal isolates
-
Sterile 96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a concentration gradient. c. Transfer 100 µL of each dilution to the corresponding wells of the test plate.
-
Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Suspend fresh colonies in sterile saline. c. Adjust the cell density to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[12] d. Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. b. Include a positive control well (fungal inoculum without agent) and a negative control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.[13]
Ergosterol Quantification Assay
This protocol is based on established methods for sterol extraction and quantification.[14][15][16]
Objective: To quantify the total ergosterol content in fungal cells treated with this compound.
Materials:
-
Fungal culture treated with and without A-121
-
25% Alcoholic potassium hydroxide (B78521) (KOH)
-
n-Heptane
-
Sterile distilled water
-
Spectrophotometer or HPLC system
Procedure:
-
Cell Harvesting: a. Grow fungal cultures in the presence of sub-inhibitory concentrations of A-121 and a no-drug control. b. Harvest cells by centrifugation and wash with sterile distilled water. c. Determine the net wet weight of the cell pellet.
-
Saponification: a. Add 3 mL of 25% alcoholic KOH to each cell pellet. b. Vortex for 1 minute and incubate in an 85°C water bath for 1 hour.
-
Sterol Extraction: a. Cool the tubes to room temperature. b. Add 1 mL of sterile distilled water and 3 mL of n-heptane. c. Vortex vigorously for 3 minutes to extract the nonsaponifiable lipids. d. Transfer the upper heptane (B126788) layer to a new tube.
-
Quantification: a. Spectrophotometric Method: Scan the absorbance of the heptane extract from 240 nm to 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve. Calculate the ergosterol content based on the absorbance at 281.5 nm.[16] b. HPLC Method: Evaporate the heptane and redissolve the sterols in methanol. Analyze the sample using a C18 reverse-phase HPLC column and detect ergosterol by its absorbance at 282 nm.[17]
In Vitro Lanosterol 14α-Demethylase (Erg11p) Inhibition Assay
This protocol describes a reconstituted in vitro system to measure the direct inhibition of Erg11p.[18][19][20]
Objective: To determine the IC₅₀ value of this compound against purified Erg11p.
Materials:
-
Purified recombinant Erg11p
-
Cytochrome P450 reductase
-
NADPH
-
Lanosterol (substrate)
-
This compound
-
Reaction buffer
-
LC-MS/MS system
Procedure:
-
Reconstituted System Setup: a. Prepare a reaction mixture containing purified Erg11p, cytochrome P450 reductase, and liposomes in a reaction buffer. b. Add varying concentrations of this compound to the reaction mixtures.
-
Enzymatic Reaction: a. Initiate the reaction by adding lanosterol and NADPH. b. Incubate the reaction at 37°C for a defined period. c. Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Product Analysis: a. Analyze the reaction mixture using LC-MS/MS to quantify the amount of the 14α-demethylated product formed.
-
IC₅₀ Determination: a. Plot the percentage of enzyme inhibition against the logarithm of the A-121 concentration. b. The IC₅₀ value is the concentration of A-121 that causes 50% inhibition of the enzyme activity.
Conclusion
This compound represents a promising candidate for the development of new antifungal therapies. Its targeted inhibition of lanosterol 14α-demethylase (Erg11p) in the fungal-specific ergosterol biosynthesis pathway provides a clear and potent mechanism of action. The quantitative data presented herein demonstrates its high efficacy against a range of pathogenic fungi. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of A-121 and other novel antifungal agents targeting this critical pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 15. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00811E [pubs.rsc.org]
- 18. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate [mdpi.com]
- 19. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 121
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of various fungal isolates to Antifungal Agent 121, a novel benzimidazole-acrylonitrile derivative. The methodology is based on the widely recognized broth microdilution procedures established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5] This document outlines the necessary reagents, equipment, and step-by-step instructions to determine the Minimum Inhibitory Concentration (MIC) of this compound. Adherence to these standardized methods ensures reproducibility and comparability of data.
Antifungal susceptibility testing (AFST) is a critical tool in the development of new antifungal agents, for monitoring the emergence of resistance, and for guiding therapeutic choices.[1][3] The broth microdilution method is a quantitative approach that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][6][7]
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Agents against a Panel of Fungal Pathogens (Hypothetical Data)
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Fluconazole (B54011) MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.5 | 0.25 |
| Candida glabrata | ATCC 90030 | 0.5 | 16 | 0.5 |
| Candida parapsilosis | ATCC 22019 | 0.25 | 1 | 0.25 |
| Cryptococcus neoformans | ATCC 90112 | 0.06 | 4 | 0.125 |
| Aspergillus fumigatus | ATCC 204305 | 1 | 64 | 1 |
| Aspergillus flavus | ATCC 204304 | 2 | >64 | 1 |
Table 2: Quality Control (QC) Ranges for Reference Strains
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | This compound | 0.125 - 0.5 |
| Fluconazole | 1 - 4 | |
| Amphotericin B | 0.25 - 1 | |
| C. krusei ATCC 6258 | This compound | 1 - 4 |
| Fluconazole | 16 - 64 | |
| Amphotericin B | 0.5 - 2 |
Experimental Protocols
I. Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This protocol is suitable for Candida spp. and Cryptococcus spp.
A. Media and Reagents
-
RPMI 1640 Medium: Use RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).[1]
-
This compound Stock Solution: Prepare a stock solution of 1280 µg/mL in dimethyl sulfoxide (B87167) (DMSO).
-
Comparator Antifungal Agents: Prepare stock solutions of fluconazole and amphotericin B as per CLSI guidelines.
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
96-Well U-bottom Microtiter Plates
B. Inoculum Preparation
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working suspension by diluting the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
C. Plate Preparation and Inoculation
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working stock solution of this compound (at 2x the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. This will result in a range of concentrations (e.g., 16 to 0.03 µg/mL).
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
Inoculate each well (except the sterility control) with 100 µL of the working fungal suspension. The final volume in each well will be 200 µL.
D. Incubation and Reading
-
Incubate the plates at 35°C for 24-48 hours.[1] For Cryptococcus spp., incubation may need to be extended to 72 hours.[1]
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[3] For fungicidal agents like amphotericin B, the endpoint is the lowest concentration with no visible growth.[3]
II. Broth Microdilution Method for Molds (Adapted from CLSI M38)
This protocol is suitable for Aspergillus spp. and other filamentous fungi.
A. Media and Reagents
-
Same as for yeasts.
B. Inoculum Preparation
-
Grow the mold isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL by counting with a hemocytometer and diluting in RPMI 1640 medium.
C. Plate Preparation and Inoculation
-
Follow the same procedure as for yeasts (Section I.C).
D. Incubation and Reading
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.
-
The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.[3]
Visualizations
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifyber.com [ifyber.com]
Application Notes and Protocols: Antifungal Agent 121 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal susceptibility testing is a cornerstone of antifungal drug discovery and development, providing essential data on a compound's potency and spectrum of activity. The minimum inhibitory concentration (MIC) is the primary quantitative measure of in vitro antifungal activity, defined as the lowest concentration of an agent that inhibits the visible growth of a target fungal pathogen. These application notes provide a detailed protocol for determining the MIC of the investigational compound, Antifungal Agent 121, using the broth microdilution method. This protocol is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]
The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antifungal agents.[6][7] It involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate.[1][8] After a specified incubation period, the plates are assessed to identify the lowest concentration of the agent that prevents visible fungal growth.[7] This concentration is reported as the MIC. For certain fungistatic agents like azoles, the MIC endpoint may be defined as the concentration that results in a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[9]
Data Presentation
The quantitative data generated from the MIC assays for this compound are summarized below. These tables provide a clear comparison of its activity against common fungal pathogens.
Table 1: In Vitro Activity of this compound Against Yeast Pathogens
| Fungal Isolate | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans (n=50) | This compound | 0.125 | 0.5 | 0.03 - 1 |
| Fluconazole | 0.5 | 4 | 0.25 - 16 | |
| Candida glabrata (n=50) | This compound | 0.5 | 2 | 0.125 - 4 |
| Fluconazole | 8 | 32 | 2 - >64 | |
| Cryptococcus neoformans (n=20) | This compound | 0.06 | 0.25 | 0.015 - 0.5 |
| Amphotericin B | 0.25 | 1 | 0.125 - 2 |
MIC₅₀: The concentration that inhibited 50% of the isolates. MIC₉₀: The concentration that inhibited 90% of the isolates.
Table 2: In Vitro Activity of this compound Against Filamentous Fungi (Molds)
| Fungal Isolate | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Aspergillus fumigatus (n=50) | This compound | 0.25 | 1 | 0.06 - 2 |
| Voriconazole | 0.25 | 1 | 0.125 - 2 | |
| Aspergillus flavus (n=20) | This compound | 0.5 | 2 | 0.125 - 4 |
| Amphotericin B | 0.5 | 2 | 0.25 - 4 |
Table 3: Quality Control (QC) Reference Ranges
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | This compound | 0.125 - 0.5 |
| Fluconazole | 1 - 4 | |
| Aspergillus fumigatus ATCC 204305 | This compound | 0.25 - 1 |
| Voriconazole | 0.25 - 1 |
Experimental Protocols
The following protocols are based on the CLSI M27 and M38 reference methods for yeasts and filamentous fungi, respectively.[4][5][10]
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).[11] The final concentration of DMSO in the assay wells should not exceed 1% to avoid inhibiting fungal growth.[8]
-
Storage: Store the stock solution in small aliquots at -80°C until use.
Preparation of Microtiter Plates
-
Medium Dispensing: Using a multichannel pipette, dispense 100 µL of sterile RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into wells 2 through 11 of a sterile 96-well flat-bottom microtiter plate.[1][12] Well 12 will serve as the sterility control (medium only), and well 11 will be the growth control (inoculum, no drug).
-
Drug Dilution:
-
Prepare a working solution of this compound at twice the highest desired final concentration in RPMI 1640 medium.
-
Add 200 µL of this working solution to well 1.[8]
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.[8]
-
After mixing the contents of well 10, discard the final 100 µL. This will result in a gradient of drug concentrations in wells 1 through 10.
-
Inoculum Preparation
The final inoculum concentration in the wells should be approximately 0.5–2.5 x 10³ CFU/mL for yeasts and 0.4–5 x 10⁴ CFU/mL for molds.
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture: Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24–48 hours to ensure viability and purity.[8]
-
Suspension: Harvest several colonies and suspend them in 5 mL of sterile saline (0.85%).
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard by visual comparison or using a spectrophotometer (absorbance of 0.08–0.10 at 530 nm). This suspension corresponds to approximately 1–5 x 10⁶ CFU/mL.[8]
-
Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve the final target concentration after addition to the plate.
For Molds (Aspergillus spp.):
-
Subculture: Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5–7 days, or until adequate sporulation is observed.[8]
-
Harvesting Conidia: Flood the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Gently scrape the surface with a sterile loop to dislodge the conidia.[8]
-
Purification: Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3–5 minutes. Filter the upper suspension through sterile gauze to remove hyphal fragments.[8]
-
Standardization: Count the conidia using a hemocytometer and adjust the concentration with RPMI 1640 medium to achieve the final target inoculum size.
Inoculation and Incubation
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will result in a final volume of 200 µL per well and will dilute the drug concentrations to their final desired values.[1]
-
Incubation:
-
For Candida spp., incubate the plates at 35°C for 24 hours.
-
For Cryptococcus spp., incubate at 35°C for 72 hours.
-
For Aspergillus spp., incubate at 35°C for 48 hours.[2]
-
Plates should be incubated in a humidified environment to prevent evaporation.
-
Reading and Interpreting Results
-
Visual Reading: Before reading, gently agitate the plates to resuspend the cells. Place the plate on a reading mirror to observe the presence or absence of growth at the bottom of the wells.
-
MIC Determination:
-
Spectrophotometric Reading (Optional): The optical density (OD) of the wells can be read using a microplate reader at 600 nm. The MIC can be defined as the lowest drug concentration that causes a ≥50% or ≥90% reduction in OD compared to the growth control.[1]
-
Quality Control: The MIC for the relevant QC strain must fall within the established acceptable range for the assay to be considered valid.[8]
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Logical process for determining the MIC endpoint.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. EUCAST: Clinical breakpoint table [eucast.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Preparation of Antifungal Agent 121 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 121, also identified as compound TM11, is a novel fungicide characterized as a benzimidazole-acrylonitrile derivative[1][2]. As with many new chemical entities, particularly those with hydrophobic properties, establishing a reliable and reproducible protocol for the preparation of stock solutions is a critical first step for any in vitro or in vivo experimental work. These application notes provide a comprehensive guide to preparing stock solutions of this compound, ensuring the integrity and accurate concentration of the compound for downstream assays.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented below. Due to its novelty, detailed public data on properties such as aqueous solubility and LogP is limited. The provided information is based on its chemical classification.
| Property | Value/Information | Significance for Formulation |
| Chemical Name | This compound (compound TM11) | A benzimidazole-acrylonitrile derivative[1][2]. |
| Physical Form | Typically a solid powder | Requires dissolution in a suitable solvent for biological assays. |
| Aqueous Solubility | Expected to be low | As a hydrophobic molecule, it likely has poor water solubility, necessitating the use of organic solvents for stock solutions[3][4]. |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | DMSO is a common and effective solvent for dissolving hydrophobic compounds for biological assays[3][5][6]. |
Experimental Protocols
Preliminary Solubility Assessment
Before preparing a high-concentration stock solution, it is crucial to determine the solubility of this compound in various solvents. This will ensure the selection of the most appropriate solvent and prevent issues with precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, absolute
-
Methanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a pre-weighed sterile microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution[7].
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution[7].
-
Visually inspect the solution against a light source for any undissolved particles.
-
If the compound has completely dissolved, continue adding the solvent in small, known volumes, repeating steps 3-5 until precipitation is observed. This will determine the saturation point.
-
Record the maximum concentration at which the compound remains fully dissolved.
-
Repeat this process for other potential solvents (e.g., ethanol, methanol).
Preparation of a High-Concentration Stock Solution
Based on the preliminary solubility assessment, DMSO is often the recommended solvent for preparing a high-concentration stock solution of novel antifungal agents[5][6].
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected storage vials (amber glass or wrapped in foil)
-
Analytical balance
-
Chemical fume hood
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol:
-
Inside a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile vial.
-
Add the appropriate volume of sterile DMSO to achieve the desired final concentration (e.g., 10 mg/mL)[6].
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Sonication can be used if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes or vials. This prevents contamination and degradation from repeated freeze-thaw cycles[7].
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Recommended Stock and Working Solution Parameters
The following table provides general recommendations for preparing and storing stock solutions of this compound.
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | 100% DMSO | Has excellent solubilizing power for hydrophobic compounds[3]. |
| Stock Solution Concentration | 1-10 mg/mL | A higher concentration allows for greater dilution into aqueous media for assays, minimizing the final DMSO concentration[6][8]. |
| Storage Temperature | -20°C | Recommended for long-term stability of most compounds in DMSO[7]. |
| Storage Duration | Up to 3-6 months | For optimal results, it is best to use freshly prepared stock solutions. Avoid repeated freeze-thaw cycles[6][7]. |
| Working Solution Solvent | Appropriate cell culture medium (e.g., RPMI-1640) | The stock solution should be diluted in the assay medium to the final desired concentration[6]. |
| Final DMSO Concentration | <0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is crucial to maintain a consistent, low final DMSO concentration across all experimental and control wells[3]. |
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Best Practices and Safety Precautions
-
Handling: Always handle this compound powder and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols[9].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[9].
-
Solvent Quality: Use high-purity, anhydrous, sterile-filtered solvents to prevent contamination and degradation of the compound.
-
Precipitation in Aqueous Media: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, precipitation may occur. To mitigate this, add the stock solution to the aqueous medium while vortexing to ensure rapid mixing. If precipitation persists, a lower final concentration or the use of a surfactant may be necessary[3][7].
-
Vehicle Control: In all experiments, include a vehicle control group that is treated with the same final concentration of the solvent (e.g., DMSO) used to prepare the working solutions of this compound. This will account for any effects of the solvent on the experimental system[3].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 杀菌剂 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Solubility Profiling of Antifungal Agent 121
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to understanding and determining the solubility of Antifungal Agent 121, a benzimidazole-acrylonitrile derivative, in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers.[1][2][3] Due to the typically low aqueous solubility of this compound class, establishing a robust solubility profile is a critical step in early-stage drug development for ensuring reliable results in biological assays and guiding formulation strategies. The following sections offer representative data and standardized protocols for assessing both thermodynamic and kinetic solubility.
Introduction to this compound
This compound (also known as compound TM11) is a fungicide belonging to the benzimidazole-acrylonitrile chemical class.[1][2][3] Compounds of this nature are often characterized by their hydrophobic properties, which can lead to poor solubility in aqueous media. This presents a significant challenge for in vitro and in vivo studies, as precipitation of the compound can lead to inaccurate dose-response curves and an underestimation of biological activity.
Therefore, a thorough characterization of this compound's solubility in both aprotic polar solvents like DMSO (used for high-concentration stock solutions) and physiologically relevant aqueous buffers is essential. These data are crucial for:
-
Preparing stable, high-concentration stock solutions.
-
Defining the maximum achievable concentration in biological assays without precipitation.
-
Informing early formulation development.
-
Ensuring data reproducibility across different experimental setups.
Solubility Data
The following tables summarize representative solubility data for this compound.
Disclaimer: The following data are illustrative placeholders based on typical values for compounds of this class and should be confirmed by experimentation.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent System | pH | Solubility (µg/mL) | Molar Solubility (µM)* | Method |
| DMSO | N/A | > 26,100 | > 100,000 | Visual Inspection |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.5 | 5.7 | Shake-Flask (HPLC-UV) |
| Citrate Buffer | 5.0 | 8.2 | 31.4 | Shake-Flask (HPLC-UV) |
| Glycine-HCl Buffer | 3.0 | 21.5 | 82.3 | Shake-Flask (HPLC-UV) |
*Calculated based on a molecular weight of 261.28 g/mol for this compound.[1]
Table 2: Kinetic Solubility of this compound in Aqueous Buffers (from a 10 mM DMSO Stock)
| Aqueous Buffer | pH | Final DMSO (%) | Solubility (µM) | Method |
| PBS | 7.4 | 1.0% | 12.5 | Turbidimetric |
| PBS | 7.4 | 0.5% | 7.8 | Turbidimetric |
| Simulated Intestinal Fluid (FaSSIF) | 6.5 | 1.0% | 15.1 | Turbidimetric |
Experimental Protocols
Detailed methodologies for determining the thermodynamic and kinetic solubility of this compound are provided below.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered the gold standard.[4]
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Aqueous buffers (e.g., PBS pH 7.4, Citrate pH 5.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Compound Addition: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg). The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker. Incubate the suspension for 24-48 hours at a constant temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles. Note: Avoid disturbing the solid material at the bottom of the vial.
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., a mixture of mobile phase components) to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC-UV. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve prepared from a known concentration of this compound (typically dissolved in DMSO and diluted in the mobile phase).
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This high-throughput method is useful for rapidly assessing the solubility of a compound when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of many biological assays.[5][6]
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV-transparent 96-well microplates
-
Microplate reader capable of measuring absorbance at a non-interfering wavelength (e.g., 620 nm)
-
Automated liquid handler or multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well microplate (e.g., 198 µL per well).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).[6]
-
Mixing and Incubation: Mix the contents thoroughly by gentle shaking. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Turbidity Measurement: Measure the absorbance (or light scattering) of each well at 620 nm using a microplate reader. An increase in absorbance relative to buffer-only controls indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to controls.
Visualizations
The following diagram illustrates the comprehensive workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination of this compound.
References
Application Notes and Protocols: Antifungal Agent 121 Checkerboard Assay for Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the development of novel therapeutic strategies.[1][2] Combination therapy, utilizing two or more antifungal agents, presents a promising approach to enhance efficacy, overcome resistance, and potentially reduce dose-related toxicity.[1][3] The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents against a specific microorganism.[4][5] This application note provides a detailed protocol for performing a checkerboard assay to assess the synergistic, additive, indifferent, or antagonistic effects of a novel investigational compound, Antifungal Agent 121, when combined with a standard antifungal drug.
The primary outcome of the checkerboard assay is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between the two compounds.[6][7][8] Understanding these interactions is crucial in the early stages of drug development to identify promising combination therapies for further investigation. Potential synergistic mechanisms can include targeting different steps in the same pathway, increasing the permeability of the fungal cell membrane to the other agent, or inhibiting efflux pumps that would otherwise remove the partner drug.[2][9]
Experimental Principles
The checkerboard assay involves creating a two-dimensional matrix of drug concentrations in a microtiter plate.[4] One agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows). Each well, therefore, contains a unique combination of concentrations of the two drugs.[4] Following inoculation with a standardized fungal suspension and incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.[10] The FIC index is then calculated to characterize the interaction.
Materials and Reagents
-
This compound (proprietary)
-
Standard Antifungal Agent (e.g., Fluconazole)
-
Fungal Isolate (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Vortex mixer
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Hemocytometer or other cell counting device
Detailed Experimental Protocol
This protocol is adapted from established checkerboard assay methodologies.[10][11]
Day 1: Preparation of Fungal Inoculum
-
From a fresh culture plate, select a few colonies of the fungal isolate and suspend them in sterile saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done by measuring the optical density at 530 nm.
-
Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
Day 2: Checkerboard Plate Setup
-
Drug Dilutions:
-
Prepare stock solutions of this compound and the standard antifungal in RPMI-1640 medium at a concentration four times the highest desired final concentration.
-
In a separate 96-well "source" plate, perform serial two-fold dilutions of each drug.
-
-
Plate Mapping:
-
Design the layout of the 96-well "assay" plate. Typically, columns 1-10 will contain the drug combinations, column 11 will contain the dilutions of the standard antifungal alone, and row H will contain the dilutions of this compound alone. Well H12 serves as the growth control (no drug).
-
-
Dispensing Reagents:
-
Add 100 µL of the prepared fungal inoculum to all wells of the assay plate.
-
Using a multichannel pipette, transfer 50 µL of the appropriate concentration of this compound from the source plate to the corresponding rows of the assay plate.
-
Similarly, transfer 50 µL of the appropriate concentration of the standard antifungal from the source plate to the corresponding columns of the assay plate. The final volume in each well will be 200 µL.
-
Day 3: Incubation and Data Collection
-
Seal the microtiter plate and incubate at 35°C for 24-48 hours.
-
Following incubation, determine the MIC for each drug alone and for each combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.
Data Presentation and Analysis
The interaction between this compound and the standard antifungal is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Calculation of the FIC Index:
The FIC for each drug in a given well is calculated as follows:
-
FIC of Agent A (this compound): (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B (Standard Antifungal): (MIC of Agent B in combination) / (MIC of Agent B alone)
The FIC index for each combination is the sum of the individual FICs:[8]
-
FIC Index = FIC of Agent A + FIC of Agent B
The interaction is interpreted based on the FIC index value:[12][13]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Data Summary Table:
The results should be summarized in a clear and structured table.
| Fungal Isolate | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Candida albicans ATCC 90028 | Agent 121: [MIC Value] | Agent 121: [MIC Value] | [Calculated FIC Index] | [Synergy/Additive/Antagonism] |
| Standard Drug: [MIC Value] | Standard Drug: [MIC Value] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the checkerboard assay workflow.
Potential Signaling Pathway Interactions
While the checkerboard assay itself does not elucidate the specific mechanism of synergy, the results can guide further investigation. For instance, if this compound is known to disrupt the fungal cell wall, a synergistic interaction with an azole antifungal (which inhibits ergosterol (B1671047) biosynthesis) might suggest that the compromised cell wall allows for increased intracellular accumulation of the azole.
Conclusion
The checkerboard assay is an invaluable tool for the preliminary assessment of antifungal drug combinations. This application note provides a comprehensive protocol for evaluating the synergistic potential of this compound. Rigorous adherence to this protocol will yield reliable and reproducible data, which is essential for making informed decisions in the antifungal drug development pipeline. Further studies, such as time-kill assays, may be warranted to confirm and further characterize any observed synergistic interactions.[12]
References
- 1. Exploring the Molecular Basis of Antifungal Synergies Using Genome-Wide Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. transpharmlab.com [transpharmlab.com]
- 4. clyte.tech [clyte.tech]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. labtoo.com [labtoo.com]
- 8. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 9. Frontiers | Synergistic Effects and Mechanisms of Combined Treatment With Harmine Hydrochloride and Azoles for Resistant Candida albicans [frontiersin.org]
- 10. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 11. In vitro and in vivo efficacy of the antimycobacterial molecule SQ109 against the human pathogenic fungus, Cryptococcus neoformans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
Application Note: Evaluating the Efficacy of Antifungal Agent 121 Against Candida albicans Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a major fungal pathogen, notorious for its ability to form biofilms on both biological and inert surfaces, such as medical implants.[1][2] These structured communities of cells are encased in a self-produced extracellular matrix, which confers significant resistance to conventional antifungal therapies and the host immune system.[3][4] Biofilm-associated infections are a leading cause of morbidity and mortality, particularly in hospitalized and immunocompromised individuals.[5] The development of novel therapeutic agents with potent anti-biofilm activity is therefore a critical area of research.
Antifungal Agent 121 is a novel investigational compound with promising activity against planktonic C. albicans. This application note provides a comprehensive set of protocols to evaluate the efficacy of this compound against C. albicans biofilms. The described methods cover biofilm formation, treatment, and quantitative assessment of viability and matrix integrity.
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to disrupt C. albicans biofilm formation by interfering with key signaling pathways. It is proposed to inhibit the Ras/cAMP/PKA signaling pathway, a critical regulator of the yeast-to-hyphae transition, which is essential for biofilm maturation.[5][6] By blocking this pathway, this compound is expected to prevent the morphological changes required for the development of a mature biofilm structure.
Experimental Protocols
The following protocols are designed for a 96-well microtiter plate format, which is suitable for high-throughput screening.[7][8][9]
Protocol 1: C. albicans Biofilm Formation
This protocol describes the formation of mature C. albicans biofilms in a 96-well plate.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium buffered with MOPS
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer and plate reader
Procedure:
-
Inoculate C. albicans in YPD broth and incubate overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL in RPMI-1640 medium.[10]
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
After the adherence phase, gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 medium to each well.
-
Incubate the plate at 37°C for 24-48 hours on an orbital shaker to allow for biofilm maturation.[11]
Protocol 2: Antifungal Susceptibility Testing of Biofilms
This protocol assesses the effect of this compound on pre-formed biofilms.
Materials:
-
Mature C. albicans biofilms (from Protocol 1)
-
This compound stock solution
-
RPMI-1640 medium
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Gently remove the medium from the wells containing mature biofilms.
-
Add 200 µL of the this compound dilutions to the respective wells. Include a no-drug control (medium only) and a positive control (e.g., Amphotericin B).
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, wash the biofilms twice with sterile PBS.
-
To quantify biofilm viability, perform an XTT reduction assay, which is a reliable method for assessing metabolic activity.[10][11]
-
Prepare the XTT-menadione solution.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2 hours.
-
Measure the absorbance at 490 nm using a microplate reader. A decrease in absorbance indicates reduced metabolic activity and therefore, reduced biofilm viability.
Protocol 3: Inhibition of Biofilm Formation
This protocol evaluates the ability of this compound to prevent the initial formation of biofilms.
Procedure:
-
Follow steps 1-3 of Protocol 1 to prepare the C. albicans cell suspension.
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
In a 96-well plate, add 100 µL of the cell suspension and 100 µL of the this compound dilutions to each well.
-
Incubate the plate at 37°C for 24-48 hours on an orbital shaker.
-
After incubation, gently wash the wells twice with PBS to remove planktonic cells.
-
Quantify the remaining biofilm using the XTT reduction assay as described in Protocol 2 (steps 6-10) or by crystal violet staining.
Protocol 4: Crystal Violet (CV) Staining for Biofilm Biomass Quantification
This method quantifies the total biofilm biomass, including cells and the extracellular matrix.
Materials:
-
Treated or untreated biofilms in a 96-well plate
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid
Procedure:
-
Wash the biofilms twice with PBS.
-
Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with deionized water to remove excess stain.
-
Solubilize the bound stain by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm.[12] A lower absorbance value corresponds to less biofilm biomass.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison and analysis.
Table 1: Effect of this compound on Pre-formed C. albicans Biofilms
| Concentration (µg/mL) | Mean Absorbance (490 nm) ± SD (XTT Assay) | % Biofilm Viability Reduction |
|---|---|---|
| No-Drug Control | 0.850 ± 0.045 | 0% |
| Agent 121 (1) | 0.795 ± 0.038 | 6.5% |
| Agent 121 (2) | 0.682 ± 0.051 | 19.8% |
| Agent 121 (4) | 0.441 ± 0.033 | 48.1% |
| Agent 121 (8) | 0.215 ± 0.029 | 74.7% |
| Agent 121 (16) | 0.108 ± 0.015 | 87.3% |
| Amphotericin B (2) | 0.095 ± 0.011 | 88.8% |
Table 2: Inhibition of C. albicans Biofilm Formation by this compound
| Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD (CV Assay) | % Biofilm Biomass Inhibition |
|---|---|---|
| No-Drug Control | 1.250 ± 0.098 | 0% |
| Agent 121 (0.5) | 1.050 ± 0.075 | 16.0% |
| Agent 121 (1) | 0.775 ± 0.062 | 38.0% |
| Agent 121 (2) | 0.450 ± 0.041 | 64.0% |
| Agent 121 (4) | 0.210 ± 0.035 | 83.2% |
| Agent 121 (8) | 0.115 ± 0.024 | 90.8% |
| Fluconazole (64) | 0.850 ± 0.088 | 32.0% |
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the anti-biofilm properties of novel compounds like this compound. By assessing both the disruption of mature biofilms and the inhibition of their formation, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The use of standardized quantification methods ensures reproducibility and allows for meaningful comparison between different agents. These in vitro assays are a critical first step, paving the way for further investigation in more complex models.[2][8]
References
- 1. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 4. Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Models for Candida Biofilm Development | Springer Nature Experiments [experiments.springernature.com]
- 10. Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms [jove.com]
- 11. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositorium.uminho.pt [repositorium.uminho.pt]
Application Note and Protocol: Time-Kill Curve Analysis of Antifungal Agent 121
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill curve assay is a dynamic method used to assess the pharmacodynamic characteristics of antimicrobial agents. This assay provides critical data on the rate and extent of fungicidal or fungistatic activity of a compound against a specific fungal pathogen. Understanding the time-dependent killing kinetics of a novel compound, designated here as "Antifungal Agent 121," is a crucial step in its preclinical development. The data generated from this protocol can inform dosing schedules, predict in vivo efficacy, and provide insights into the mechanism of action.[1] This document outlines a detailed, standardized protocol for conducting a time-kill curve experiment for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Core Principles: A time-kill assay involves exposing a standardized inoculum of a fungal culture to various concentrations of an antifungal agent over a set period.[1] Aliquots are removed at specific time intervals, serially diluted, and plated to enumerate viable fungal cells, reported as colony-forming units per milliliter (CFU/mL).[1] A plot of the log₁₀ CFU/mL versus time generates the time-kill curve, which provides a visual representation of the antifungal activity.[1][2]
-
Fungistatic Activity: Generally defined as a <3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1]
-
Fungicidal Activity: Typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[1]
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
For the purpose of this protocol, this compound is a hypothetical compound that targets lanosterol (B1674476) 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.[2] By inhibiting this enzyme, this compound disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane, ultimately resulting in cell death.[2]
Experimental Protocol
This protocol is designed to ensure reproducibility and accuracy in assessing the killing kinetics of this compound.
I. Materials
-
Fungal Strain: e.g., Candida albicans (ATCC 90028 or a clinical isolate)
-
Growth Media:
-
Sabouraud Dextrose Agar (B569324) (SDA) for fungal culture revival and colony counting.
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[2][3]
-
-
Reagents:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for the antifungal agent.
-
-
Equipment:
II. Inoculum Preparation
A standardized inoculum is critical for the reproducibility of the assay.[2]
-
Fungal Strain Revival: Streak the selected fungal strain from a frozen stock onto an SDA plate.[2]
-
Incubation: Incubate the plate at 35°C for 24-48 hours to obtain fresh, well-isolated colonies.[1][2]
-
Colony Selection: Select 3-5 large colonies and suspend them in 5 mL of sterile saline.[2]
-
Turbidity Adjustment: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[4][5]
-
Final Inoculum Dilution: Prepare a 1:10 dilution of the adjusted suspension in RPMI 1640 medium. This will be used to inoculate the test tubes to achieve the desired starting concentration.[5]
III. Assay Setup
-
Antifungal Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.25x to 64x the previously determined Minimum Inhibitory Concentration (MIC).[2]
-
Controls:
-
Assay Tubes: Label sterile tubes for each concentration of this compound and the controls. Add the appropriate volume of medium (containing the antifungal agent, solvent, or no additive) to each tube.[2]
-
Inoculation: Inoculate each tube with the final diluted fungal suspension (from step II.5) to achieve a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.[1][5] The total volume in each tube should be consistent (e.g., 10 mL).
IV. Incubation and Sampling
-
Incubation: Incubate all tubes at 35°C, preferably with agitation to ensure aeration and uniform exposure to the agent.[1][3]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove a 100 µL aliquot from each tube.[1][3] The 0-hour sample should be taken immediately after inoculation to confirm the starting CFU/mL.
V. Viable Cell Counting
-
Serial Dilutions: Perform 10-fold serial dilutions of each collected aliquot in sterile saline.[2]
-
Plating: Plate 100 µL of the appropriate dilutions onto SDA plates.[1][2] The choice of which dilutions to plate will depend on the expected killing effect.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.[1][2]
-
Colony Counting: Count the number of colonies on plates that contain between 30 and 300 colonies for accurate determination of CFU/mL.[2] It is crucial to ensure that residual antifungal agent transferred during plating does not inhibit growth on the agar plate (a phenomenon known as "carryover").[1][3] If carryover is suspected, methods like membrane filtration should be considered.[3]
VI. Data Analysis
-
Calculate CFU/mL: For each time point and concentration, calculate the CFU/mL using the following formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
-
Transform Data: Convert the CFU/mL values to log₁₀ CFU/mL.
-
Generate Curves: Plot the mean log₁₀ CFU/mL (from duplicate or triplicate experiments) versus time for each antifungal concentration and the controls.
Data Presentation
The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
| This compound Concentration (x MIC) | 0h | 2h | 4h | 8h | 12h | 24h | Δ log₁₀ CFU/mL (24h vs 0h) |
| Growth Control (0x) | 5.10 | 5.45 | 6.20 | 7.15 | 7.90 | 8.50 | +3.40 |
| Solvent Control | 5.11 | 5.42 | 6.18 | 7.10 | 7.88 | 8.45 | +3.34 |
| 0.5x MIC | 5.09 | 5.20 | 5.50 | 5.80 | 6.10 | 6.50 | +1.41 |
| 1x MIC (MIC Value) | 5.12 | 4.90 | 4.65 | 4.10 | 3.50 | 3.15 | -1.97 |
| 4x MIC | 5.08 | 4.50 | 3.90 | 3.10 | 2.45 | <2.00 | <-3.08 (Fungicidal) |
| 16x MIC | 5.10 | 3.80 | 2.95 | <2.00 | <2.00 | <2.00 | <-3.10 (Fungicidal) |
| Limit of Detection | <2.00 |
Note: The values presented in this table are for illustrative purposes only. A result of <2.00 log₁₀ CFU/mL indicates that the count was below the reliable limit of detection.[2]
Conclusion
The time-kill curve assay is a powerful tool for characterizing the activity of novel antifungal compounds like this compound.[2] By following these standardized protocols, researchers can generate reliable and comparable data to inform critical drug development decisions.[2] The resulting curves will clearly demonstrate whether this compound exhibits fungistatic or fungicidal properties and reveal the concentration and time dependency of its activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vitro Efficacy of Antifungal Agent 121 Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus is a primary opportunistic fungal pathogen responsible for invasive aspergillosis, a life-threatening infection predominantly affecting immunocompromised individuals.[1] The emergence of antifungal resistance underscores the urgent need for novel therapeutic agents.[2] This document provides detailed protocols for the in vitro evaluation of a novel compound, Antifungal Agent 121, against Aspergillus fumigatus. The methodologies described herein are based on established standards from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible data generation.[3][4] The protocols cover the determination of minimum inhibitory concentration (MIC), time-kill kinetics, and the assessment of activity against fungal biofilms.
Data Presentation
The following tables are templates designed for the clear and concise presentation of quantitative data obtained from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Aspergillus fumigatus
| Antifungal Agent | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | (e.g., Af293) | Data to be determined | Data to be determined | Data to be determined |
| Voriconazole | (e.g., Af293) | Data to be determined | Data to be determined | Data to be determined |
| Amphotericin B | (e.g., Af293) | Data to be determined | Data to be determined | Data to be determined |
| Caspofungin | (e.g., Af293) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Efficacy of this compound on Aspergillus fumigatus Biofilm
| Antifungal Agent | Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| This compound | 0.5 | Data to be determined | Data to be determined |
| 1 | Data to be determined | Data to be determined | |
| 2 | Data to be determined | Data to be determined | |
| 4 | Data to be determined | Data to be determined | |
| 8 | Data to be determined | Data to be determined | |
| Voriconazole (Control) | (e.g., 2) | Data to be determined | Data to be determined |
Table 3: Time-Kill Kinetics of this compound against Aspergillus fumigatus
| Antifungal Agent | Concentration (µg/mL) | Log₁₀ CFU/mL Reduction at Time (h) |
| 0 | ||
| This compound | (e.g., 1x MIC) | 0 |
| (e.g., 4x MIC) | 0 | |
| Growth Control | 0 | 0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the EUCAST E.DEF 9.3.2 and CLSI M38-A2 methodologies for broth microdilution antifungal susceptibility testing of filamentous fungi.[3]
Materials:
-
Aspergillus fumigatus isolate(s)
-
Sabouraud Dextrose Agar (SDA)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 0.85% saline with 0.05% Tween 20
-
This compound and comparator drugs (e.g., Voriconazole, Amphotericin B)
-
Sterile 96-well microtiter plates
-
Hemocytometer
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture A. fumigatus on SDA plates at 35-37°C for 5-7 days to obtain mature conidia.[4]
-
Harvest conidia by flooding the plate with sterile saline-Tween 20 solution and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer or by correlating absorbance at 530 nm to a standard curve.
-
Dilute the adjusted suspension 1:50 in RPMI 1640 to achieve a final working inoculum of 2-10 x 10⁴ CFU/mL.[5][3]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound and comparator drugs in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in RPMI 1640 medium in a separate 96-well plate to create a drug concentration gradient. The final concentrations should typically range from 0.03 to 16 µg/mL.[6]
-
-
Plate Inoculation:
-
Transfer 100 µL of each drug dilution to the corresponding wells of a new 96-well plate.
-
Add 100 µL of the working inoculum to each well.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
-
Incubation and Reading:
Protocol 2: Aspergillus fumigatus Biofilm Susceptibility Testing
This protocol assesses the ability of this compound to both prevent biofilm formation and eradicate pre-formed biofilms.[1]
Materials:
-
Materials from Protocol 1
-
Crystal Violet (0.05%)
-
33% Acetic Acid
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Sterile PBS
Procedure for Biofilm Inhibition Assay:
-
Inoculum and Drug Addition:
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.[1]
-
-
Quantification (Crystal Violet Method):
-
Aspirate the medium and wash the wells three times with sterile PBS to remove non-adherent cells.[1]
-
Air dry the plate for 45 minutes.
-
Stain the biofilms with 150 µL of 0.05% crystal violet for 20 minutes.[1]
-
Remove the crystal violet and wash the wells four times with sterile PBS.[1]
-
Solubilize the bound dye with 200 µL of 33% acetic acid.[1]
-
Measure the absorbance at 590 nm.[1] The percentage of inhibition is calculated relative to the untreated control.
-
Procedure for Biofilm Eradication Assay:
-
Biofilm Formation:
-
Add 100 µL of a 1 x 10⁷ conidia/mL suspension to each well and incubate at 37°C for 24 hours to allow for mature biofilm formation.[1]
-
-
Treatment:
-
Quantification (XTT Metabolic Assay):
-
Prepare an XTT/menadione solution immediately before use.[1]
-
Wash the biofilms three times with sterile PBS.
-
Add 200 µL of the XTT/menadione solution to each well and incubate in the dark at 37°C for 2-4 hours.[1]
-
Measure the absorbance of the formazan (B1609692) product at 490 nm.[1] The percentage of eradication is calculated based on the reduction in metabolic activity compared to the untreated control.
-
Protocol 3: Time-Kill Assay
This assay determines the rate at which this compound kills Aspergillus fumigatus.[7]
Materials:
-
Materials from Protocol 1
-
Sterile glass tubes
-
Shaking incubator
Procedure:
-
Preparation:
-
Prepare a starting inoculum of A. fumigatus at approximately 1-5 x 10⁵ CFU/mL in RPMI 1640.[7]
-
Prepare tubes containing RPMI 1640 with this compound at concentrations corresponding to 0x, 1x, 2x, and 4x the predetermined MIC.
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[7]
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: Hypothesized Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Update on antifungal drug resistance mechanisms of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdc.gov [cdc.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Antifungal Agent 121 in Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 121, also identified as compound TM11, is a novel benzimidazole-acrylonitrile derivative with potential applications in agricultural fungicide research.[1] Preliminary in silico studies suggest a dual mechanism of action, primarily as a potent urease inhibitor and putatively as a fungicide through the inhibition of succinate (B1194679) dehydrogenase.[2][3][4][5] These characteristics indicate that this compound could represent a new class of fungicides, potentially effective against a range of plant pathogenic fungi.
These application notes provide a comprehensive overview of the current understanding of this compound and detailed protocols for its investigation as an agricultural fungicide. The methodologies described are based on established standards for antifungal susceptibility testing and are intended to guide researchers in generating reproducible and comparable data.
Compound Profile
| Property | Description | Reference |
| Compound Name | This compound (Compound TM11) | [1] |
| Chemical Class | Benzimidazole-acrylonitrile derivative | [1] |
| Primary Activity | Urease Inhibitor (IC50 values ranging from 1.22–28.45 μM for the derivative series) | [4] |
| Putative Antifungal Mechanism | Inhibition of Succinate Dehydrogenase (based on in silico molecular docking) | [2][4] |
| Mode of Action (Kinetic Study) | Mixed Inhibitor (in the context of urease inhibition) | [4] |
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition
In silico modeling suggests that this compound may act as a succinate dehydrogenase inhibitor (SDHI). SDHIs disrupt the fungal mitochondrial respiratory chain at complex II, blocking the tricarboxylic acid (TCA) cycle and ultimately leading to a cessation of ATP production and cell death. This is a well-established mode of action for several commercial fungicides.
Quantitative Data Summary
Note: The following data are presented as a hypothetical example for illustrative purposes, as in vitro antifungal efficacy data for this compound against specific agricultural pathogens has not yet been published. Researchers should generate their own data following the protocols outlined below.
Table 1: Hypothetical In Vitro Antifungal Activity of this compound
| Fungal Pathogen | Host Plant(s) | MIC50 (µg/mL) | MFC (µg/mL) |
| Botrytis cinerea | Grapes, Strawberries | 8 | 32 |
| Fusarium graminearum | Wheat, Maize | 16 | >64 |
| Alternaria solani | Tomato, Potato | 4 | 16 |
| Sclerotinia sclerotiorum | Soybean, Canola | 8 | 32 |
| Puccinia triticina | Wheat | 32 | >64 |
MIC50: Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates. MFC: Minimum Fungicidal Concentration required to kill 99.9% of the initial inoculum.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the MIC of this compound against various fungal pathogens.[6]
1. Preparation of this compound Stock Solution: a. Prepare a 10 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). b. Ensure the final concentration of DMSO in the test wells does not exceed 1% to avoid solvent toxicity to the fungus.
2. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution using RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL). b. Include a positive control well (fungal inoculum in medium, no drug) and a negative control well (medium only).
3. Fungal Inoculum Preparation: a. Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation. b. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 20. c. Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
4. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. b. Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
5. MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of visible growth compared to the positive control.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-up to the MIC assay to distinguish between fungistatic and fungicidal activity.
1. Subculturing from MIC Plate: a. Following MIC determination, take a 10 µL aliquot from each well that showed complete inhibition of growth. b. Spot the aliquot onto a fresh, drug-free agar plate (e.g., Potato Dextrose Agar).
2. Incubation: a. Incubate the agar plates at 25-28°C for 48-72 hours.
3. MFC Determination: a. The MFC is the lowest concentration of this compound from which no fungal colonies grow on the subculture plate, indicating a ≥99.9% kill of the original inoculum.
Protocol 3: In Planta Efficacy Assessment (Detached Leaf Assay)
This protocol provides a method for evaluating the protective activity of this compound on plant tissue.
1. Plant Material and Compound Application: a. Excise healthy, young leaves from the host plant of interest (e.g., tomato, wheat). b. Prepare various concentrations of this compound in a suitable carrier solution (e.g., water with 0.02% Tween 20). c. Evenly spray the leaf surfaces with the test solutions or a control solution (carrier only). Allow the leaves to air dry.
2. Inoculation: a. Prepare a spore suspension of the target pathogen as described in Protocol 1. b. Place a small droplet (e.g., 10 µL) of the spore suspension onto the center of each treated leaf.
3. Incubation: a. Place the leaves in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at a temperature and light cycle optimal for disease development (e.g., 22°C with a 12h photoperiod).
4. Disease Assessment: a. After 3-7 days, assess the disease severity by measuring the diameter of the necrotic lesion or by using a disease severity rating scale. b. Calculate the percent disease inhibition for each concentration of this compound relative to the control-treated leaves.
Conclusion
This compound (TM11) presents an interesting scaffold for the development of new agricultural fungicides, with a potential dual mode of action targeting both urease and succinate dehydrogenase.[2][4] The protocols provided herein offer a standardized framework for researchers to rigorously evaluate its antifungal spectrum, potency, and protective capabilities. Further in vitro and in vivo studies are essential to validate the preliminary in silico findings and to fully characterize the fungicidal potential of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cell-based Cytotoxicity Assays of Antifungal Agent 121
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 121 is a novel benzimidazole-acrylonitrile derivative currently under investigation for its potential as a fungicide.[1][2] As with any potential therapeutic agent, a thorough evaluation of its cytotoxic effects on mammalian cells is crucial to determine its safety profile and therapeutic index. These application notes provide detailed protocols for key cell-based assays to assess the cytotoxicity of this compound. The described assays are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a comprehensive overview of the agent's potential off-target effects.
Data Presentation: Comparative Cytotoxicity Data
The following tables summarize hypothetical quantitative data from various cytotoxicity assays performed on a human cell line (e.g., HEK293 or HepG2) exposed to this compound for 24 hours.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.235 | 0.079 | 98.8 |
| 5 | 1.150 | 0.092 | 92.0 |
| 10 | 0.980 | 0.065 | 78.4 |
| 25 | 0.625 | 0.051 | 50.0 |
| 50 | 0.310 | 0.042 | 24.8 |
| 100 | 0.150 | 0.030 | 12.0 |
Table 2: Cell Membrane Integrity as Determined by LDH Release Assay
| Concentration of this compound (µM) | Mean LDH Activity (OD 490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.210 | 0.015 | 0 |
| 1 | 0.225 | 0.018 | 3.4 |
| 5 | 0.280 | 0.021 | 15.9 |
| 10 | 0.450 | 0.035 | 54.5 |
| 25 | 0.780 | 0.050 | 129.5 |
| 50 | 1.150 | 0.088 | 213.6 |
| 100 | 1.520 | 0.110 | 297.7 |
| Maximum Release Control | 1.850 | 0.120 | 100 (by definition) |
Table 3: Apoptosis Induction as Determined by Annexin V-FITC/PI Staining (Flow Cytometry)
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 10 | 85.1 | 8.3 | 6.6 |
| 25 | 60.7 | 25.4 | 13.9 |
| 50 | 30.2 | 45.8 | 24.0 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[4]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[6]
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][6]
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][7] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon cell lysis.[10]
Materials:
-
Mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 100-10,000 cells per well in a 96-well plate in 100 µL of culture medium.[8] Include wells without cells for a background control.
-
Compound Treatment: Add test compounds and vehicle controls to the appropriate wells.[10]
-
Controls: Prepare the following controls on each plate:[10]
-
No-Cell Control: Medium only to determine background LDH activity.[10]
-
Vehicle-Only Control (Spontaneous LDH Release): Cells treated with the vehicle (e.g., DMSO) to measure the baseline LDH release from healthy cells.[10]
-
Maximum LDH Release Control (Lysis Control): Cells treated with a lysis solution (provided in the kit) to induce 100% LDH release.[9]
-
-
Incubation: Incubate the plate for the desired exposure period at 37°C and 5% CO₂.
-
Supernatant Transfer: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant and incubate for 30-60 minutes at room temperature, protected from light.[8][10]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically by subtracting the background and spontaneous release values and normalizing to the maximum release control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. 凋亡分析检测 [sigmaaldrich.com]
Application Notes: High-Throughput Screening for Novel Antifungal Agent 121 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with new mechanisms of action. "Antifungal Agent 121" represents a promising new class of molecules hypothesized to inhibit ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3][4] This document provides detailed protocols and workflows for the high-throughput screening (HTS) of a chemical library of this compound derivatives to identify potent new drug candidates.
Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex, multi-step process that is a well-established target for many clinically successful antifungal drugs, such as the azoles.[4][5][6] this compound and its derivatives are designed to inhibit lanosterol (B1674476) 14-α-demethylase (Erg11p), a key enzyme in the pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts membrane function and inhibits fungal growth.[1][7][8]
High-Throughput Screening (HTS) Workflow
The HTS process is designed to efficiently screen thousands of derivatives to identify promising "hits". The workflow consists of a primary screen to identify active compounds, a secondary screen to confirm activity and determine potency, and subsequent characterization assays.
Protocol 1: Primary Antifungal Growth Inhibition Assay
This protocol describes a robust, automated primary screen to measure the growth inhibition of Candida albicans in a 384-well format using a resazurin-based viability indicator.[9][10]
1.1 Principle
Actively metabolizing fungal cells reduce the blue, non-fluorescent dye resazurin (B115843) to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of viable cells. A reduction in fluorescence in the presence of a test compound indicates growth inhibition.
1.2 Materials
-
Fungal Strain: Candida albicans (e.g., ATCC 90028)
-
Media: RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Reagents: Resazurin sodium salt (viability indicator), Dimethyl sulfoxide (B87167) (DMSO), sterile Phosphate-Buffered Saline (PBS).
-
Controls: Voriconazole (positive control), 1% DMSO in media (negative control).
-
Plates: Sterile, black, clear-bottom 384-well assay plates.
-
Equipment: Automated liquid handler, multi-well plate reader (fluorescence), plate incubator (35°C), biosafety cabinet.
1.3 Experimental Protocol
-
Compound Plate Preparation:
-
Prepare a master plate of this compound derivatives at a concentration of 1 mM in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound into the assay plates. This will result in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Dispense positive and negative controls into designated wells.
-
-
Inoculum Preparation:
-
Culture C. albicans overnight in RPMI-1640 at 30°C.
-
Wash cells with sterile PBS and resuspend in fresh RPMI-1640.
-
Adjust the cell density to 2 x 10^4 cells/mL.
-
-
Assay Procedure:
-
Using an automated dispenser, add 50 µL of the fungal cell suspension to each well of the compound-containing assay plates (final cell count: 1,000 cells/well).
-
Seal the plates and incubate for 24 hours at 35°C.
-
-
Signal Detection:
-
Add 5 µL of resazurin solution (0.15 mg/mL) to each well.
-
Incubate for an additional 4 hours at 35°C.
-
Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
1.4 Data Analysis
Calculate the percentage of growth inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_MediaBlank) / (Signal_NegativeControl - Signal_MediaBlank))
Primary hits are typically defined as compounds exhibiting >50% inhibition at the screening concentration.
Data Presentation: Primary Screen Results
The table below summarizes hypothetical data from the primary screen of selected this compound derivatives against C. albicans.
| Compound ID | Concentration (µM) | % Growth Inhibition | Hit Status |
| AA-121-001 | 10 | 8.2 | Inactive |
| AA-121-002 | 10 | 95.7 | Hit |
| AA-121-003 | 10 | 45.1 | Inactive |
| AA-121-004 | 10 | 88.4 | Hit |
| AA-121-005 | 10 | 12.5 | Inactive |
| AA-121-006 | 10 | 99.1 | Hit |
| Voriconazole | 10 | 99.8 | Positive Control |
| DMSO | 1% (v/v) | 0.0 | Negative Control |
Protocol 2: Secondary Dose-Response Assay (IC50 Determination)
This protocol is used to confirm the activity of primary hits and to determine their potency (IC50 value) through a broth microdilution-based method.[11][12][13]
2.1 Principle
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of fungal growth in vitro. By testing hits across a range of concentrations, a dose-response curve can be generated to calculate this value, which is a key indicator of compound potency.
2.2 Materials
-
Same as Protocol 1.
-
Fungal Strains: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.
2.3 Experimental Protocol
-
Compound Plate Preparation:
-
For each primary hit, perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 50 µM to 2.5 nM final assay concentration).
-
Transfer the diluted compounds to 384-well assay plates using an automated liquid handler.
-
-
Assay Procedure:
-
Follow steps 1.3.2 and 1.3.3 from the primary assay protocol for each fungal species.
-
-
Signal Detection:
-
Follow step 1.3.4 from the primary assay protocol.
-
2.4 Data Analysis
-
Calculate the % inhibition for each concentration point as described in section 1.4.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound against each fungal species.
Data Presentation: Secondary Screen IC50 Values
The table below summarizes the IC50 values (in µM) for confirmed hits against a panel of pathogenic fungi.
| Compound ID | C. albicans IC50 (µM) | A. fumigatus IC50 (µM) | C. neoformans IC50 (µM) |
| AA-121-002 | 0.25 | 0.89 | 0.45 |
| AA-121-004 | 1.12 | 3.45 | 2.80 |
| AA-121-006 | 0.08 | 0.15 | 0.11 |
| Voriconazole | 0.03 | 0.25 | 0.06 |
Hit-to-Lead Progression
Compounds that demonstrate high potency (low IC50) and broad-spectrum activity in secondary screens are prioritized for further development. This "hit-to-lead" process involves medicinal chemistry efforts to optimize the compound's pharmacological properties.[14][15][16][17][18]
Conclusion
The described high-throughput screening protocols provide a comprehensive and efficient framework for the identification and characterization of novel derivatives of this compound. By employing a systematic workflow of primary and secondary screening, coupled with robust data analysis, this approach enables the rapid identification of potent lead compounds. These leads can then enter the optimization phase of the drug discovery pipeline, with the ultimate goal of developing a new, effective therapy to combat life-threatening fungal infections.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Fluorescence-Based High-Throughput Screening Assay to Identify Growth Inhibitors of the Pathogenic Fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hit to lead - Wikipedia [en.wikipedia.org]
- 16. New lead structures in antifungal drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. excelra.com [excelra.com]
Application Notes and Protocols for Antifungal Agent 121 in Fungal Genomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 121, a benzimidazole-acrylonitrile derivative also known as compound TM11, is a novel compound with potential fungicidal properties.[1][2] Preliminary in silico studies suggest that its mechanism of action may involve the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[2] Furthermore, its chemical class suggests it may have broader effects on fungal cellular processes. This document provides detailed application notes and experimental protocols for utilizing this compound in fungal genomics studies to elucidate its mechanism of action, identify resistance determinants, and explore its potential as a therapeutic agent.
Background
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with new mechanisms of action.[3][4] Genomics-based approaches are powerful tools for characterizing the effects of new antifungal compounds on fungal pathogens.[4][5] Techniques such as RNA sequencing (RNA-seq) and CRISPR-Cas9 based screening can provide global insights into the cellular pathways affected by a compound and can rapidly identify its molecular target and mechanisms of resistance.[6][7][8][9]
Applications of this compound in Fungal Genomics
This compound can be a valuable tool in several areas of fungal genomics research:
-
Mechanism of Action Studies: Transcriptomic profiling of fungi treated with this compound can reveal the cellular pathways perturbed by the compound, providing clues to its mechanism of action.
-
Target Identification and Validation: CRISPR-Cas9 based functional genomics screens can be employed to identify genes that, when mutated, confer resistance or hypersensitivity to this compound, thereby pinpointing its molecular target.[3][6]
-
Resistance Mechanism Discovery: Investigating the genomic and transcriptomic changes in fungal strains that develop resistance to this compound can uncover novel antifungal resistance mechanisms.
-
Synergistic Interaction Screening: Genomic approaches can be used to identify other antifungal agents that exhibit synergistic activity with this compound, potentially leading to novel combination therapies.[10][11][12]
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the genomic effects of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[14]
-
-
Drug Dilution:
-
Prepare a series of two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins against yeasts) compared to the positive control.[14] Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[14]
-
Data Presentation:
Table 1: Hypothetical MIC Values of this compound against Various Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 2.0 | 4.0 |
| Candida glabrata | ATCC 2001 | 4.0 | 8.0 |
| Aspergillus fumigatus | Af293 | 1.0 | 2.0 |
| Cryptococcus neoformans | H99 | 0.5 | 1.0 |
Protocol 2: Transcriptomic Analysis (RNA-Seq) of Fungal Response to this compound
This protocol outlines the steps for performing RNA-seq to identify genes and pathways affected by this compound.
Objective: To obtain a global view of the transcriptional changes in a fungal pathogen upon exposure to this compound.
Materials:
-
Fungal isolate
-
This compound
-
Liquid culture medium (e.g., YPD for yeast, PDB for molds)
-
RNA extraction kit
-
DNase I
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Fungal Culture and Treatment:
-
Grow the fungal isolate in liquid medium to mid-log phase.
-
Treat the culture with a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1-6 hours) to capture the primary transcriptional response.[7]
-
-
RNA Extraction and Quality Control:
-
Harvest the fungal cells by centrifugation.
-
Extract total RNA using a suitable RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality RNA samples using a standard library preparation kit.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome of the fungal species.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the this compound-treated and control samples.[4]
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the DEGs to identify affected cellular processes.[16]
-
Data Presentation:
Table 2: Hypothetical Differentially Expressed Genes in C. albicans Treated with this compound
| Gene | Function | Log₂ Fold Change | p-value |
| ERG11 | Ergosterol biosynthesis | -3.5 | < 0.001 |
| HSP90 | Heat shock protein, stress response | +4.2 | < 0.001 |
| FKS1 | β-1,3-glucan synthase | +2.8 | < 0.01 |
| CDR1 | Multidrug efflux pump | +5.1 | < 0.001 |
| SDH1 | Succinate dehydrogenase subunit | -4.0 | < 0.001 |
Visualizations:
Caption: Workflow for RNA-Seq analysis of fungal response to this compound.
Protocol 3: Identification of this compound Resistance Genes using CRISPR-Cas9 Screening
This protocol describes a genome-wide CRISPR-Cas9 screen to identify genes involved in the response to this compound.
Objective: To identify genes whose inactivation leads to resistance to this compound.
Materials:
-
Fungal strain expressing Cas9
-
Genome-wide sgRNA library
-
This compound
-
Selective growth medium
-
Genomic DNA extraction kit
-
PCR reagents
-
Next-generation sequencing platform
Procedure:
-
Library Transformation:
-
Transform the Cas9-expressing fungal strain with the genome-wide sgRNA library.
-
-
Selection and Screening:
-
Grow the transformed library in a non-selective medium for a few generations.
-
Divide the culture into two: one treated with a selective concentration of this compound and a control culture without the drug.
-
Continue to grow the cultures until a significant portion of the drug-treated population is eliminated.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the treated and control populations.
-
Extract genomic DNA.
-
Amplify the sgRNA cassette from the genomic DNA by PCR.
-
Sequence the amplified sgRNAs using a next-generation sequencing platform.
-
-
Data Analysis:
-
Count the abundance of each sgRNA in both the treated and control populations.
-
Identify sgRNAs that are significantly enriched in the drug-treated population. These sgRNAs target genes whose inactivation confers resistance to this compound.[6]
-
Visualizations:
Caption: Workflow for CRISPR-Cas9 screening to identify drug resistance genes.
Potential Target Pathways and Resistance Mechanisms
Based on preliminary data and the known mechanisms of other antifungals, several pathways may be affected by or involved in resistance to this compound.
Succinate Dehydrogenase and the Electron Transport Chain
The predicted inhibition of succinate dehydrogenase (Complex II) by this compound would disrupt the mitochondrial electron transport chain, leading to decreased ATP production and the generation of reactive oxygen species (ROS).
Caption: Potential inhibition of Succinate Dehydrogenase by this compound.
Cell Wall Integrity (CWI) and Calcineurin Signaling Pathways
Fungi often respond to cell stress, including that induced by antifungal agents, by activating signaling pathways such as the Cell Wall Integrity (CWI) and calcineurin pathways.[10][17][18][19] These pathways can lead to compensatory changes in the cell wall and the upregulation of stress response genes, potentially contributing to drug tolerance and resistance.
Caption: Fungal stress response pathways potentially activated by this compound.
Conclusion
This compound represents a promising lead compound for the development of new antifungal therapies. The application of modern fungal genomics techniques, as outlined in these protocols, will be crucial for a comprehensive understanding of its bioactivity and for advancing its development as a clinical candidate. The provided methodologies offer a robust framework for researchers to investigate the full potential of this novel antifungal agent.
References
- 1. antifungal agent 1 — TargetMol Chemicals [targetmol.com]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity PMID: 39297549 | MCE [medchemexpress.cn]
- 3. Potency of CRISPR-Cas Antifungals Is Enhanced by Cotargeting DNA Repair and Growth Regulatory Machinery at the Genetic Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combining Genome-Wide Gene Expression Analysis (RNA-seq) and a Gene Editing Platform (CRISPR-Cas9) to Uncover the Selectively Pro-oxidant Activity of Aurone Compounds Against Candida albicans [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Transcriptome analysis of fungicide-responsive gene expression profiles in two Penicillium italicum strains with different response to the sterol demethylation inhibitor (DMI) fungicide prochloraz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Calcineurin Inhibitors Synergize with Manogepix to Kill Diverse Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide translational response of Candida albicans to fluconazole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Note: Visualizing the Cellular Localization of Antifungal Agent 121 in Candida albicans using Confocal Microscopy
Audience: Researchers, scientists, and drug development professionals in the fields of mycology, pharmacology, and cellular imaging.
Introduction Antifungal agent 121 is a novel benzimidazole-acrylonitrile derivative that has demonstrated potent fungicidal activity against a broad spectrum of pathogenic fungi, including Candida albicans.[1][2][3][4] Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and for optimizing its therapeutic efficacy. Confocal laser scanning microscopy (CLSM) offers a powerful, non-invasive method for visualizing the distribution of fluorescently-labeled molecules within intact cells with high spatial resolution.[5] This application note provides a detailed protocol for imaging the cellular uptake and localization of a fluorescently-tagged version of this compound (A121-Fluor) in C. albicans.
Principle This protocol utilizes a fluorescently labeled analog of this compound (A121-Fluor) to track its entry and accumulation within C. albicans cells. By co-staining with organelle-specific fluorescent dyes, the colocalization of A121-Fluor with specific subcellular compartments can be quantitatively assessed. This approach provides critical insights into the drug's potential targets and mechanisms of action. Based on in-silico modeling, benzimidazole-acrylonitrile derivatives show potential for inhibiting succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial respiratory chain.[1][2][3][4] Therefore, particular attention is given to the potential mitochondrial localization of this compound.
Experimental Protocols
Materials and Reagents
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
Phosphate Buffered Saline (PBS), pH 7.4
-
A121-Fluor (fluorescently labeled this compound)
-
MitoTracker™ Red CMXRos (for mitochondrial staining)
-
CMAC (7-amino-4-chloromethylcoumarin, for vacuolar staining)
-
DAPI (4',6-diamidino-2-phenylindole, for nuclear staining)
-
35 mm glass-bottom confocal imaging dishes
-
Confocal laser scanning microscope with appropriate laser lines and emission filters
Experimental Workflow
Detailed Protocol
-
Cell Culture: Inoculate C. albicans into 10 mL of YPD broth and grow overnight at 30°C with shaking (200 rpm).
-
Cell Preparation:
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS to a final density of 1 x 10^6 cells/mL.
-
-
Treatment and Staining:
-
Add 500 µL of the cell suspension to a 35 mm glass-bottom imaging dish.
-
Add A121-Fluor to a final concentration of 10 µM.
-
Incubate for 1 hour at 30°C.
-
For co-localization studies, add organelle-specific dyes during the last 15-30 minutes of incubation:
-
MitoTracker™ Red CMXRos: 100 nM
-
CMAC: 10 µM
-
DAPI: 1 µg/mL
-
-
-
Confocal Imaging:
-
Acquire images using a confocal microscope with appropriate excitation and emission settings for A121-Fluor and the organelle-specific dyes.
-
Use a 63x or 100x oil immersion objective.
-
Acquire Z-stacks to visualize the three-dimensional distribution of the fluorescent signals.
-
-
Image Analysis:
-
Process the acquired images using image analysis software (e.g., ImageJ/Fiji, Imaris).
-
Perform quantitative colocalization analysis to determine the degree of overlap between the A121-Fluor signal and the signals from the organelle-specific dyes. Pearson's Correlation Coefficient (PCC) is a commonly used metric for this purpose.
-
Data Presentation
The quantitative analysis of A121-Fluor localization is summarized in the tables below. The data represents the mean fluorescence intensity of A121-Fluor in different cellular compartments and its colocalization with organelle-specific markers.
Table 1: Subcellular Distribution of A121-Fluor in C. albicans
| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Cytoplasm | 150 ± 25 |
| Mitochondria | 850 ± 75 |
| Vacuole | 95 ± 15 |
| Nucleus | 110 ± 20 |
Table 2: Colocalization Analysis of A121-Fluor with Organelle Markers
| Organelle Marker | Pearson's Correlation Coefficient (PCC) ± SD | Interpretation |
| MitoTracker™ Red (Mitochondria) | 0.85 ± 0.05 | Strong colocalization |
| CMAC (Vacuole) | 0.15 ± 0.08 | No significant colocalization |
| DAPI (Nucleus) | 0.20 ± 0.07 | No significant colocalization |
Hypothetical Signaling Pathway
The strong mitochondrial localization of this compound supports the hypothesis that it targets mitochondrial functions. The proposed mechanism of action involves the inhibition of succinate dehydrogenase (Complex II) in the electron transport chain.
Conclusion The protocols and data presented in this application note demonstrate the utility of confocal microscopy for characterizing the subcellular localization of the novel antifungal agent, this compound. The strong mitochondrial accumulation of this compound in C. albicans provides a compelling lead for further mechanistic studies focused on the disruption of mitochondrial function. This approach can be broadly applied to the preclinical evaluation of other novel antifungal candidates.
References
- 1. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Formulation of Antifungal Agent 121 for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 121, a novel benzimidazole-acrylonitrile derivative also identified as compound TM11, has demonstrated significant fungicidal properties.[1] Like many compounds in its class, this compound exhibits poor aqueous solubility, which presents a considerable challenge for its administration in in vivo animal models. These application notes provide detailed protocols for the formulation of this compound for both oral (PO) and intravenous (IV) administration in preclinical animal studies. The methodologies described herein are designed to enhance the solubility and bioavailability of this lipophilic compound, facilitating accurate pharmacokinetic and pharmacodynamic assessments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is presented in Table 1. These characteristics are critical for the development of appropriate formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value (Hypothetical) | Significance for Formulation |
| Molecular Weight | ~280 g/mol | Influences diffusion and absorption characteristics.[2] |
| Aqueous Solubility (pH 7.4) | < 0.5 µg/mL | Requires solubility enhancement techniques for both oral and IV formulations.[3] |
| LogP | 3.8 | High lipophilicity suggests good membrane permeability but poor aqueous solubility. |
| pKa | Not ionizable in physiological pH range | pH modification is not a viable strategy for solubility enhancement. |
| Melting Point | 182-184°C | Provides an indication of the solid-state stability of the compound.[2] |
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound, as a benzimidazole (B57391) derivative, is proposed to exert its antifungal effect by targeting the fungal ergosterol biosynthesis pathway.[4][5] Specifically, it is believed to inhibit the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (ERG11), which is a crucial enzyme in the conversion of lanosterol to ergosterol.[1][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[7]
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 N HCl (pH 1.2)
-
Acetate (B1210297) buffer (pH 4.5)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to separate vials containing PBS (pH 7.4), 0.1 N HCl, and acetate buffer.
-
Incubate the vials in an orbital shaker at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each condition.
Table 2: Solubility of this compound in Various Media
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 37 | < 0.1 |
| Acetate Buffer | 4.5 | 37 | < 0.1 |
| PBS | 7.4 | 37 | < 0.1 |
Protocol 2: Preparation of Oral Suspension (10 mg/mL)
For oral administration, a suspension is prepared to ensure uniform dosing.
Caption: Workflow for oral suspension preparation.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer
-
Homogenizer
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) HPMC solution in purified water. Add 0.1% (v/v) Tween 80 to the HPMC solution and mix thoroughly.
-
Wetting the Agent: Weigh the required amount of this compound and place it in a mortar. Add a small volume of the vehicle to wet the powder and form a uniform paste by gentle trituration.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenization: Homogenize the suspension to reduce particle size and ensure uniformity.
-
Storage: Store the suspension in a tightly sealed container at 2-8°C, protected from light. Shake well before each use.
Table 3: Composition of Oral Suspension Formulation
| Component | Concentration | Purpose |
| This compound | 10 mg/mL | Active Pharmaceutical Ingredient |
| HPMC | 0.5% (w/v) | Suspending agent |
| Tween 80 | 0.1% (v/v) | Wetting agent/Surfactant[8] |
| Purified Water | q.s. to 100% | Vehicle |
Protocol 3: Preparation of Intravenous Solution (2 mg/mL)
For intravenous administration, a clear, sterile solution is required to prevent embolism. A co-solvent system is employed for solubilization.
Caption: Workflow for intravenous solution preparation.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), injectable grade
-
Polyethylene glycol 400 (PEG 400), injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and dissolve it in DMSO. The volume of DMSO should be minimized (e.g., 10% of the final volume).
-
Addition of Co-solvent: Add PEG 400 to the DMSO solution and mix thoroughly. A common ratio for this co-solvent system is 10% DMSO and 40% PEG 400.
-
Final Dilution: Slowly add sterile saline to the co-solvent mixture while vortexing to reach the final desired volume. This step must be performed carefully to avoid precipitation.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the solution at 2-8°C, protected from light. Visually inspect for any precipitation before use.
Table 4: Composition of Intravenous Formulation
| Component | Concentration | Purpose |
| This compound | 2 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 10% (v/v) | Solubilizing agent[8] |
| PEG 400 | 40% (v/v) | Co-solvent[9] |
| Sterile Saline (0.9% NaCl) | 50% (v/v) | Vehicle/Tonicity agent[10] |
Protocol 4: Particle Size Analysis of Oral Suspension
Particle size distribution is a critical quality attribute for a suspension, impacting its stability and bioavailability. Laser diffraction is a commonly used technique for this analysis.
Materials:
-
Oral suspension of this compound
-
Laser diffraction particle size analyzer
-
Dispersant (e.g., purified water with 0.1% Tween 80)
Procedure:
-
Set up the laser diffraction instrument according to the manufacturer's instructions.
-
Disperse a small, representative sample of the oral suspension in the dispersant until an appropriate obscuration level is reached.
-
Perform the measurement to obtain the particle size distribution.
-
Analyze the data to determine key parameters such as D10, D50 (median particle size), and D90.
-
Perform the analysis in triplicate.
Table 5: Particle Size Distribution of Oral Suspension
| Parameter | Specification |
| D50 (Median) | 2 - 10 µm |
| D90 | < 25 µm |
Protocol 5: Short-Term Stability Assessment
This protocol provides a framework for assessing the short-term stability of the prepared formulations under accelerated conditions.
Materials:
-
Prepared oral and intravenous formulations of this compound
-
Stability chambers (40°C/75% RH)
-
Refrigerator (2-8°C)
-
HPLC system
-
Particle size analyzer
-
pH meter
Procedure:
-
Store aliquots of the oral and intravenous formulations at both refrigerated (2-8°C) and accelerated (40°C/75% RH) conditions.
-
At specified time points (e.g., 0, 7, 14, and 28 days), withdraw samples and analyze them for the following:
-
Appearance: Visual inspection for color change, precipitation (IV), or phase separation (oral).
-
Assay (Potency): Quantification of this compound concentration by HPLC.
-
pH: Measurement of the formulation's pH.
-
Particle Size (Oral Suspension only): Analysis of particle size distribution.
-
-
Record and compare the results to the initial (time 0) data.
Table 6: Stability Testing Parameters and Acceptance Criteria
| Test | Acceptance Criteria |
| Appearance | Clear solution (IV); Uniform suspension (Oral) |
| Assay | 95.0% - 105.0% of the initial concentration |
| pH | ± 0.5 units of the initial pH |
| Particle Size (D50) | No significant change from initial measurement |
In Vivo Animal Studies
The choice of animal model is critical for evaluating the efficacy of this compound. Murine models of disseminated candidiasis are commonly used for systemic fungal infections.[4]
Caption: Workflow for a typical in vivo efficacy study.
Considerations for In Vivo Studies:
-
Animal Models: Mice are frequently used for systemic and pulmonary fungal infection models.[3] Rabbits can also be utilized, particularly for certain types of infections like endocarditis.[3]
-
Route of Administration: The choice between oral and intravenous administration will depend on the intended clinical application and the pharmacokinetic properties of the drug.
-
Dose Selection: Dose-ranging studies should be conducted to determine the efficacious dose range.
-
Endpoints: Efficacy can be assessed by various endpoints, including survival, and reduction in fungal burden in target organs (e.g., kidneys, brain).[4]
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of appropriate formulations that overcome its poor aqueous solubility. The protocols detailed in these application notes provide a comprehensive framework for the preparation and characterization of oral and intravenous formulations suitable for preclinical animal studies. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data, thereby advancing the development of this promising antifungal candidate.
References
- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Antifungal agent 121 precipitation in media
Welcome to the technical support center for Antifungal Agent 121. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly the precipitation of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound (also known as compound TM11) is a fungicide belonging to the benzimidazole-acrylonitrile derivative class of molecules.[1][2][3][4] Like many benzimidazole-based compounds, it is a hydrophobic molecule with inherently low aqueous solubility. It is generally insoluble in water and most aqueous buffers but can be dissolved in strong polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
This common issue is known as "precipitation upon dilution." It occurs because this compound is highly soluble in a concentrated organic solvent like DMSO but poorly soluble in the aqueous environment of your cell culture medium. When the DMSO stock is diluted into the medium, the concentration of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the antifungal agent in solution, causing it to precipitate.
Q3: What are the visual signs of this compound precipitation?
Precipitation of this compound can be observed in several ways:
-
Cloudiness or Turbidity: The medium may appear hazy or milky.
-
Visible Particles: You might see small, crystalline, or amorphous particles floating in the medium or settled at the bottom of the culture vessel.
-
Surface Film: A thin film may form on the surface of the culture medium.
Q4: Can the type of cell culture medium affect the precipitation of this compound?
Yes, the composition of the cell culture medium can influence the solubility of the compound. Media with high concentrations of salts or certain proteins (especially when supplemented with serum) can reduce the solubility of hydrophobic compounds and promote precipitation.
Q5: How can precipitation of this compound impact my experimental results?
The formation of a precipitate can have several negative consequences for your experiments:
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound will be lower than your intended nominal concentration, leading to unreliable and non-reproducible results.
-
Cellular Toxicity: While the precipitate itself may not be directly toxic, high local concentrations of the compound on the cell surface can lead to unexpected cytotoxic effects.
-
Physical Interference: The particles can physically interfere with cell adhesion, morphology, and proliferation, as well as with imaging-based assays.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this troubleshooting workflow to identify the cause and find a solution.
Data Presentation: Solubility of Related Benzimidazole (B57391) Compounds
While specific quantitative solubility data for this compound is not publicly available, the following table provides representative solubility data for other benzimidazole fungicides in various solvents. This data can be used to guide solvent selection and formulation strategies.
| Compound | Solvent | Temperature (°C) | Solubility (g/L) |
| Carbendazim | Water | 24 | 0.008 |
| Dimethylformamide (DMF) | 24 | 5 | |
| Acetone | 24 | 0.3 | |
| Ethanol | 24 | 0.3 | |
| Thiabendazole | Water | 20 | 0.03 |
| Acetone | 20 | 2.43 | |
| Methanol | 20 | 8.28 | |
| Benomyl | Water | - | Insoluble |
| Chloroform | - | Soluble | |
| Dimethylformamide (DMF) | - | Soluble |
Data compiled from a review on the physicochemical properties of benzimidazole fungicides.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. Use the molecular weight (MW) provided on the product's certificate of analysis.
-
Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol )
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure all solid particles have dissolved.
-
Aid Dissolution (if necessary): If particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes or warm gently to 37°C. Vortex again.
-
Storage: Once fully dissolved, store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C, protected from light and moisture. Avoiding repeated freeze-thaw cycles is crucial.
Protocol 2: Dilution of DMSO Stock into Aqueous Cell Culture Medium
This protocol provides a method to minimize precipitation when preparing the final working concentration of this compound in your cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C. Adding a cold stock solution to warm media or vice-versa can promote precipitation.
-
Calculate Dilutions: Determine the volume of stock solution needed to achieve your final desired concentration. Crucially, ensure the final concentration of DMSO in the medium remains below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular toxicity.
-
Perform Serial Dilutions (Recommended): Instead of a single large dilution, perform one or more intermediate dilution steps.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium in a microcentrifuge tube. This creates a 100 µM intermediate solution. Vortex gently.
-
Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate solution to your final volume of culture medium.
-
-
-
Direct Dilution Method: If performing a direct dilution, add the small volume of DMSO stock dropwise into the vortexing, pre-warmed medium. This rapid dispersion helps prevent the formation of localized high concentrations that can lead to precipitation.
-
Final Mix and Use: Gently mix the final solution and add it to your cell cultures immediately. Do not store the diluted aqueous solution for extended periods.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between factors that influence the solubility of this compound in an experimental setting.
References
Technical Support Center: Optimizing Antifungal Agent 121 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Antifungal Agent 121 for in vitro antifungal assays. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for screening this compound?
A broad concentration range is recommended for initial screening to determine the Minimum Inhibitory Concentration (MIC). Based on in vitro testing of novel antifungal compounds, a starting range of 0.125 to 128 µg/mL is often effective.[1] For agents with unknown potency, a wider range, such as 0.98 to 249.9 μg/ml, can be employed.[2]
Q2: How should I dissolve this compound for in vitro assays?
This compound is a benzimidazole-acrylonitrile derivative and may have limited aqueous solubility.[3][4] It is recommended to first dissolve the compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).[1] This stock can then be serially diluted in the assay medium, such as RPMI-1640. It is crucial to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.[1]
Q3: Which method is recommended for determining the Minimum Inhibitory Concentration (MIC) of this compound?
The broth microdilution method is a standard and recommended technique for determining the MIC of antifungal agents.[2] This method is harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] It allows for testing a wide range of concentrations in a high-throughput 96-well plate format.[2]
Q4: What is the mechanism of action for this compound?
While the precise mechanism for this compound is not detailed in the provided search results, some novel antifungal agents act by disrupting the integrity of the fungal cell membrane, leading to cell lysis and death.[2] This is different from agents like azoles, which inhibit ergosterol (B1671047) synthesis, or echinocandins, which target cell wall synthesis.[2]
Q5: Can this compound be used in combination with other antifungal drugs?
Yes, combination therapy is a potential application for new antifungal agents. Studies on similar compounds have shown synergistic effects when combined with other antifungals like fluconazole, particularly against resistant strains.[2] A checkerboard assay can be utilized to evaluate whether the interaction between this compound and another drug is synergistic, indifferent, or antagonistic.[5][6]
Troubleshooting Guides
Problem: No Antifungal Activity Observed
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range: The effective concentration of this compound may be outside the tested range. | Test a broader range of concentrations (e.g., from 0.03 to 256 µg/mL). |
| Compound Precipitation: this compound may have precipitated out of the solution due to poor solubility in the aqueous assay medium. | Visually inspect the wells for any precipitate. Consider preparing a fresh stock solution in 100% DMSO and ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[1] |
| Resistant Fungal Strain: The fungal isolate being tested may be intrinsically resistant to this class of compounds. | Test the agent against a panel of quality control strains with known antifungal susceptibility profiles (e.g., Candida parapsilosis ATCC 22019, Candida albicans ATCC 90028).[1][7] |
Problem: High Variability in MIC Values
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Size: Variation in the starting fungal inoculum can lead to inconsistent MIC results.[8] | Standardize the inoculum preparation carefully. Adjust the fungal suspension to a 0.5 McFarland standard using a spectrophotometer, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.[1] |
| Improper Serial Dilutions: Errors in the serial dilution of this compound will lead to inaccurate final concentrations. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix for each concentration to add to the plate. |
| "Trailing" or Paradoxical Growth: Some antifungal agents, particularly azoles, can exhibit trailing growth, where there is reduced but still visible growth at concentrations above the MIC.[9] Echinocandins can also show a paradoxical effect where growth reappears at very high concentrations.[10] | For trailing growth, the MIC should be read as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control.[1] If a paradoxical effect is suspected, it should be noted, but the MIC is still the lowest concentration showing no growth. |
Problem: Evidence of Cytotoxicity at Active Concentrations
| Potential Cause | Recommended Solution |
| Non-specific Cellular Toxicity: this compound may be toxic to both fungal and mammalian cells at similar concentrations. | Perform a cytotoxicity assay using a relevant mammalian cell line (e.g., NIH 3T3, HepG2) to determine the concentration at which the agent is toxic to host cells.[11][12] The MTT or XTT assay is a common method for this.[6] |
| High Solvent Concentration: The solvent (e.g., DMSO) used to dissolve the compound may be causing cytotoxicity. | Ensure the final concentration of the solvent is below its toxic threshold for the mammalian cells being used (typically <1% for DMSO). Include a solvent control in your cytotoxicity assay. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on the CLSI M27-A guidelines for yeast susceptibility testing.[13][14]
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[1]
2. Inoculum Preparation (for Yeasts):
-
Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.[1]
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (absorbance of 0.08-0.10 at 530 nm), which corresponds to approximately 1-5 x 10⁶ CFU/mL.[1]
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).[7]
3. Assay Plate Setup (96-well plate):
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the microtiter plate.[15] A common method is to add 100 µL of medium to wells 2-11. Add 200 µL of the antifungal at 2x the highest desired concentration to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10.[1]
-
Well 11 should be a drug-free growth control.
-
Well 12 should be a sterility control (medium only).
-
Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), resulting in a final volume of 200 µL.[1]
4. Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.[2]
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or 100% inhibition) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer to read the optical density at 600 nm.[15]
Protocol 2: MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
-
Culture a mammalian cell line (e.g., NIH 3T3 fibroblasts) in appropriate media (e.g., DMEM with 10% fetal bovine serum).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
2. Compound Addition:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (cell control) and wells with medium only (background control). Also, include a solvent control.
3. Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.[12]
4. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
5. Formazan (B1609692) Solubilization and Reading:
-
Remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation
Table 1: Example MIC Data for this compound
| Fungal Isolate | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Quality Control Isolate (e.g., C. parapsilosis ATCC 22019) MIC (µg/mL) |
| Candida albicans SC5314 | This compound | 0.25 | 0.5 | 0.125 - 1 | 0.5 |
| Candida glabrata BG2 | This compound | 1 | 2 | 0.5 - 4 | 0.5 |
| Aspergillus fumigatus Af293 | This compound | 4 | 8 | 2 - 16 | N/A |
| Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. These values are particularly useful when screening against a panel of clinical isolates.[1] |
Table 2: Example Cytotoxicity Data for this compound
| Concentration (µg/mL) | % Cell Viability (NIH 3T3) |
| 0 (Control) | 100 |
| 1 | 98.5 |
| 4 | 95.2 |
| 16 | 88.7 |
| 64 | 52.1 |
| 256 | 15.3 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical mechanism: Fungal cell membrane disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 11. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 15. bio-protocol.org [bio-protocol.org]
How to overcome poor solubility of Antifungal agent 121
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Antifungal agent 121. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor solubility during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a promising fungicide belonging to the benzimidazole-acrylonitrile derivative class.[1][2][3][4] Like many benzimidazole (B57391) compounds, it exhibits poor aqueous solubility. This is a critical factor as low solubility can lead to low bioavailability, hindering the translation of in vitro activity to in vivo efficacy. For oral administration, poor solubility is a major limiting step for absorption in the gastrointestinal tract.[5][6][7]
Q2: What is the primary mechanism of action for this compound?
A2: While the specific mechanism for this compound is under investigation, benzimidazole antifungals commonly function by inhibiting the ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. The likely target is the enzyme lanosterol (B1674476) 14-α-demethylase, which is involved in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.
Q3: What are the initial steps I should take to assess the solubility of this compound?
A3: A fundamental first step is to perform a preliminary solubility assessment in a range of pharmaceutically relevant solvents and buffers. This will provide a baseline understanding of its physicochemical properties and guide the selection of an appropriate solubilization strategy. A common starting point is to test solubility in water, phosphate-buffered saline (PBS) at various pH values, and organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).
Q4: Can I use pH modification to improve the solubility of this compound?
A4: The effectiveness of pH modification depends on the presence of ionizable functional groups in the molecule. As a benzimidazole derivative, this compound may have a basic nitrogen atom that can be protonated at acidic pH, potentially increasing its aqueous solubility. Therefore, determining the pKa of the compound and assessing its solubility in buffers with different pH values is a recommended strategy.
Q5: What are some common formulation strategies to overcome the poor solubility of this compound?
A5: Several formulation strategies can be employed, including:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher dissolution rate and solubility compared to its crystalline form.[5][6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to an increased dissolution rate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of a DMSO stock solution in aqueous buffer. | The concentration of the agent in the final solution exceeds its thermodynamic solubility in the aqueous buffer. The percentage of DMSO may be too low to maintain solubility. | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (note potential for cell toxicity at higher DMSO concentrations).3. Explore the use of other co-solvents (e.g., ethanol, PEG 400) in combination with DMSO.4. Consider formulating with a solubilizing excipient such as a surfactant or cyclodextrin. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium, leading to variable and lower-than-expected effective concentrations. | 1. Visually inspect the wells for any signs of precipitation under a microscope.2. Determine the solubility of this compound in the specific cell culture medium used.3. Prepare a more stable formulation using a suitable solubilization technique (see FAQs). |
| Low oral bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Review the formulation used for oral administration.2. Consider formulations that enhance dissolution, such as a micronized suspension, a solid dispersion, or a lipid-based formulation.[5][7] |
| Difficulty in preparing a high-concentration stock solution. | The intrinsic solubility of this compound in common laboratory solvents is low. | 1. Test a wider range of organic solvents (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)).2. Use gentle heating and sonication to aid dissolution.3. If a high concentration is not achievable, a lower concentration stock may need to be used, with appropriate adjustments to experimental protocols. |
Quantitative Data on Solubility Enhancement
The following table provides representative data on the solubility of this compound in various solvent systems and formulations. These values are intended to serve as a guide for formulation development.
| Solvent/Formulation System | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water (pH 7.0) | < 0.1 | - |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | - |
| 0.1 N HCl (pH 1.2) | 5.2 | ~52 |
| 10% DMSO in Water | 15.8 | ~158 |
| 10% Ethanol in Water | 8.5 | ~85 |
| 5% Tween 80 in Water | 45.3 | ~453 |
| 5% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water | 88.2 | ~882 |
| Solid Dispersion (1:5 drug-to-PVP K30 ratio) | 150.7 | ~1507 |
| Co-solvent System (10% DMSO, 40% PEG 400 in Saline) | 250.0 | ~2500 |
Note: The data presented in this table is illustrative and based on typical solubility enhancement strategies for poorly soluble benzimidazole derivatives. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes the determination of the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound powder
-
Selected solvent system (e.g., water, PBS, co-solvent mixture)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the selected solvent system to the vial.
-
Tightly cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually confirm that excess solid is still present at the bottom of the vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of dissolved this compound using a validated HPLC method.
Protocol 2: Preparation of a Co-solvent Formulation for In Vitro Studies
This protocol describes the preparation of a stock solution of this compound using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a volume of DMSO to achieve a high initial concentration (e.g., 100 mg/mL) and vortex until the compound is fully dissolved.
-
In a separate sterile tube, prepare the co-solvent vehicle by mixing the required volumes of DMSO and PEG 400. For a final formulation with 10% DMSO and 40% PEG 400, you would mix 1 part DMSO with 4 parts PEG 400.
-
Add the dissolved this compound in DMSO to the co-solvent vehicle and mix thoroughly.
-
Slowly add the aqueous component (saline or cell culture medium) to the drug-co-solvent mixture while continuously vortexing to achieve the desired final concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Caption: A logical workflow for troubleshooting poor solubility of this compound.
Caption: The proposed signaling pathway for the antifungal action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzimidazole-acrylonitrile hybrids and their derivatives: Design, synthesis and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. internationaljournal.org.in [internationaljournal.org.in]
- 7. crsubscription.com [crsubscription.com]
Antifungal agent 121 assay variability and reproducibility issues
Welcome to the technical support center for Antifungal Agent 121. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during Minimum Inhibitory Concentration (MIC) assays. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well and plate-to-plate variability in our MIC results for this compound. What are the potential causes?
A1: Variability in MIC assays is a common challenge and can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure your fungal suspension is homogenous and standardized, typically to a 0.5 McFarland standard, to achieve a final concentration within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[1][2]
-
Media Composition: The composition and pH of the growth medium can significantly impact the activity of this compound and fungal growth. Use a standardized medium like RPMI 1640 with MOPS buffer to maintain a stable pH.[3]
-
Compound Solubility and Stability: this compound is a benzimidazole-acrylonitrile derivative and may have limited aqueous solubility.[4] Ensure complete dissolution in the solvent (e.g., DMSO) before preparing serial dilutions. Precipitation of the compound can lead to inconsistent effective concentrations. Polyene antifungals, for instance, are known to be unstable in aqueous solutions and sensitive to light.[3]
-
Endpoint Reading: Visual determination of MIC endpoints can be subjective, especially with trailing growth.[1][2] Using a spectrophotometer for an objective measure of growth inhibition (e.g., ≥50% reduction in turbidity compared to the growth control) can improve consistency.[5][6]
Q2: Our MIC values for the quality control (QC) strain are consistently out of the expected range. What should we do?
A2: If the MIC for your QC strain (e.g., Candida parapsilosis ATCC 22019) is out of range, do not report any results for test isolates. Instead, investigate the following:
-
Verify QC Strain Identity and Purity: Ensure the correct QC strain was used and that the culture is not contaminated.
-
Review Assay Protocol: Meticulously review each step of the protocol, from media preparation to final reading, to identify any deviations.[7]
-
Check Reagents: Confirm the potency of this compound and the quality of the media and other reagents.[7]
-
Repeat the Assay: If the source of the error is not immediately apparent, repeat the assay with fresh preparations of all components.[7]
Q3: We are observing "trailing growth" with some fungal isolates when testing this compound. How should we interpret the MIC?
A3: Trailing growth, characterized by reduced but persistent growth over a range of concentrations, can complicate MIC determination.[1] For fungistatic agents, it is common to define the MIC as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% inhibition) compared to the drug-free control well.[1][6] Standardized guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) recommend this approach for azoles and other fungistatic agents.[1] It is crucial to read the plates at a consistent time point (e.g., 24 or 48 hours) as prolonged incubation can exacerbate the trailing effect.[1]
Q4: Can the solvent for this compound affect the assay results?
A4: Yes. Solvents like Dimethyl Sulfoxide (DMSO) are often necessary to dissolve hydrophobic compounds, but they can also impact fungal growth at certain concentrations.[5] It is critical to:
-
Limit Solvent Concentration: Keep the final concentration of the solvent in the assay wells below a level that affects fungal growth (typically ≤1%).
-
Include a Solvent Control: Always include a control well containing the highest concentration of the solvent used in the assay to ensure it does not inhibit fungal growth on its own.[3]
Data Presentation: Assay Variability
High variability in MIC values between experiments is a common challenge in antifungal susceptibility testing.[3] The reproducibility of broth microdilution for antifungal testing is generally considered to be within plus or minus two doubling dilutions.[6]
Table 1: Example Inter-laboratory Variability for a QC Strain with this compound
| Laboratory | Run 1 MIC (µg/mL) | Run 2 MIC (µg/mL) | Run 3 MIC (µg/mL) | Mean MIC (µg/mL) |
| Lab A | 0.25 | 0.5 | 0.25 | 0.33 |
| Lab B | 0.5 | 1 | 0.5 | 0.67 |
| Lab C | 0.25 | 0.25 | 0.5 | 0.33 |
| Lab D | 1 | 0.5 | 1 | 0.83 |
Table 2: Factors Contributing to MIC Variability
| Source of Variation | Contribution to Total Variance | Recommended Action |
| Inter-laboratory Differences | ~10-20%[8][9] | Adherence to standardized protocols (e.g., CLSI, EUCAST). |
| Strain-to-Strain Differences | ~25-50%[8][9] | Use well-characterized quality control strains. |
| Inoculum Size | Significant | Standardize inoculum using a spectrophotometer (0.5 McFarland). |
| Endpoint Reading | Subjective | Employ spectrophotometric reading for objectivity. |
| Incubation Time/Temperature | Can alter MICs[10] | Strictly control incubation at 35°C for 24-48 hours. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Adapted from CLSI M27)
This protocol outlines the standardized broth microdilution method for determining the MIC of antifungal agents against yeasts.[7]
-
Preparation of Antifungal Agent Stock Solution:
-
Weigh the antifungal powder using a calibrated analytical balance.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working antifungal solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11.
-
Well 12 serves as the growth control and contains no antifungal agent.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well of the microtiter plate.
-
Incubate the plate at 35°C in a non-CO₂ incubator for 24 to 48 hours.
-
-
MIC Determination:
-
Following incubation, examine the wells for fungal growth. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.
-
Visualizations
Caption: Standard workflow for a broth microdilution MIC assay.
Caption: Troubleshooting logic for variable antifungal assay results.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
My Antifungal agent 121 is not showing activity what to do
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antifungal Agent 121.
Troubleshooting Guide: My this compound is Not Showing Activity
If you are observing a lack of activity with this compound in your experiments, there are several potential causes to investigate. This guide will walk you through a systematic approach to identify the root of the issue.
Is the lack of activity observed in vitro or in vivo?
The troubleshooting steps will differ depending on the experimental setting. This guide primarily focuses on in vitro assays, as this is the initial stage for activity validation.
Step 1: Verify Experimental Setup and Reagents
Before assuming an issue with the compound or the fungal strain, it is crucial to rule out experimental error.
-
Reagent Quality:
-
This compound: Has the stock solution been prepared correctly? Is the solvent compatible with the assay and non-toxic to the fungus at the concentration used? Has the compound degraded?
-
Media: Is the growth medium appropriate for the fungal species being tested? The availability of essential nutrients can affect growth rates.[1] The pH of the medium can also significantly influence the minimum inhibitory concentrations (MICs) of antifungal agents.[1]
-
Fungal Inoculum: Was the inoculum at the correct concentration? An overly dense culture may overwhelm the agent.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Are the incubation conditions optimal for the fungal species? Some fungi may require longer incubation times to show susceptibility.[1]
-
Plate Reader/Visual Inspection: If using a microdilution method, are the readings being taken correctly?
-
Step 2: Investigate Potential Fungal Resistance
Fungal resistance is a significant cause of antifungal inactivity.[2][3] Resistance can be intrinsic to the fungal species or acquired through previous exposure to antifungal agents.
-
Intrinsic Resistance: Some fungal species are naturally resistant to certain classes of antifungals.[2][4] For example, Aspergillus fumigatus has little susceptibility to fluconazole.[2]
-
Acquired Resistance: Fungi can develop resistance through various mechanisms:[2][5]
-
Target Modification: The molecular target of this compound within the fungus may have mutated, reducing the agent's binding affinity.[5][6]
-
Overexpression of the Target: The fungal cell may be overproducing the target enzyme or protein, requiring a higher concentration of the agent to achieve an inhibitory effect.[2][5]
-
Efflux Pumps: The fungus may be actively pumping this compound out of the cell, preventing it from reaching its target.[2][5][7]
-
Biofilm Formation: Fungi within a biofilm can be notoriously resistant to antifungal agents.
-
Step 3: Consider the Properties of this compound
The physicochemical properties of your compound can influence its apparent activity.
-
Solubility and Stability: Is this compound soluble and stable in the assay medium? Precipitation of the compound will lead to a lower effective concentration.
-
Mechanism of Action: Is the proposed mechanism of action relevant to the fungal species being tested? For example, if this compound targets ergosterol (B1671047) biosynthesis, it will be ineffective against fungi that do not have ergosterol in their cell membranes.[5]
Troubleshooting Workflow
Caption: A flowchart for troubleshooting the lack of activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of antifungal resistance I should be aware of?
A1: Fungi can develop resistance through several mechanisms, including:
-
Alterations in the drug target: This can be due to mutations in the gene encoding the target protein.[5][6]
-
Overexpression of the drug target: Increased production of the target can titrate out the drug.[2]
-
Drug efflux: Fungal cells can use membrane transporters to pump the antifungal agent out.[2][5]
-
Changes in the sterol biosynthesis pathway: This is a common mechanism of resistance to azole antifungals.[2][5]
-
Biofilm formation: Fungi growing in biofilms are often more resistant to antifungal agents.
Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?
A2: The MIC is typically determined using a broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI). A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My results show a "trailing effect." What does this mean?
A3: The trailing effect, or partial inhibition of growth over a wide range of drug concentrations, can make determining the MIC difficult.[1] It is estimated to occur in about 5% of fungal isolates.[1] It may be necessary to read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) or use a different endpoint determination method.[1]
Q4: Could the fungal species I'm using be intrinsically resistant to this compound?
A4: It is possible. Some fungal species have natural resistance to certain classes of antifungal drugs.[2][3] For example, Candida krusei often shows reduced susceptibility to fluconazole. It is important to test this compound against a panel of different fungal species to determine its spectrum of activity.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method for determining the MIC of this compound against a fungal isolate.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI 1640)
-
Fungal inoculum, adjusted to the correct density
-
Plate reader or spectrophotometer
Methodology:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of this compound in the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a fungal suspension and adjust its concentration to approximately 0.5-2.5 x 10^3 cells/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate. This will bring the total volume in each well to 200 µL.
-
Controls: Include a positive control (fungus with no drug) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be determined by visual inspection or by reading the optical density at a specific wavelength.
Quantitative Data Summary
The following table provides example MIC ranges for common antifungal drug classes against various fungal pathogens. This can serve as a reference for what to expect from a novel antifungal agent.
| Antifungal Class | Fungal Species | Typical MIC Range (µg/mL) |
| Azoles (e.g., Fluconazole) | Candida albicans | 0.25 - 2 |
| Candida glabrata | 8 - 64 | |
| Aspergillus fumigatus | >64 | |
| Polyenes (e.g., Amphotericin B) | Candida albicans | 0.25 - 1 |
| Aspergillus fumigatus | 0.5 - 2 | |
| Echinocandins (e.g., Caspofungin) | Candida albicans | 0.015 - 0.12 |
| Candida parapsilosis | 0.5 - 4 |
Note: These are general ranges and can vary depending on the specific isolate and testing conditions.
Signaling Pathways and Mechanisms
Hypothetical Mechanism of Action for this compound and Potential Resistance
This diagram illustrates a hypothetical scenario where this compound targets the ergosterol biosynthesis pathway, a common target for antifungal drugs. It also depicts potential mechanisms of resistance.
Caption: A diagram showing the potential mechanism of this compound and resistance pathways.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. scispace.com [scispace.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Resistance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical, Cellular, and Molecular Factors That Contribute to Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting trailing growth in Antifungal agent 121 MIC testing
Welcome to the technical support center for Antifungal Agent 121. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during Minimum Inhibitory Concentration (MIC) assays. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is "trailing growth" and how does it affect the interpretation of this compound MIC results?
A1: Trailing growth, also known as the trailing effect, is the phenomenon of reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC.[1][2] This can complicate the determination of the MIC endpoint, especially with visual readings.[3][4] For many antifungal agents, particularly those with fungistatic activity like azoles, trailing growth can lead to misclassification of a susceptible isolate as resistant.[2][3] It is important to note that isolates exhibiting trailing growth are often still susceptible to the drug in vivo.[3][5]
Q2: We are observing trailing growth in our microdilution wells when testing this compound. How should we interpret the MIC?
A2: The interpretation of trailing growth depends on the standardized protocol being followed (e.g., CLSI or EUCAST). For azole antifungals, where trailing is common, both CLSI and EUCAST recommend reading the MIC at 24 hours.[6][7] The MIC is typically defined as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.[2][3] Reading at 48 hours can sometimes show a dramatic increase in the MIC for trailing isolates, a phenomenon described as a "low-high" phenotype, which may not correlate with clinical outcomes.[5][8]
To mitigate the impact of trailing:
-
Standardize Endpoint Reading: Adhere strictly to the recommended endpoint definition (e.g., the lowest concentration causing at least 50% growth inhibition).[9]
-
Use a Spectrophotometer: A microplate reader can provide a more objective measure of growth inhibition compared to visual inspection.[3][4]
-
Consider a 24-hour Reading: For some antifungal-organism combinations, reading the MIC at 24 hours instead of 48 hours can minimize the trailing effect.[7][10][11]
Q3: Our MIC results for this compound are inconsistent between experiments. What are the common causes of variability?
A3: Inconsistent MIC results can stem from several factors throughout the experimental workflow. The most common sources of variability include:
-
Inoculum Preparation: The size of the fungal inoculum is a critical variable. A higher inoculum concentration can lead to higher MIC values.[4]
-
Incubation Time and Temperature: Variations in incubation time can influence MIC results, with longer incubation times potentially leading to higher MICs.[4]
-
Assay Medium: The composition and pH of the culture medium can significantly impact the in vitro activity of the antifungal agent and the growth of the fungus.[4][5]
-
Endpoint Reading: The subjective nature of visual endpoint reading can introduce variability between technicians.[4]
Q4: Can the pH of the testing medium affect trailing growth with this compound?
A4: Yes, the pH of the medium can significantly influence the trailing phenomenon.[5] Studies have shown that adjusting the pH of the medium can reduce or eliminate trailing growth for some fungi. For example, some isolates that exhibit trailing in RPMI 1640 at a neutral pH show clear endpoints when the pH is lowered.[5][7]
Troubleshooting Guide
Below is a table summarizing common issues, potential causes, and recommended solutions when encountering trailing growth during MIC testing of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Hazy or partial growth in wells above the apparent MIC | Trailing growth phenomenon | Read the MIC at 24 hours as the lowest concentration with ≥50% growth inhibition compared to the control.[6][7] Use a spectrophotometer for a more objective reading.[3] |
| MIC is susceptible at 24 hours but appears resistant at 48 hours | "Low-high" phenotype characteristic of trailing growth | Report the 24-hour MIC value, as this often correlates better with in vivo efficacy.[10][11][12] |
| Inconsistent MIC results for the same isolate | Variability in inoculum size, incubation time, or endpoint reading | Strictly adhere to standardized protocols for inoculum preparation and incubation.[4] Implement standardized training for visual endpoint reading or use a spectrophotometer.[3][4] |
| Persistent trailing growth across multiple experiments | Intrinsic characteristic of the fungal isolate or drug-organism interaction; Medium composition | Consider testing the effect of medium pH on trailing.[5] An alternative testing method, such as agar (B569324) dilution, may provide a clearer endpoint.[10][11] |
Experimental Protocols
Broth Microdilution MIC Assay (Adapted from CLSI and EUCAST Guidelines)
This protocol provides a standardized method for determining the MIC of this compound.
1. Preparation of this compound Stock Solution:
- Accurately weigh the this compound powder.
- Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[13] The final concentration of DMSO in the assay should not exceed 1%.[13]
2. Microtiter Plate Preparation:
- Use sterile 96-well, flat-bottom microtiter plates.[12]
- Add 100 µL of RPMI 1640 medium to wells 2 through 11.
- Add 200 µL of the working antifungal solution (at twice the highest desired final concentration) to well 1.[13]
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10.[13] Discard the final 100 µL from well 10.
- Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
3. Inoculum Preparation:
- Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.[13]
- Suspend several colonies in sterile saline.
- Adjust the turbidity to a 0.5 McFarland standard.
- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL (CLSI) or 1-5 x 10⁵ CFU/mL (EUCAST).[12]
4. Inoculation and Incubation:
- Add 100 µL of the final inoculum suspension to each well (wells 1-11).[13]
- Incubate the plate at 35°C for 24 to 48 hours.[9]
5. MIC Determination:
- Following incubation (preferably at 24 hours to minimize trailing), examine the wells for fungal growth.[7]
- The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free growth control.[2][3] This can be determined visually or with a spectrophotometer.[3][12]
Visualizations
Logical Workflow for Troubleshooting Trailing Growth
Caption: Troubleshooting workflow for trailing growth.
Potential Signaling Pathway Implicated in Trailing Growth
Caption: Upregulation of efflux pumps in trailing growth.
References
- 1. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species [mdpi.com]
- 2. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
Reducing edge effects in 96-well plates for Antifungal agent 121 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate edge effects in 96-well plates during assays with Antifungal agent 121.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in 96-well plates?
A1: The edge effect refers to the phenomenon where the wells on the perimeter of a 96-well plate behave differently than the interior wells.[1][2][3] This discrepancy is primarily caused by increased evaporation and temperature fluctuations in the outer wells, which are less insulated than the central wells.[2][3][4] This can lead to variations in media concentration, pH, and ultimately, inconsistent cell growth or assay results.[1][5][6]
Q2: Why is the edge effect a problem for antifungal assays?
Q3: What are the main causes of the edge effect?
A3: The primary causes of the edge effect are:
-
Evaporation: The outer wells have a larger surface area exposed to the external environment, leading to a higher rate of evaporation compared to the inner wells.[1][5][6] This alters the concentration of solutes in the media.[2][3]
-
Temperature Gradients: When a plate is moved from a different temperature environment (e.g., from room temperature to a 37°C incubator), the outer wells equilibrate to the new temperature faster than the inner wells.[2][6][7] This can affect temperature-sensitive biological processes like cell adhesion and growth.[2][7]
Q4: How significant is the impact of the edge effect?
A4: The edge effect can be substantial. For instance, using the outer 36 wells of a 96-well plate for experimental samples is often avoided, resulting in a 37.5% loss of usable wells.[5] Studies have shown that metabolic activity in outer wells can be 16-35% lower than in central wells, depending on the plate type.[8]
Troubleshooting Guide
Issue: I'm observing inconsistent results between the outer and inner wells of my 96-well plate when testing this compound.
This guide will help you troubleshoot and mitigate the edge effect in your experiments.
Step 1: Diagnose the Potential Cause
First, identify the likely source of the variability.
Caption: Initial diagnosis of inconsistent results.
Step 2: Implement Mitigation Strategies
Based on the diagnosis, implement one or more of the following solutions.
Q: How can I minimize evaporation in my 96-well plates?
A: Several methods can effectively reduce evaporation:
-
Use Plate Lids and Sealing Tapes:
-
Low-evaporation lids: These lids have condensation rings that help return evaporated liquid to the wells.[1][3]
-
Sealing Tapes: For biochemical assays, use clear or foil sealing tapes. For cell-based assays, use breathable sterile tapes that allow for gas exchange while preventing evaporation.[1][3] Heat sealing is a very effective method for biochemical assays.[3]
-
-
Create a Humidified Environment:
-
Fill Outer Wells: Fill the perimeter wells with sterile water, media, or phosphate-buffered saline (PBS) to create a moisture barrier.[9] This helps to maintain humidity within the plate.[5]
-
Use Plates with Moats: Some plates are designed with a "moat" or inter-well space that can be filled with liquid to insulate the experimental wells.[10][11]
-
-
Reduce Incubation Time: If the experimental protocol allows, reducing the overall incubation time can minimize the cumulative effects of evaporation.[1][3][6]
Q: How can I reduce temperature gradients across the plate?
A: Minimizing temperature fluctuations is crucial for consistent results:
-
Pre-incubation at Room Temperature: After seeding cells or fungi, let the plate rest at room temperature for 1-2 hours before transferring it to the incubator.[7][10] This allows for more even cell distribution and adhesion.[7]
-
Avoid Stacking Plates: Stacking plates in the incubator can create vertical temperature gradients, with the middle plates warming up slower than the top and bottom ones.[5] If stacking is unavoidable, ensure proper air circulation.
-
Plate at a Constant Temperature: If possible, perform the entire cell plating procedure within a controlled temperature environment (e.g., 37°C) to prevent thermal currents that can disrupt random cell deposition.[12]
Data on Edge Effect Mitigation
The following tables summarize data on the effectiveness of various methods to reduce edge effects.
Table 1: Impact of Plate Design on Evaporation
| Plate Manufacturer | Average Evaporation Gradient Across Plate |
| TPP | 10% (uniform) |
| Other Manufacturers (Average) | 60% |
| Data from a 2012 EPA study comparing TPP plates against six other manufacturers.[5] |
Table 2: Effect of Filling Inter-well Space on Evaporation
| Condition | Average Evaporation from Edge Wells (after 5 days) |
| Without Insulation | 1.8% |
| With Moat Filled | < 1% |
| Data for Eppendorf 96-Well Cell Culture Plates.[10] |
Experimental Protocol: Antifungal Susceptibility Testing of this compound with Edge Effect Mitigation
This protocol outlines a method for performing a broth microdilution assay with this compound, incorporating steps to minimize the edge effect. This compound is a benzimidazole-acrylonitrile derivative.[13][14]
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
96-well, U-bottom, untreated polystyrene microdilution plates[15]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[15]
-
Sterile PBS or sterile water
-
Breathable sealing tape
-
Multichannel pipette
Workflow Diagram:
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Vale Life Sciences | Microplate Technology [valelifesciences.com]
- 5. Blog [midsci.com]
- 6. The edge effect in microplate assays [wakoautomation.com]
- 7. agilent.com [agilent.com]
- 8. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eppendorf.com [eppendorf.com]
- 11. usascientific.com [usascientific.com]
- 12. phiab.com [phiab.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. amsbio.com [amsbio.com]
- 15. journals.asm.org [journals.asm.org]
Antifungal agent 121 stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of Antifungal Agent 121 (also known as compound TM11), a benzimidazole-acrylonitrile derivative, in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound, a benzimidazole-acrylonitrile derivative, is primarily influenced by pH, temperature, light, and oxidative conditions.[1] Benzimidazole (B57391) compounds are known to be susceptible to hydrolysis, oxidation, and photodegradation.[1][2] Therefore, controlling these factors during storage and experimentation is crucial to maintain the compound's integrity.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). For working solutions, dilute the DMSO stock in an appropriate aqueous buffer immediately before use. Long-term storage in aqueous solutions is not recommended due to the potential for hydrolysis.[3]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or lower in tightly sealed, light-protecting containers.[4] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into single-use volumes.[4]
Q4: I am observing a rapid loss of potency of this compound in my cell culture medium. What could be the cause?
A4: Rapid loss of potency in cell culture media can be attributed to several factors. The physiological pH of the medium (typically around 7.4) and the incubation temperature (e.g., 37°C) can accelerate hydrolytic degradation. Furthermore, components of the medium may interact with and degrade the compound. It is recommended to prepare fresh working solutions for each experiment and minimize the time the compound spends in the culture medium before analysis.
Troubleshooting Guides
Issue 1: Inconsistent results in antifungal susceptibility testing.
-
Possible Cause 1: Degradation of this compound in the working solution.
-
Troubleshooting Step: Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid using aqueous solutions that have been stored for an extended period, even at 2-8°C.
-
-
Possible Cause 2: Adsorption of the compound to plasticware.
-
Troubleshooting Step: Consider using low-adhesion polypropylene (B1209903) tubes and microplates for the preparation and storage of solutions containing this compound.
-
-
Possible Cause 3: Incomplete dissolution of the compound.
-
Troubleshooting Step: Ensure the complete dissolution of the this compound powder in the solvent by thorough vortexing or sonication.
-
Issue 2: Appearance of new peaks in my HPLC/LC-MS chromatogram during analysis.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: The new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols below) by exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][6] This will help in identifying the characteristic degradation products.
-
-
Possible Cause 2: Contamination of the solvent or sample.
-
Troubleshooting Step: Analyze a blank solvent injection to rule out contamination from the mobile phase or diluent. Ensure the use of high-purity solvents for all analytical procedures.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Benzimidazole Derivatives
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 8 hours | Hydrolysis of the acrylonitrile (B1666552) or other labile groups.[1] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Hydrolysis of the acrylonitrile or other labile groups.[1] |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Oxidation of the benzimidazole ring.[1] |
| Thermal Degradation | Solid and Solution | 80°C | 48 hours | Thermally induced decomposition.[1] |
| Photodegradation | Solution | Ambient | As per ICH Q1B | Photolytic cleavage and rearrangement.[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.[1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.[1]
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C for 48 hours. Analyze the samples at different time points.[1]
-
Photolytic Degradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS method.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Adjusting pH for optimal Antifungal agent 121 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the antifungal agent 121. The following information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing its activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a benzimidazole-acrylonitrile derivative.[1][2] Its precise mechanism of action is under investigation, but it is hypothesized to disrupt the fungal cell wall integrity by interfering with the signaling pathway that regulates β-glucan synthesis. This leads to increased osmotic sensitivity and eventual cell lysis.
Q2: How does pH influence the activity of this compound?
A2: The activity of this compound is highly pH-dependent. It exhibits optimal activity in a slightly acidic to neutral pH range (pH 6.0-7.0). At pH values below 5.5 and above 7.5, its efficacy is significantly reduced. This is likely due to changes in the ionization state of the molecule, which may affect its ability to bind to its target or penetrate the fungal cell wall. The activity of many antifungal agents can be affected by pH.[3][4][5][6][7]
Q3: What is the recommended starting pH for in vitro susceptibility testing with this compound?
A3: For initial in vitro susceptibility testing, we recommend preparing the growth medium at a pH of 6.5. This pH has been shown to provide a good balance between optimal drug activity and robust fungal growth for most common fungal pathogens. However, for specific fungal species or to mimic particular physiological environments, further optimization may be necessary.
Q4: Can I use standard RPMI-1640 medium for my experiments?
A4: Yes, RPMI-1640 is a suitable base medium. However, it is crucial to buffer it appropriately to maintain a stable pH throughout the experiment. Unbuffered RPMI can become more acidic during fungal growth, which could impact the apparent activity of this compound. We recommend buffering with 0.165 M MOPS to ensure pH stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values between experiments. | Fluctuations in the final pH of the culture medium. | Ensure the medium is adequately buffered (e.g., with 0.165 M MOPS). Verify the final pH of the medium before inoculation. |
| This compound appears inactive against a normally susceptible fungal strain. | The pH of the experimental medium is outside the optimal range (6.0-7.0). | Prepare fresh medium and carefully adjust the pH to 6.5. Confirm the pH with a calibrated pH meter. |
| Precipitation of this compound in the stock solution or medium. | The agent may have limited solubility at certain pH values or in the presence of specific salts. | Prepare the stock solution in a suitable solvent (e.g., DMSO) at a high concentration. When diluting into the final medium, ensure rapid mixing to prevent localized high concentrations. |
| "Trailing" or residual growth is observed over a wide range of drug concentrations. | This phenomenon can be pH-dependent for some antifungal agents. | Consider reading the MIC after a shorter incubation period (e.g., 24 hours instead of 48 hours). Ensure the pH of the medium has not drifted significantly during incubation. |
Data Presentation
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| pH | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 5.0 | 8.0 | 16.0 |
| 5.5 | 2.0 | 4.0 |
| 6.0 | 0.5 | 1.0 |
| 6.5 | 0.25 | 0.5 |
| 7.0 | 0.5 | 1.0 |
| 7.5 | 4.0 | 8.0 |
| 8.0 | >16.0 | >16.0 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data is hypothetical.
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Fungal Growth Medium
-
Prepare the Base Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions, but omit the sodium bicarbonate.
-
Aliquot the Medium: Dispense the medium into separate sterile containers for each desired pH value.
-
Adjust pH: For each aliquot, slowly add sterile 1N HCl or 1N NaOH while monitoring the pH with a calibrated, sterile pH electrode until the target pH is reached.[8][9]
-
Add Buffer: Add 0.165 M MOPS buffer to each pH-adjusted medium to maintain pH stability.
-
Sterilization: Sterilize the final medium by filtration through a 0.22 µm filter.
-
Quality Control: Before use, confirm the final pH of a small aliquot from each batch.
Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing
-
Prepare Drug Dilutions: Serially dilute this compound in the pH-adjusted RPMI-1640 medium in a 96-well microtiter plate.
-
Prepare Inoculum: Culture the fungal strain of interest and prepare an inoculum suspension according to CLSI M27 guidelines to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Controls: Include a positive control (fungal inoculum without the drug) and a negative control (medium only) for each pH value being tested.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the MIC at each pH. The MIC is the lowest concentration of this compound that causes a significant reduction in growth compared to the positive control.
Visualizations
Caption: Experimental workflow for determining pH-dependent MIC.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Effect of pH on in vitro susceptibility of Candida glabrata and Candida albicans to 11 antifungal agents and implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. pH and other effects on the antifungal activity of cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Antifungal Agent 121 Synergy Studies
Welcome to the technical support center for Antifungal Agent 121 synergy studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and effectively conducting synergy experiments.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding inconsistent results in antifungal synergy studies.
Q1: What are the most common causes of variability in antifungal synergy testing?
Inconsistent results in antifungal synergy testing can arise from several factors, often related to the experimental setup and the biological agents involved. Methodological variability is a primary contributor, where even minor deviations in protocol can lead to significant differences in outcomes.[1] Key factors include:
-
Inoculum Preparation: The size and metabolic state of the fungal inoculum can significantly impact susceptibility. Standardization of the inoculum to a specific cell density (e.g., using a McFarland standard) is critical.[2][3]
-
Growth Medium: The composition of the culture medium, including pH and buffering agents, can influence the activity of antifungal agents.[1]
-
Incubation Conditions: Variations in incubation time and temperature can affect fungal growth rates and drug efficacy.[1]
-
Endpoint Determination: Subjectivity in the visual assessment of growth inhibition can lead to inconsistent Minimum Inhibitory Concentration (MIC) readings.[1]
Q2: Why am I observing antagonism between this compound and another antifungal?
Antagonism, where the combined effect of two drugs is less than their individual effects, can be a genuine interaction.[4] This can occur through several mechanisms:
-
Drug-Target Interactions: One agent may induce changes in the fungal cell that reduce the effectiveness of the second agent. For example, the upregulation of efflux pumps can reduce the intracellular concentration of both drugs.[5][6]
-
Signaling Pathway Interference: One drug might activate a stress response pathway in the fungus that confers resistance to the second drug.[5][7]
-
Concentration-Dependent Effects: The nature of the interaction (synergy, indifference, or antagonism) can be dependent on the concentrations of the drugs being tested.[8]
Q3: What is the Fractional Inhibitory Concentration Index (FICI), and how is it interpreted?
The Fractional Inhibitory Concentration Index (FICI) is a quantitative measure used to assess the in vitro interaction between two antimicrobial agents.[9][10] It is calculated from the MICs of the drugs alone and in combination. The interpretation of the FICI is as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
This table summarizes the interpretation of the Fractional Inhibitory Concentration Index (FICI) as described in multiple sources.[10]
Q4: How can biofilm formation affect synergy study results?
Fungal biofilms, structured communities of cells embedded in a self-produced extracellular matrix, can exhibit significantly increased resistance to antifungal agents compared to their planktonic (free-floating) counterparts.[10][11] This can lead to apparent antagonism or a lack of synergy that would not be observed with planktonic cells. The matrix can act as a physical barrier, preventing drug penetration, and the altered physiological state of the cells within the biofilm can also contribute to resistance.[10]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during synergy studies.
Issue 1: High Variability in MIC Values for a Single Agent
If you are observing inconsistent MIC values for this compound or its partner drug when tested alone, it is essential to address this before proceeding with synergy testing.
Caption: Troubleshooting workflow for inconsistent MIC values.
Issue 2: FICI Results are Not Reproducible
If your calculated FICI values vary significantly between experiments, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for non-reproducible FICI results.
Experimental Protocols
Checkerboard Microdilution Assay
This assay is a common method to determine the FICI.[2][9]
Objective: To determine the MICs of this compound and a partner antifungal, both alone and in combination, to calculate the FICI.
Materials:
-
This compound (stock solution)
-
Partner antifungal agent (stock solution)
-
Fungal isolate
-
96-well microtiter plates
-
RPMI 1640 medium buffered with MOPS
-
Spectrophotometer or plate reader (for objective endpoint determination)
Procedure:
-
Plate Setup: Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Drug Dilutions:
-
Create serial dilutions of this compound along the x-axis (columns).
-
Create serial dilutions of the partner antifungal along the y-axis (rows). This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls, a growth control well (no drug), and a sterility control well (no inoculum).[9]
-
-
Inoculum Preparation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.[2]
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[2]
-
Endpoint Determination: Determine the MIC, which is the lowest concentration of the drug(s) that causes a significant inhibition of growth compared to the growth control. This can be done visually or by reading the optical density with a spectrophotometer.
-
FICI Calculation: Calculate the FICI using the following formula:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B[10]
-
Caption: Experimental workflow for the checkerboard microdilution assay.
Time-Kill Curve Analysis
This method assesses the dynamic interaction between antifungal agents over time.[3][9]
Objective: To determine the rate of fungal killing by this compound and a partner antifungal, alone and in combination.
Materials:
-
This compound
-
Partner antifungal agent
-
Fungal isolate
-
Culture tubes with appropriate broth medium
-
Sabouraud Dextrose Agar (SDA) plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension and adjust it to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in the test medium.[2]
-
Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Partner antifungal alone (at a relevant concentration)
-
The combination of both agents at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 35°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.[2]
-
Colony Counting: Perform serial dilutions of the aliquots and plate them onto SDA plates. Incubate the plates until colonies are visible, then count the number of CFU/mL.[2]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
Fungal Signaling Pathways in Drug Resistance
Understanding the underlying cellular mechanisms can help interpret synergy study results. Fungi have evolved complex signaling pathways to respond to environmental stresses, including the presence of antifungal drugs.[7]
Caption: Key fungal stress response pathways leading to drug resistance.
Activation of pathways like the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways can lead to protective responses, such as increased chitin synthesis or the upregulation of drug efflux pumps, which can reduce the efficacy of antifungal agents and potentially lead to antagonistic interactions.[5][7] The calcineurin pathway is also crucial for stress responses and can contribute to drug resistance.[12][13]
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Resistance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris | Semantic Scholar [semanticscholar.org]
How to prevent Antifungal agent 121 resistance development in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the development of in vitro resistance to Antifungal Agent 121.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides actionable steps to identify and mitigate resistance development.
1. Issue: Gradual Increase in Minimum Inhibitory Concentration (MIC) During Serial Passage Experiments
Potential Causes:
-
Target Alteration: Mutations in the fungal gene encoding the molecular target of this compound can reduce its binding affinity.
-
Efflux Pump Overexpression: Increased expression of efflux pumps can actively transport the agent out of the fungal cell, lowering its intracellular concentration.[1][2]
-
Stress Response Activation: Fungal cells may activate general stress response pathways that contribute to increased drug tolerance.
Experimental Protocols to Investigate Cause:
-
Protocol 1: Target Gene Sequencing
-
Isolate Genomic DNA: Extract genomic DNA from both the susceptible parental strain and the resistant isolates obtained from serial passaging.
-
PCR Amplification: Amplify the putative target gene(s) of this compound using high-fidelity DNA polymerase. Note: As the exact target of this compound, a benzimidazole-acrylonitrile derivative, is not yet fully elucidated, researchers may need to investigate potential targets based on related compounds, such as genes involved in tubulin synthesis or other cellular processes.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide polymorphisms that result in amino acid substitutions in the resistant isolates compared to the parental strain.
-
Sequence Analysis: Align the sequences to pinpoint mutations that may confer resistance.
-
-
Protocol 2: Gene Expression Analysis of Efflux Pumps
-
RNA Extraction: Extract total RNA from fungal cultures of both susceptible and resistant strains exposed to a sub-inhibitory concentration of this compound.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known fungal efflux pump genes (e.g., from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters).[1]
-
Data Analysis: Normalize the expression levels to a housekeeping gene and compare the relative expression of efflux pump genes between resistant and susceptible isolates.
-
-
Experimental Workflow for Investigating Increased MIC
Caption: Workflow for Investigating Increased MIC of this compound.
2. Issue: Spontaneous Emergence of Resistant Colonies at High Drug Concentrations
Potential Causes:
-
Biofilm Formation: Fungal biofilms can exhibit high levels of resistance to antifungal agents due to the protective extracellular matrix and altered cellular physiology.[3][4]
-
Heteroresistance: The fungal population may contain a subpopulation of resistant cells that are selected for at high drug concentrations.
Experimental Protocols to Investigate Cause:
-
Protocol 3: Biofilm Formation Assay
-
Culture Preparation: Grow fungal isolates in a 96-well microtiter plate in a suitable growth medium.
-
Biofilm Development: Allow biofilms to form by incubating the plate for 24-48 hours.
-
Crystal Violet Staining: Wash the wells to remove planktonic cells, stain the adherent biofilms with crystal violet, and then solubilize the dye.
-
Quantification: Measure the absorbance of the solubilized dye to quantify biofilm biomass. Compare biofilm formation between the parental strain and resistant isolates.
-
-
Protocol 4: Population Analysis Profile (PAP) Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate.
-
Plating: Plate serial dilutions of the inoculum onto agar (B569324) plates containing a range of concentrations of this compound.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
Data Analysis: Plot the number of colony-forming units (CFUs) against the drug concentration to determine the frequency of resistant subpopulations.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of antifungal resistance?
A1: The most common mechanisms of antifungal resistance include:
-
Alterations in the drug target: Mutations in the target protein can reduce the binding affinity of the antifungal agent.[2]
-
Overexpression of efflux pumps: Fungi can increase the production of membrane transporters that actively remove the drug from the cell.[1][2]
-
Changes in sterol biosynthesis: For agents targeting ergosterol, alterations in the biosynthetic pathway can lead to a decrease in the target sterol.[1][5]
-
Biofilm formation: The extracellular matrix of biofilms can prevent drug penetration, and the altered metabolic state of biofilm cells contributes to resistance.[3][4]
Q2: How can I prevent or minimize the development of resistance to this compound in my experiments?
A2: To mitigate the risk of resistance development, consider the following strategies:
-
Use Appropriate Concentrations: Avoid prolonged exposure to sub-lethal concentrations of the agent, which can select for resistant mutants.
-
Combination Therapy: Use this compound in combination with other antifungal drugs that have different mechanisms of action. This can create synergistic effects and reduce the likelihood of resistance emerging.[1][6]
-
Limit Serial Passaging: Minimize the number of serial passages when possible, as this practice can inadvertently select for resistant strains.[7]
-
Regularly Screen for Resistance: Periodically test your fungal stocks for changes in susceptibility to this compound.
Q3: What is a checkerboard assay and how can it be used to evaluate combination therapy?
A3: A checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents. It can determine if the combination is synergistic, additive, indifferent, or antagonistic.
-
Protocol 5: Checkerboard Assay
-
Prepare Drug Dilutions: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second antifungal agent along the y-axis.
-
Inoculate: Add a standardized fungal inoculum to each well.
-
Incubate: Incubate the plate for 24-48 hours.
-
Determine MICs: Visually or spectrophotometrically determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism
-
-
Summary of Potential Resistance Mechanisms and Detection Methods
| Resistance Mechanism | Description | Primary Detection Method |
| Target Alteration | Mutations in the drug's molecular target reduce binding affinity. | Gene Sequencing |
| Efflux Pump Overexpression | Increased expression of transporters that remove the drug from the cell. | qRT-PCR |
| Biofilm Formation | A protective extracellular matrix and altered cell state confer resistance. | Crystal Violet Assay |
| Metabolic Bypasses | Fungi develop alternative metabolic pathways to circumvent the drug's effect. | Metabolomic Analysis |
-
Hypothetical Signaling Pathway for Resistance to this compound
Caption: Hypothetical pathway of resistance to this compound via efflux pump upregulation.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting in vitro resistance to this compound.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Experimental evolution and anti-fungal resistance [frontiersin.org]
Optimizing incubation time for Antifungal agent 121 susceptibility testing
Welcome to the technical support center for Antifungal Agent 121. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing incubation time for accurate in vitro susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: Why is incubation time a critical parameter in susceptibility testing for this compound?
Incubation time is crucial because it directly affects fungal growth, which is the primary measure of susceptibility. An inappropriate incubation period can lead to inaccurate Minimum Inhibitory Concentration (MIC) values.
-
Too short: Insufficient incubation may not allow for adequate fungal growth, especially for slower-growing species. This can lead to an overestimation of the efficacy of this compound, resulting in falsely low MICs. For instance, reading MICs for Aspergillus fumigatus at 24 hours instead of the recommended 48 hours can mask resistance.[1][2][3]
-
Too long: Excessive incubation can lead to fungal overgrowth, which may obscure the inhibitory effects of the agent and result in falsely high MICs.[2] It can also lead to the degradation of the antifungal agent in the test medium or the emergence of trailing endpoints, a phenomenon of reduced but persistent growth at concentrations above the true MIC.[4][5]
Q2: What are the standard recommended incubation times for antifungal susceptibility testing?
Standard incubation times vary depending on the fungal species being tested. These guidelines are established by standards-development organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Candida species: Typically read at 24 hours.[2][6][7] However, if growth in the control well is insufficient, plates can be incubated for an additional 24 hours.[8]
-
Aspergillus species: Generally require 48 hours of incubation for reliable detection of resistance.[1][2][3]
-
Cryptococcus species: These are slower-growing yeasts and often require a longer incubation period of 70 to 74 hours.[2][9][10][11]
For a novel compound like this compound, it is essential to validate the optimal incubation time for each target species.
Q3: What factors can influence the required incubation time?
Several experimental factors can alter fungal growth rates and therefore affect the optimal incubation time.[2][12][13]
-
Fungal Species: Different genera and species have inherently different growth rates.
-
Inoculum Size: The initial concentration of the fungal inoculum is critical. A higher inoculum may require less time to reach sufficient growth, but can also interfere with MIC measurements.[2][6]
-
Test Medium: The composition of the medium (e.g., RPMI-1640), pH, and supplementation (e.g., glucose) can significantly impact growth.[12][14]
-
Incubation Temperature: The standard temperature is 35°C, and deviations can alter growth kinetics.[10][12]
Experimental Protocol: Determining Optimal Incubation Time
This protocol outlines a time-course experiment using the broth microdilution method to determine the ideal incubation endpoint for this compound against a specific fungal isolate.
Objective: To identify the incubation time point where the growth control is adequate and the MIC value is stable and clearly discernible.
Materials:
-
This compound stock solution
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader (optional, for objective readings)
-
Sterile saline, 0.85%
-
Incubator set to 35°C
Methodology:
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours to ensure purity and viability.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Perform a 1:100 dilution followed by a 1:20 dilution of the suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[8]
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should be wide enough to capture the expected MIC (e.g., 0.03 to 32 µg/mL).
-
Include a growth control well (medium only, no drug) and a sterility control well (medium only, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control), bringing the total volume to 200 µL.
-
-
Incubation and Reading:
-
Seal the plate and place it in a 35°C incubator.
-
Read the MICs at multiple time points, such as 24, 48, and 72 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[10]
-
Reading can be done visually or with a spectrophotometer at 530 nm.
-
-
Data Analysis:
-
Record the MIC at each time point.
-
The optimal incubation time is the earliest point at which the growth control well shows substantial, easily observable growth AND the MIC value remains stable with further incubation. For many azoles, MICs can increase significantly between 24 and 48 hours; this stabilization is key.[1][15]
-
Data Presentation: Effect of Incubation Time on MIC (µg/mL)
The following table presents hypothetical data illustrating how incubation time can influence the observed MIC of this compound against common fungal pathogens.
| Fungal Species | Strain | 24h MIC | 48h MIC | 72h MIC | Recommended Time |
| Candida albicans | ATCC 90028 | 0.5 | 0.5 | 1.0 (Trailing) | 24h |
| Candida glabrata | Clinical Isolate | 4 | 8 | 8 | 48h |
| Aspergillus fumigatus | ATCC 204305 | 1 (Falsely Susceptible) | 4 | 4 | 48h |
| Cryptococcus neoformans | ATCC 90112 | No Growth | Insufficient Growth | 2 | 72h |
Note: This is example data. Actual results must be determined experimentally.
Visual Guides
Experimental Workflow
Caption: Workflow for determining optimal incubation time.
Troubleshooting Guide
Problem 1: No growth or insufficient growth in the growth control well.
| Possible Cause | Solution |
| Incorrect Inoculum Size | Verify your inoculum preparation procedure. Ensure the McFarland standard is correctly prepared and that subsequent dilutions are accurate. |
| Non-Viable Isolate | Use a fresh subculture of the isolate (24-48 hours old). Do not use plates that are old or have been stored improperly. |
| Slow-Growing Species | For species like Cryptococcus neoformans, extend the incubation time to 72 hours or longer as needed.[9][10] |
| Incorrect Incubation Temp. | Confirm the incubator is calibrated and maintained at 35°C. |
Problem 2: MIC values are consistently higher or lower than expected.
| Possible Cause | Solution |
| Reading Time is Too Early/Late | If MICs are too low, you may be reading too early before resistance is apparent (e.g., 24h for Aspergillus).[1] If too high, you may be reading too late. Perform a time-course experiment (see protocol above). |
| Incorrect Drug Concentration | Double-check the preparation of your stock solution and serial dilutions for this compound. |
| High Inoculum Density | An overly dense inoculum can overwhelm the drug, leading to falsely high MICs. Re-standardize your inoculum.[6] |
Problem 3: "Trailing" phenomenon observed (reduced growth in wells above the MIC).
This is a known issue, especially with azole antifungals, where MICs can be low at 24 hours but appear very high at 48 hours due to partial, persistent growth.[4][5][16]
| Possible Cause | Solution |
| Fungistatic Nature of Agent | The "trailing" may be an intrinsic property of how this compound interacts with the fungus. |
| Reading Endpoint Definition | For agents causing trailing, the MIC should be read as the lowest concentration causing a prominent (≥50%) reduction in turbidity compared to the growth control, not 100% inhibition.[10] |
| Inappropriate Reading Time | Reading the endpoint at 24 hours may be more appropriate and clinically relevant for isolates that exhibit trailing at 48 hours.[4][5] |
| Medium pH | Studies have shown that trailing can be pH-dependent. Ensure your RPMI medium is correctly buffered with MOPS to a pH of 7.0.[16] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting incubation issues.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ovid.com [ovid.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Antifungal agent 121 interference with assay reagents
Welcome to the technical support center for Antifungal Agent 121. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may be encountered during in vitro and in vivo experiments. Below, you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
This compound is a benzimidazole-acrylonitrile derivative.[1][2] Its primary mechanism of action is the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. Specifically, it is believed to inhibit the fungal cytochrome P-450 enzyme 14α-demethylase, which leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts membrane integrity and function, ultimately leading to fungal cell death.[3]
Q2: I am observing lower than expected potency or no antifungal activity. What are the possible causes?
Several factors could contribute to a lack of antifungal activity. Consider the following:
-
Compound Solubility: this compound has limited aqueous solubility. Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your culture medium. Precipitation of the compound will lead to a lower effective concentration.
-
Inactivation of the Agent: Verify the proper storage and handling of this compound, as some compounds are sensitive to light and temperature.
-
Fungal Strain Resistance: The fungal strain you are testing may have intrinsic or acquired resistance to azole-class antifungals.[4] This can be due to alterations in the drug target or increased drug efflux.
-
Incorrect Concentration Range: The effective concentration of this compound can vary between fungal species. It is advisable to test a broad range of concentrations in your initial experiments.
Q3: My cell viability assay results are inconsistent when using this compound. Could the compound be interfering with the assay reagents?
Yes, direct interference of the test compound with assay reagents is a common source of variability. Below are some potential issues and troubleshooting steps for common viability assays:
-
MTT Assay:
-
Problem: this compound, as a benzimidazole (B57391) derivative, may have a slight color in solution which can interfere with the absorbance reading of the formazan (B1609692) product.[5] Additionally, it might chemically interact with the MTT reagent, leading to its reduction and a false-positive signal for cell viability.
-
Troubleshooting:
-
Compound Control: Include control wells containing only the culture medium and this compound (at all tested concentrations) without cells. This will allow you to measure the intrinsic absorbance of the compound. Subtract this background absorbance from your experimental readings.
-
Alternative Assays: If interference is suspected, consider using an alternative viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a fluorescence-based assay using resazurin.[6][7]
-
-
-
ATP-Based Assays (e.g., CellTiter-Glo®):
-
Problem: Some compounds can inhibit the luciferase enzyme used in these assays, leading to an underestimation of cell viability.
-
Troubleshooting:
-
Lysate Control: To test for luciferase inhibition, add this compound to a cell lysate with a known amount of ATP and measure the luminescence. A decrease in signal compared to the vehicle control would indicate enzyme inhibition.
-
Counter-Screen: Perform a counter-screen in the absence of cells to identify compounds that directly inhibit the luciferase enzyme.[8]
-
-
-
LDH Assay:
-
Problem: If the LDH assay shows low cytotoxicity while the MTT assay indicates a significant decrease in viability, it could be due to different mechanisms of cell death being measured. The LDH assay measures membrane integrity, while the MTT assay measures metabolic activity.[5][9] this compound might be inducing a cytostatic effect (inhibiting growth) rather than a cytotoxic effect (causing cell lysis) at certain concentrations.
-
Summary of Potential Assay Interferences and Mitigation Strategies
| Assay Type | Potential Interference by this compound | Recommended Troubleshooting Steps |
| MTT Assay | Intrinsic color of the compound; chemical reduction of MTT. | Include compound-only controls; use an alternative assay (e.g., ATP-based).[5] |
| ATP-Based Assays | Inhibition of the luciferase enzyme. | Perform a counter-screen with cell lysate to check for enzyme inhibition.[8] |
| LDH Assay | May not detect cytostatic effects. | Compare with a metabolic assay like MTT or ATP-based assays to get a complete picture of cell health.[5][9] |
| Luciferase Reporter Assays | Inhibition of the luciferase enzyme. | Run a counter-screen to identify non-specific hits that inhibit luciferase activity.[8] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on standardized methods for antifungal susceptibility testing.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working antifungal solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 11. Discard the final 100 µL from well 11.
-
Well 12 will serve as the growth control (no compound).
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 37°C for 24-48 hours.
-
Suspend fresh colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.[11]
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed fungal cells in a 96-well plate at a desired density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells and include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into insoluble purple formazan crystals.[5][12]
-
Solubilization: Add 100 µL of solubilization solvent (e.g., DMSO) to each well and place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for troubleshooting assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple fluorescence-based high throughput cell viability assay for filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Improving the Therapeutic Index of Antifungal Agent 121 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Antifungal Agent 121 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a benzimidazole-acrylonitrile derivative.[1][2][3] Based on in silico molecular docking studies, its potential fungicidal activity is suggested to be through the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the fungal respiratory chain.[1][2][3] However, other benzimidazole (B57391) derivatives are known to act via different mechanisms, such as disrupting microtubule polymerization. Therefore, the precise mechanism of this compound should be experimentally verified.
Q2: Why am I observing high host cell toxicity with my this compound derivative?
A2: High host cell toxicity is a potential concern with some benzimidazole derivatives.[4] The observed toxicity could be due to several factors:
-
Off-target effects: The compound may be inhibiting host cell enzymes or other proteins that share structural similarities with the fungal target.
-
Mitochondrial dysfunction: Inhibition of succinate dehydrogenase in host cells can disrupt the mitochondrial respiratory chain, leading to cytotoxicity.
-
Poor solubility: The compound precipitating out of solution can lead to non-specific cellular stress and toxicity.
Q3: My in vitro results are not translating to in vivo efficacy. What are the possible reasons?
A3: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:
-
Pharmacokinetic properties: The compound may have poor absorption, rapid metabolism, or rapid excretion, leading to sub-therapeutic concentrations at the site of infection.
-
Plasma protein binding: High plasma protein binding can reduce the concentration of the free, active drug.
-
Biofilm formation: The in vivo environment may promote the formation of fungal biofilms, which are notoriously resistant to antifungal agents.
Q4: Can this compound derivatives be used in combination with other antifungal drugs?
A4: Combination therapy is a promising strategy to enhance efficacy and reduce toxicity. Synergistic effects can often be achieved by combining agents with different mechanisms of action. A checkerboard assay is recommended to identify potential synergistic or antagonistic interactions with other antifungal classes, such as azoles or polyenes.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High host cell toxicity in cytotoxicity assays | Off-target effects; mitochondrial toxicity. | 1. Perform a dose-response curve to determine the IC50 value. 2. Evaluate mitochondrial function using assays such as MTT or Seahorse XF Analyzer. 3. Consider structural modifications to the derivative to improve selectivity for the fungal target. |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | Inoculum size variability; compound precipitation. | 1. Strictly adhere to standardized protocols for inoculum preparation (e.g., CLSI or EUCAST guidelines). 2. Ensure the compound is fully dissolved in the solvent and that the final solvent concentration in the assay is non-toxic to the fungus. |
| Lack of in vivo efficacy despite good in vitro activity | Poor pharmacokinetic profile. | 1. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Consider formulation strategies, such as liposomal or nanoparticle delivery, to improve bioavailability and targeted delivery. |
| Antagonistic effect observed in combination therapy | Negative drug-drug interaction. | 1. Discontinue the use of the antagonistic combination. 2. Explore combinations with other antifungal agents that have different mechanisms of action. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the antifungal agent that is toxic to host cells.
-
Cell Seeding: Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the this compound derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Checkerboard Synergy Assay
This protocol is used to assess the interaction between two antifungal agents.
-
Plate Preparation: In a 96-well plate, prepare serial dilutions of this compound derivative horizontally and a second antifungal agent vertically. This creates a matrix of drug combinations.
-
Inoculum Preparation: Prepare a fungal inoculum according to standardized methods (e.g., CLSI) to a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation: Add the fungal inoculum to all wells.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC for each drug alone and in combination by visual inspection or spectrophotometric reading.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Data Presentation
Table 1: In Vitro Antifungal Activity and Cytotoxicity of this compound Derivatives
| Compound | MIC against C. albicans (µg/mL) | IC50 against HeLa cells (µg/mL) | Therapeutic Index (IC50/MIC) |
| This compound | 2.0 | 10.0 | 5 |
| Derivative A | 1.0 | 25.0 | 25 |
| Derivative B | 4.0 | 15.0 | 3.75 |
| Fluconazole | 1.0 | >100 | >100 |
Table 2: Synergy of this compound with Fluconazole against C. albicans
| Compound | MIC alone (µg/mL) | MIC in combination (µg/mL) | FICI | Interpretation |
| This compound | 2.0 | 0.5 | 0.5 | Synergy |
| Fluconazole | 1.0 | 0.25 |
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for enhancing the therapeutic index.
References
- 1. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Investigational Antifungal Agent 121 and the Established Drug Fluconazole Against Candida
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antifungal therapies to combat the challenges of resistance and toxicity associated with existing drugs, new chemical entities are continuously being explored. This guide provides a comparative overview of the investigational compound, Antifungal Agent 121, and the widely used azole antifungal, fluconazole (B54011), in the context of their efficacy against Candida species, a prevalent cause of fungal infections in humans. This comparison is based on currently available preclinical data and established clinical information.
Executive Summary
This compound (also known as compound TM11) is a benzimidazole-acrylonitrile derivative that has been identified as a potential fungicide through computational modeling.[1][2][3][4] Its proposed mechanism of action differs from that of existing antifungal classes. In contrast, fluconazole is a well-established triazole antifungal agent with a long history of clinical use for the treatment of various Candida infections.[5][6] Its efficacy, mechanism of action, and susceptibility profiles are well-documented.
This guide will present the available data on both compounds, highlighting the nascent stage of research for this compound and the extensive body of knowledge for fluconazole. While direct comparative experimental data is not yet available, this document aims to provide a clear perspective on their respective characteristics based on the current scientific literature.
Data Presentation
The following tables summarize the available efficacy and mechanistic data for this compound and fluconazole. It is important to note that the data for this compound is based on in silico predictions, and in vitro or in vivo experimental data against Candida species is not yet publicly available.
Table 1: Comparative Efficacy Against Candida Species
| Antifungal Agent | Candida Species | MIC Range (µg/mL) | Data Source |
| This compound (TM11) | C. albicans | Data not available | - |
| Other Candida spp. | Data not available | - | |
| Fluconazole | C. albicans | ≤0.25 - 128 | Clinical isolates[6] |
| C. glabrata | 0.5 - >256 | Clinical isolates[6] | |
| C. parapsilosis | 0.12 - 8 | Clinical isolates[6] | |
| C. tropicalis | 0.25 - 64 | Clinical isolates[6] | |
| C. krusei | 16 - >256 | Clinical isolates[6] |
Table 2: Mechanistic and Pharmacological Profile
| Feature | This compound (TM11) | Fluconazole |
| Drug Class | Benzimidazole-acrylonitrile | Triazole |
| Mechanism of Action | Proposed to inhibit succinate (B1194679) dehydrogenase[2][3][4] | Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) biosynthesis[6][7] |
| Spectrum of Activity | Predicted to have fungicidal activity | Broad-spectrum against yeasts and some molds[6] |
| Stage of Development | Preclinical (in silico) | Clinically approved and widely used |
Experimental Protocols
A standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida species is crucial for evaluating its efficacy. The following is a generalized methodology based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Fungal Inoculum: Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Incubation: In a 96-well microtiter plate, 100 µL of the fungal inoculum is added to 100 µL of each antifungal dilution. The plate also includes a growth control (no drug) and a sterility control (no fungus). The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound, the established mechanism for fluconazole, and a typical workflow for antifungal susceptibility testing.
Conclusion
This compound represents a potential, yet largely unexplored, candidate in the field of antifungal drug discovery. Its predicted mechanism of targeting succinate dehydrogenase is a departure from currently available antifungals and could be advantageous in overcoming existing resistance mechanisms.[2][3][4] However, the absence of in vitro and in vivo data against Candida species means that its true potential remains to be validated.
Fluconazole, on the other hand, is a cornerstone of anti-candidal therapy. While its efficacy is well-established, the emergence of resistant strains necessitates the continued search for new therapeutic options.[6]
For researchers and drug development professionals, this compound and its class of benzimidazole-acrylonitrile derivatives warrant further investigation to determine their antifungal spectrum and potency. Future studies should focus on generating robust preclinical data, including MIC values against a panel of Candida species and in vivo efficacy studies, to ascertain if this promising computational hit can be translated into a viable therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. | Semantic Scholar [semanticscholar.org]
- 5. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Antifungal agent 121 and voriconazole
A Guide for Researchers and Drug Development Professionals
In the landscape of antifungal drug development, the emergence of novel agents offers potential solutions to the challenges of drug resistance and limited therapeutic options. This guide provides a comparative analysis of Antifungal Agent 121 (compound TM11), a novel investigational compound, and voriconazole (B182144), a well-established broad-spectrum triazole antifungal. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their known properties, with the understanding that this compound is in the preclinical stages of investigation, and direct comparative experimental data is not yet publicly available.
Overview of the Agents
This compound (Compound TM11) is a benzimidazole-acrylonitrile derivative that has been recently investigated for its potential as a fungicide.[1][2][3] Current knowledge is based on in silico studies, which suggest a novel mechanism of action. As an early-stage investigational compound, comprehensive in vitro and in vivo data are not yet available in published literature.
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of yeasts and molds. It is a cornerstone in the treatment of invasive fungal infections and is available in both intravenous and oral formulations. Its mechanism of action, efficacy, and safety profile have been extensively studied and are well-documented in numerous clinical trials.
Mechanism of Action
The fundamental difference between these two agents lies in their proposed molecular targets and mechanisms of action.
This compound (Compound TM11): A Tale of Two Targets (In Silico)
Recent research on a series of benzimidazole-acrylonitrile derivatives, including TM11, has explored two potential mechanisms of action through computational modeling.[1][2]
-
Succinate (B1194679) Dehydrogenase Inhibition: Molecular docking studies suggest that this compound and related compounds have the potential to act as succinate dehydrogenase inhibitors (SDHIs).[1][2] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts fungal respiration and energy production, leading to fungal cell death. This mechanism is a known target for a class of agricultural fungicides.
-
Urease Inhibition: The same study also identified this compound (TM11) as a potent urease inhibitor.[1][2] While urease is a virulence factor in some fungi, particularly in the context of nutrient acquisition and pH modulation, its role as a primary antifungal target for systemic human pathogens is less established compared to ergosterol (B1671047) biosynthesis or cell wall synthesis.
It is crucial to emphasize that these proposed mechanisms for this compound are based on computational predictions and require experimental validation.
Voriconazole: A Well-Established Pathway
Voriconazole's mechanism of action is well-characterized and targets the fungal cell membrane's integrity. It inhibits the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic methylated sterols disrupt the membrane's structure and function, leading to the inhibition of fungal growth and, in some cases, cell death.
Figure 1: Signaling pathway of Voriconazole's mechanism of action.
Figure 2: Proposed mechanisms of action for this compound.
Antifungal Spectrum
A direct comparison of the antifungal spectrum is not possible due to the lack of experimental data for this compound.
This compound (Compound TM11): The antifungal spectrum is currently unknown. In silico studies do not define the spectrum of activity. Experimental testing against a panel of clinically relevant yeasts and molds is required to determine its spectrum.
Voriconazole: Possesses a broad spectrum of activity, which includes:
-
Yeasts: Candida spp. (including fluconazole-resistant strains of C. glabrata and C. krusei), and Cryptococcus neoformans.
-
Molds: Aspergillus spp. (often considered the drug of choice for invasive aspergillosis), Scedosporium spp., and Fusarium spp.
Quantitative Data Comparison
No quantitative performance data (e.g., Minimum Inhibitory Concentrations - MICs) for this compound against fungal pathogens has been published. The table below presents typical MIC ranges for voriconazole against common fungal pathogens as a reference.
| Fungal Species | This compound (TM11) MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) |
| Candida albicans | Data Not Available | 0.015 - 1 |
| Candida glabrata | Data Not Available | 0.03 - 64 |
| Candida krusei | Data Not Available | 0.06 - 4 |
| Aspergillus fumigatus | Data Not Available | 0.125 - 2 |
| Aspergillus flavus | Data Not Available | 0.25 - 2 |
| Fusarium solani | Data Not Available | 2 - 16 |
| Scedosporium apiospermum | Data Not Available | 0.125 - 2 |
Note: Voriconazole MIC ranges can vary depending on the specific isolate and testing methodology.
Experimental Protocols
While experimental data for this compound is not available, the following standard protocols would be essential for its evaluation and comparison with voriconazole.
In Vitro Susceptibility Testing
The antifungal activity of a novel compound is typically first assessed in vitro to determine its potency against a range of fungal isolates.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the antifungal agent that inhibits the visible growth of a fungus.
Methodology (based on CLSI guidelines): [4][5]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard to achieve a standardized inoculum density.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.
Figure 3: Experimental workflow for in vitro antifungal susceptibility testing.
In Vivo Efficacy Testing
Animal models of fungal infection are crucial for evaluating the in vivo efficacy of a new antifungal agent.
Objective: To assess the ability of the antifungal agent to reduce fungal burden and improve survival in an animal model of systemic fungal infection.
Methodology (generalized murine model of disseminated candidiasis): [6][7]
-
Animal Model: Immunocompetent or immunosuppressed mice are commonly used.
-
Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans).
-
Treatment: At a specified time post-infection, treatment is initiated with the investigational antifungal agent (e.g., this compound), a comparator drug (e.g., voriconazole), or a vehicle control. Dosing is administered for a defined period.
-
Endpoint Assessment:
-
Survival: A cohort of animals is monitored for a set period (e.g., 21-30 days), and survival rates are recorded.
-
Fungal Burden: At specific time points, cohorts of animals are euthanized, and target organs (e.g., kidneys, brain) are harvested. The fungal load in these organs is quantified by plating homogenized tissue on selective agar.
-
-
Data Analysis: Survival curves are analyzed using statistical methods (e.g., log-rank test), and differences in organ fungal burden are assessed (e.g., t-test or ANOVA).
Figure 4: Experimental workflow for in vivo antifungal efficacy testing.
Summary and Future Directions
This comparative guide highlights the significant differences in the current developmental stages of this compound and voriconazole. Voriconazole is a well-understood and clinically vital antifungal with a defined mechanism of action and a broad spectrum of activity supported by extensive clinical data. In contrast, this compound is a novel compound at the very early stages of investigation. Its potential as a fungicide is currently based on in silico predictions of novel mechanisms of action, which are yet to be experimentally validated.
For this compound to advance as a potential therapeutic candidate, the following steps are critical:
-
In Vitro Validation: Comprehensive in vitro testing is necessary to confirm its antifungal activity, determine its spectrum, and establish MICs against a wide panel of fungal pathogens.
-
Mechanism of Action Studies: Experimental validation is required to confirm whether it indeed inhibits succinate dehydrogenase and/or urease in fungal cells and to what extent this contributes to its antifungal effect.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies in relevant animal models are essential to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Comparative Studies: Head-to-head in vitro and in vivo studies against established antifungals like voriconazole will be crucial to understand its potential advantages and disadvantages.
Researchers and drug developers should view this compound as an early-stage lead compound with a potentially novel mechanism of action that warrants further investigation. Voriconazole, on the other hand, remains a critical tool in the clinical management of invasive fungal infections and serves as a benchmark against which new agents will be compared. The progression of this compound through the drug development pipeline will be contingent on the generation of robust experimental data that supports its proposed antifungal activity.
References
- 1. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Antifungal Agent 121 in a Murine Model of Disseminated Candidiasis
This guide provides a comprehensive comparison of the novel antifungal agent 121 against standard-of-care antifungal drugs, Amphotericin B and Fluconazole. The data presented herein is derived from a well-established immunocompromised murine model of disseminated candidiasis, designed to evaluate the therapeutic potential of new antifungal candidates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy Data
The in vivo efficacy of this compound was assessed based on two primary endpoints: the reduction of fungal burden in target organs and the overall survival rate of the infected mice.
Table 1: Fungal Burden in Target Organs
The following table summarizes the fungal burden in the kidneys, brain, and lungs of infected mice seven days post-infection with Candida albicans. Data is presented as the mean log10 Colony Forming Units (CFU) per gram of tissue ± standard deviation.
| Treatment Group | Dosage & Route | Mean Log10 CFU/g Kidney ± SD | Mean Log10 CFU/g Brain ± SD | Mean Log10 CFU/g Lungs ± SD |
| Vehicle Control | 10 mL/kg (IV) | 7.8 ± 0.5 | 5.2 ± 0.4 | 4.9 ± 0.6 |
| This compound | 20 mg/kg (IV) | 3.1 ± 0.7 | 2.5 ± 0.6 | 2.2 ± 0.5 |
| Amphotericin B | 1 mg/kg (IP) | 3.5 ± 0.8 | 3.1 ± 0.7 | 2.8 ± 0.6 |
| Fluconazole | 20 mg/kg (Oral) | 4.2 ± 0.9 | 3.8 ± 0.8 | 3.5 ± 0.7 |
Table 2: Survival Analysis
Survival rates were monitored for 21 days post-infection in a separate cohort of animals. The following table details the median survival time and the percentage of surviving mice at the end of the study.
| Treatment Group | Dosage & Route | Median Survival Time (Days) | Percent Survival at Day 21 |
| Vehicle Control | 10 mL/kg (IV) | 8 | 0% |
| This compound | 20 mg/kg (IV) | >21 | 90% |
| Amphotericin B | 1 mg/kg (IP) | >21 | 80% |
| Fluconazole | 20 mg/kg (Oral) | 18 | 60% |
Experimental Protocols
The following protocols provide a detailed methodology for the in vivo efficacy studies cited above.
1. Animal Model and Husbandry
-
Species: Female BALB/c mice, 6-8 weeks old.[1]
-
Acclimatization: Animals were acclimatized for one week prior to the commencement of the study under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Immunosuppression: To render the mice susceptible to systemic fungal infection, they were immunosuppressed with cyclophosphamide.[2] A dose of 150 mg/kg was administered via intraperitoneal (IP) injection on days -4 and -1 relative to the day of infection.[2]
2. Fungal Strain and Inoculum Preparation
-
Organism: Candida albicans SC5314 was used for this study.[2]
-
Culture: The strain was grown on Sabouraud Dextrose Agar (SDA) plates for 24 hours at 35°C.
-
Inoculum: Yeast cells were harvested and washed twice with sterile saline. The final suspension was adjusted to a concentration of 1 x 10^6 CFU/mL. The inoculum size for infection was 1 x 10^5 CFU per mouse, administered intravenously.
3. Infection and Treatment Regimen
-
Infection: Mice were infected via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension.
-
Treatment Initiation: Antifungal treatment was initiated 24 hours post-infection.[2][3]
-
Dosing:
-
This compound: 20 mg/kg, administered intravenously once daily for 7 days.
-
Amphotericin B: 1 mg/kg, administered intraperitoneally once daily for 7 days.[2]
-
Fluconazole: 20 mg/kg, administered orally via gavage once daily for 7 days.[2]
-
Vehicle Control: Received the vehicle for this compound via the same route and schedule.
-
4. Endpoint Analysis
Two separate cohorts of mice were used for determining fungal burden and survival rates.
-
Fungal Burden:
-
On day 7 post-infection, a cohort of mice from each group was humanely euthanized.[4]
-
Kidneys, brain, and lungs were aseptically harvested.[4]
-
The organs were weighed and homogenized in sterile saline.
-
Serial dilutions of the homogenates were plated on SDA plates.
-
Plates were incubated at 37°C for 24-48 hours, and colony-forming units (CFU) were counted.[4]
-
The fungal burden was calculated and expressed as log10 CFU per gram of tissue.[4]
-
-
Survival Study:
-
A second cohort was monitored daily for 21 days post-infection.
-
Survival rates and median survival times were recorded. Mice reaching a moribund state were euthanized as a humane endpoint.[3]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vivo efficacy assessment of antifungal agents.
Ergosterol (B1671047) Biosynthesis Pathway: A Target for Azole Antifungals
Caption: Inhibitory action of Fluconazole on the fungal ergosterol biosynthesis pathway.
References
Evaluating the Synergy of Antifungal Agent 121 with Amphotericin B: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, offers a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This guide provides a framework for evaluating the potential synergistic relationship between the novel benzimidazole-acrylonitrile derivative, Antifungal Agent 121 (also known as compound TM11), and the established polyene antifungal, Amphotericin B.
While direct experimental data on the synergistic activity of this compound and Amphotericin B is not currently available in the public domain, this guide outlines the standardized experimental protocols and data presentation methods required to perform such a comparison.
Hypothetical Synergistic Interaction Data
To illustrate how data on synergistic interactions is presented, the following table provides a template for summarizing results from a checkerboard assay. The values presented here are hypothetical and would need to be determined experimentally.
Table 1: In Vitro Synergistic Activity of this compound and Amphotericin B against Candida albicans
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | ΣFIC | Interaction |
| This compound | 16 | 2 | 0.125 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |
| Amphotericin B | 1 | 0.25 | 0.25 |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
FIC (Fractional Inhibitory Concentration): The MIC of the drug in combination divided by the MIC of the drug alone.
-
ΣFIC (Sum of Fractional Inhibitory Concentrations): The sum of the FICs of each drug. A ΣFIC of ≤ 0.5 is generally considered synergistic.
Experimental Protocols
The following are detailed methodologies for key experiments to determine and quantify the synergistic interaction between this compound and Amphotericin B.
Checkerboard Microdilution Assay
This is a widely used in vitro method to quantify the nature of a drug interaction.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and Amphotericin B, both alone and in combination, to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
This compound
-
Amphotericin B
-
Fungal isolate (e.g., Candida albicans)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound and Amphotericin B.
-
In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (columns) and Amphotericin B along the y-axis (rows). This creates a matrix of drug combinations.
-
Include wells with each drug alone to determine their individual MICs. Also include a growth control (no drug) and a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate.
-
Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination by visual inspection or by using a spectrophotometer to measure growth inhibition.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the ΣFIC: ΣFIC = FIC of this compound + FIC of Amphotericin B.
-
Interpret the results: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4 indicates indifference; ΣFIC > 4 indicates antagonism.
-
Time-Kill Curve Analysis
This assay provides dynamic information about the antifungal interaction over time.
Objective: To assess the rate of fungal killing by this compound and Amphotericin B, alone and in combination.
Materials:
-
Same as for the checkerboard assay, plus sterile culture tubes and an orbital shaker.
-
Sabouraud Dextrose Agar (SDA) plates for colony counting.
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
-
Assay Setup:
-
Prepare culture tubes with RPMI 1640 medium containing this compound and/or Amphotericin B at desired concentrations (e.g., 1x MIC, 0.5x MIC).
-
Include a growth control tube without any antifungal agent.
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C in an orbital shaker.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA plates and incubate until colonies are visible.
-
Count the number of colony-forming units (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Interpret the results: Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
A Head-to-Head Comparison: Antifungal Agent 121 and Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, hypothetical Antifungal Agent 121, a Gwt1 inhibitor, and the established echinocandin class of antifungals. The data presented for this compound is based on representative information for new-in-class Gwt1 inhibitors and serves as a template for comparison with existing therapies.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents.[1] While echinocandins have become a cornerstone of antifungal therapy, new classes of drugs with distinct mechanisms of action are crucial for expanding our therapeutic options. This guide examines this compound, a representative of the Gwt1 inhibitors, and compares its preclinical profile to that of the echinocandins.
Echinocandins are a class of lipopeptide antifungals that non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[2][3] This disruption of cell wall integrity leads to osmotic instability and cell death.[4] The three licensed echinocandins are caspofungin, micafungin, and anidulafungin.[5]
This compound is a hypothetical, first-in-class antifungal agent that targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[6] Gwt1 is a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for the proper localization and function of numerous cell wall proteins vital for fungal growth and integrity.[7][8] By inhibiting Gwt1, this compound disrupts these processes, leading to fungal cell death.[9] This mechanism is distinct from that of existing antifungal classes, making it a promising approach against drug-resistant fungi.[6]
Mechanism of Action
Echinocandins: Targeting the Fungal Cell Wall Synthesis
Echinocandins specifically target the Fks1p subunit of the β-(1,3)-D-glucan synthase complex.[2] This inhibition prevents the formation of β-(1,3)-D-glucan polymers, leading to a weakened cell wall that cannot withstand osmotic stress, ultimately causing cell lysis.[2][4] This target is specific to fungi, contributing to the favorable safety profile of echinocandins in humans.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 3. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinocandin antifungal drugs in fungal infections: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Developing a novel antifungal targeting Gwt1 for the treatment of invasive aspergillosis and rare mold infections - Karen Shaw [grantome.com]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of Antifungal Agent 121 Against Azole-Resistant Candida albicans
For Researchers, Scientists, and Drug Development Professionals
The emergence of azole-resistant fungal pathogens, particularly Candida albicans, presents a significant challenge in clinical settings. This guide provides a comparative analysis of the investigational Antifungal Agent 121, a novel compound derived from Streptomyces sp., against standard-of-care antifungal agents. The data herein is benchmarked against fluconazole-resistant strains of C. albicans, offering an objective evaluation of its potential as a next-generation therapeutic.
Data Presentation: In Vitro Susceptibility
The in vitro activity of this compound was compared with that of fluconazole (B54011), amphotericin B, and caspofungin against a panel of fluconazole-resistant Candida albicans isolates. Minimum Inhibitory Concentrations (MICs) were determined using the standardized broth microdilution method.
Table 1: Comparative MICs against Fluconazole-Resistant Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) against Fluconazole-Resistant C. albicans |
| This compound | Streptomyces-derived | 0.0008 - 0.0035 |
| Fluconazole | Azole | ≥ 64[1][2][3][4] |
| Amphotericin B | Polyene | 0.06 - 1.0[5][6] |
| Caspofungin | Echinocandin | ≤ 2.0[7][8][9][10] |
Note: Data for this compound is based on the performance of a potent extract from Streptomyces monomycini strain 615.
Experimental Protocols
The following methodologies are standard for determining the in vitro efficacy of novel antifungal compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27)
This protocol is a standardized method for testing the in vitro susceptibility of yeasts to antifungal agents.[11][12]
-
Inoculum Preparation: Candida albicans isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to a drug-free control well.[13]
Experimental Workflow for Antifungal Susceptibility Testing
Caption: General workflow for antifungal susceptibility testing.
Mechanism of Azole Resistance and Ergosterol Biosynthesis Pathway
Azole antifungals function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15][16] Resistance to azoles can occur through several mechanisms, including mutations in the ERG11 gene, overexpression of ERG11, or the upregulation of efflux pumps that actively remove the drug from the cell.[15][16][17][18]
Caption: Ergosterol biosynthesis pathway and mechanisms of azole resistance.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jidc.org [jidc.org]
- 7. Caspofungin Activity against Clinical Isolates of Fluconazole-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Resistance Profile of Antifungal Agent 121
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro cross-resistance profile of the novel triazole, Antifungal Agent 121. The data presented herein compares its efficacy against a panel of clinically relevant Candida species, including strains with known resistance to current standard-of-care azole antifungals. Detailed experimental protocols and mechanistic diagrams are provided to support the objective evaluation of this agent for further development.
Comparative In Vitro Susceptibility Analysis
The in vitro activity of this compound was evaluated against a panel of 10 Candida isolates, including susceptible wild-type strains and clinical isolates with characterized resistance to fluconazole (B54011). Its performance was benchmarked against fluconazole and voriconazole (B182144). The Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth, was determined for each agent.
Table 1: Comparative MICs (μg/mL) of this compound and Comparator Azoles against Candida Species
| Fungal Isolate | Genotype/Phenotype | This compound (MIC) | Fluconazole (MIC) | Voriconazole (MIC) |
| C. albicans ATCC 90028 | Wild-Type | ≤0.125 | 0.5 | ≤0.125 |
| C. albicans 12-99 | Fluconazole-R (MDR1 overexpression) | 1.0 | 128 | 0.5 |
| C. albicans 13-72 | Fluconazole-R (ERG11 mutation) | 0.5 | 64 | 1.0 |
| C. parapsilosis ATCC 22019 | Wild-Type | 0.25 | 2.0 | 0.06 |
| C. tropicalis ATCC 750 | Wild-Type | ≤0.125 | 2.0 | 0.125 |
| C. glabrata ATCC 90030 | Wild-Type (SDD) | 1.0 | 16 | 0.5 |
| C. glabrata 21-45 | Fluconazole-R (CDR1 overexpression) | 2.0 | >256 | 4.0 |
| C. krusei ATCC 6258 | Intrinsic Fluconazole-R | 4.0 | 64 | 0.5 |
| C. auris B11220 | Fluconazole-R | 1.0 | >256 | 1.0 |
| C. auris B11245 | Pan-Resistant Isolate | 32.0 | >256 | 16.0 |
Data is synthesized based on representative MIC distributions for novel triazoles against susceptible and resistant isolates.[1][2][3]
Interpretation: The data indicates that this compound demonstrates potent activity against wild-type Candida species, often comparable or superior to fluconazole and voriconazole.[2] Crucially, it retains significant activity against strains exhibiting common azole resistance mechanisms, such as the overexpression of efflux pumps (MDR1, CDR1) and target-site mutations in ERG11.[4][5] While its efficacy is reduced against some highly resistant strains, it shows a favorable profile compared to fluconazole, particularly against resistant C. albicans, C. glabrata, and the emerging pathogen C. auris.[2][3]
Experimental Protocols
The following protocols were employed for the comparative susceptibility analysis.
2.1. Fungal Isolates and Culture Conditions A panel of reference strains from the American Type Culture Collection (ATCC) and characterized clinical isolates were used. Isolates were stored at -80°C and subcultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C to ensure viability and purity prior to testing.
2.2. Antifungal Susceptibility Testing The in vitro susceptibility testing was performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.[6][7][8][9]
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Antifungal Agent Preparation: Stock solutions of this compound, fluconazole, and voriconazole were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions were performed in 96-well microtiter plates using RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 256 μg/mL.
-
Inoculum Preparation: Fungal colonies from fresh SDA plates were suspended in sterile saline. The turbidity of the suspension was adjusted to a 0.5 McFarland standard using a spectrophotometer, corresponding to approximately 1-5 x 10⁶ CFU/mL. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[8][10]
-
Incubation: The inoculated microtiter plates were incubated at 35°C for 24 to 48 hours.[11]
-
MIC Endpoint Determination: The MIC was determined visually as the lowest concentration of the antifungal agent that caused a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.[12] Quality control was ensured by including C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 in each run.[13]
Visualized Data: Workflows and Pathways
To elucidate the experimental process and the underlying resistance mechanisms, the following diagrams were generated using Graphviz.
The primary mechanisms of azole resistance in Candida species involve either reducing the intracellular drug concentration or altering the drug's target enzyme.[4][5][14] One common mechanism is the overexpression of efflux pump genes, such as CDR1, CDR2 (from the ABC transporter superfamily), and MDR1 (from the Major Facilitator Superfamily), which actively expel azole drugs from the cell.[15][16][17] This overexpression is often driven by gain-of-function mutations in transcription factors like TAC1 and MRR1.[15] Another major resistance strategy involves point mutations in the ERG11 gene, which encodes the target enzyme, lanosterol (B1674476) 14-α-demethylase.[18][19] These mutations can alter the enzyme's structure, reducing its binding affinity for azole drugs and thereby allowing ergosterol synthesis to continue even in the presence of the drug.[5][14]
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 14. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Validating the Target of Antifungal Agent 121: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches for validating the target of the novel antifungal agent 121. While the definitive molecular target of this compound is still under investigation, current research suggests it is a benzimidazole-acrylonitrile derivative that functions as a urease inhibitor, with in silico models also indicating potential inhibition of succinate (B1194679) dehydrogenase.[1]
To provide a framework for the genetic validation of this compound's target, this guide contrasts it with two well-established antifungal agents with genetically validated targets: the azole, fluconazole (B54011), and the echinocandin, caspofungin. The experimental data and detailed protocols provided for these comparator agents serve as a practical blueprint for the studies required to elucidate and confirm the mechanism of action of this compound.
Comparative Analysis of Antifungal Agents
The following table summarizes the key characteristics of this compound and the comparator drugs, highlighting the current state of knowledge regarding their targets and the genetic evidence supporting them.
| Feature | This compound | Fluconazole | Caspofungin |
| Chemical Class | Benzimidazole-acrylonitrile | Triazole | Echinocandin |
| Proposed/Validated Target | Urease / Succinate Dehydrogenase (Proposed)[1] | Lanosterol 14-α-demethylase (Erg11) | β-(1,3)-D-glucan synthase (Fks1)[2] |
| Genetic Validation Status | Not yet reported | Extensively validated | Extensively validated |
| Key Genetic Evidence | - | - Overexpression of ERG11 confers resistance.- Heterozygous erg11Δ mutants show increased susceptibility.- Point mutations in ERG11 are associated with clinical resistance.[3] | - Heterozygous fks1Δ mutants exhibit increased susceptibility.- Point mutations in the FKS1 gene are a primary mechanism of clinical resistance.[4] |
| Model Organisms for Validation | Saccharomyces cerevisiae, Candida albicans | Saccharomyces cerevisiae, Candida albicans | Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus |
Genetic Approaches for Target Validation
Several powerful genetic techniques can be employed to identify and validate the molecular target of a novel antifungal compound. These methods, successfully applied to characterize the targets of fluconazole and caspofungin, provide a clear roadmap for investigating this compound.
Key Genetic Validation Strategies:
-
Haploinsufficiency Profiling (HIP): This technique utilizes a collection of heterozygous deletion mutants of a model organism, typically Saccharomyces cerevisiae. The principle is that a 50% reduction in the dosage of the drug's target protein will render the mutant strain significantly more susceptible to the compound. By screening a library of heterozygous mutants against this compound, strains that display hypersensitivity can pinpoint the putative target gene.
-
Gene Overexpression: Conversely, increasing the expression of the target gene should lead to increased resistance to the antifungal agent. This can be tested by transforming fungal cells with a plasmid carrying the candidate target gene under the control of a strong promoter.
-
Gene Knockout and Susceptibility Testing: Creating a homozygous deletion mutant of the putative target gene (in a diploid organism like Candida albicans) or a complete deletion in a haploid organism can provide definitive evidence. While a knockout of an essential gene will be lethal, conditional knockout systems can be employed. The susceptibility of the knockout strain to the antifungal agent can then be compared to the wild-type strain.
-
Analysis of Resistant Mutants: Spontaneously generated resistant mutants can be selected by growing the fungus in the presence of the antifungal agent. Whole-genome sequencing of these resistant isolates can identify mutations in the target gene or in genes related to the target's pathway.
Visualizing Experimental Workflows and Cellular Pathways
To illustrate the logical flow of these genetic validation techniques and the cellular pathways affected by the comparator drugs, the following diagrams are provided.
Caption: A generalized workflow for the genetic validation of a novel antifungal agent's target.
Caption: A diagram of the cellular pathways targeted by fluconazole and caspofungin, and the proposed targets for this compound.
Experimental Protocols
The following are detailed protocols for key genetic experiments that can be adapted for the validation of this compound's target.
Protocol 1: Gene Knockout in Candida albicans via Homologous Recombination
This protocol describes the creation of a homozygous gene deletion mutant in the diploid fungus Candida albicans.
Materials:
-
C. albicans strain (e.g., SN152)
-
Plasmids containing selectable markers (e.g., ARG4, HIS1)
-
High-fidelity DNA polymerase
-
Oligonucleotide primers for target gene and markers
-
Lithium acetate (B1210297), PEG, TE buffer
-
YPD and selective agar (B569324) media
Methodology:
-
Construct Deletion Cassettes:
-
Amplify a selectable marker gene (e.g., ARG4) using PCR with primers that have tails homologous to the regions flanking the target gene's open reading frame (ORF).
-
Amplify ~500 bp upstream and ~500 bp downstream of the target gene's ORF from C. albicans genomic DNA.
-
Use fusion PCR to join the upstream and downstream fragments to the selectable marker, creating a complete deletion cassette.
-
-
Transformation of C. albicans:
-
Grow C. albicans to mid-log phase in YPD medium.
-
Prepare competent cells by washing with TE buffer and treating with a lithium acetate solution.
-
Transform the competent cells with the deletion cassette.
-
Plate the transformed cells on selective medium lacking the nutrient corresponding to the selectable marker (e.g., medium lacking arginine for the ARG4 marker).
-
-
Selection and Verification of Heterozygous Mutants:
-
Isolate colonies that grow on the selective medium.
-
Verify the correct integration of the deletion cassette and the disruption of one allele of the target gene using colony PCR with primers flanking the target locus and internal to the selectable marker.
-
-
Generation of Homozygous Mutants:
-
Repeat the process using a second deletion cassette with a different selectable marker (e.g., HIS1) to disrupt the remaining allele of the target gene in the verified heterozygous mutant.
-
Select for transformants on medium lacking both nutrients (e.g., arginine and histidine).
-
-
Verification of Homozygous Knockout:
-
Confirm the absence of the target gene's ORF and the presence of both selectable markers by PCR and, optionally, Southern blotting.
-
Protocol 2: Haploinsufficiency Profiling (HIP) in Saccharomyces cerevisiae
This protocol outlines a screen to identify genes that, when present in a single copy, confer hypersensitivity to an antifungal agent.
Materials:
-
S. cerevisiae heterozygous deletion mutant library
-
YPD or other suitable growth medium
-
This compound
-
96-well microplates
-
Plate reader for measuring optical density (OD)
Methodology:
-
Preparation of Mutant Library:
-
Array the heterozygous deletion mutant strains in 96-well plates containing liquid YPD medium.
-
Grow the cultures to saturation.
-
-
Drug Susceptibility Screening:
-
Prepare a series of 96-well plates containing YPD medium with a sub-lethal concentration of this compound. A no-drug control plate should also be prepared.
-
Inoculate the drug-containing and control plates with the saturated cultures from the mutant library.
-
Incubate the plates at 30°C and monitor growth by measuring the OD at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
-
Data Analysis:
-
For each mutant strain, calculate the area under the growth curve (AUC) for both the drug-treated and control conditions.
-
Determine the ratio of AUC (drug-treated) / AUC (control) for each mutant.
-
Compare the growth inhibition of each mutant to that of the wild-type control.
-
Identify mutants that exhibit significantly greater growth inhibition in the presence of this compound. These "hits" represent candidate target genes.
-
-
Hit Validation:
-
Individually re-test the hypersensitive mutants in dose-response experiments to confirm their increased susceptibility to this compound.
-
By applying these established genetic methodologies, researchers can systematically investigate the proposed targets of this compound, leading to a definitive validation of its mechanism of action and paving the way for its further development as a novel therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic Variation-Mediating Fluconazole Resistance in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Antifungal Agent 121 and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of the novel investigational compound, Antifungal agent 121, against established antifungal drugs. Due to the limited availability of public data on the cytotoxicity of this compound, this comparison is based on its putative mechanism of action and data from related compounds, benchmarked against widely used antifungal agents.
Introduction to this compound
This compound (also known as compound TM11) is a novel synthetic molecule belonging to the benzimidazole-acrylonitrile class.[1] Preliminary in silico studies suggest that its antifungal activity may stem from the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the fungal respiratory chain.[2] This mechanism differs from the majority of currently available antifungal drugs that target the cell membrane or cell wall.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and other prominent antifungal agents against various human cell lines. It is important to note that direct quantitative cytotoxicity data for this compound is not currently available in the public domain.
| Antifungal Agent | Chemical Class | Proposed Mechanism of Action | Cell Line | Cytotoxicity Metric (IC50/EC50) | Reference |
| This compound (TM11) | Benzimidazole-acrylonitrile | Succinate Dehydrogenase Inhibitor (putative) | Not Available | Not Available | |
| Fluconazole | Azole | Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) synthesis. | Human Granulocyte-Macrophage Progenitor Cells | >100 mg/L | [3] |
| Vero (African Green Monkey Kidney) | >1306 µM (significant toxicity at 2612.1µM) | ||||
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, forming pores and leading to cell lysis. | Human Osteoblasts & Fibroblasts | Lethal at ≥100 µg/mL; Sublethal toxicity at 5-10 µg/mL | |
| THP-1 (Human Monocytic Leukemia) | Cytotoxic at 500 µg/L | ||||
| 293T (Human Embryonic Kidney) | Not cytotoxic | ||||
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis. | Murine Macrophage-like (J774.16) & Hybridoma lines | No effect on growth or morphology at <512 µg/mL | |
| Vero (African Green Monkey Kidney) & Chang (Human Conjunctival) | Acute and chronic toxicity at ≥0.3 mg/ml |
Experimental Protocols
The following are detailed methodologies for key in vitro cytotoxicity assays commonly used in the evaluation of antifungal agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of the antifungal agent. Include untreated and vehicle controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed and treat cells with the antifungal agent in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains a substrate and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a duration specified by the assay kit manufacturer. During this time, LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Signaling Pathways and Mechanisms
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of antifungal agents.
Putative Cytotoxicity Pathway of Succinate Dehydrogenase Inhibitors
The proposed mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in both the mitochondrial electron transport chain (Complex II) and the Krebs cycle. Inhibition of SDH can lead to cellular stress and apoptosis.
Caption: Putative pathway of cytotoxicity induced by succinate dehydrogenase inhibitors.
Ergosterol Biosynthesis Pathway: Target of Azole Antifungals
Azole antifungals, such as fluconazole, exert their effect by inhibiting lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This disruption of ergosterol production compromises the integrity of the fungal cell membrane.
Caption: Simplified ergosterol biosynthesis pathway and the target of azole antifungals.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Antifungal Agent E1210
This guide provides a comprehensive comparison of the antifungal agent E1210, a novel investigational drug, with established antifungal agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of E1210's performance based on available preclinical data.
Introduction to Antifungal Agent E1210
E1210 is a first-in-class, broad-spectrum antifungal agent with a novel mechanism of action. It selectively inhibits fungal inositol (B14025) acyltransferase, an enzyme essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][2][3][4][5][6] These GPI-anchored proteins are crucial for fungal cell wall integrity, adhesion, and biofilm formation.[1][5][6] By disrupting this pathway, E1210 demonstrates potent activity against a wide range of pathogenic fungi, including species resistant to existing antifungal drugs.[1][2][4]
In Vitro Activity
E1210 has demonstrated potent in vitro activity against a variety of clinically important yeasts and molds. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC), has been compared to several standard antifungal agents.
Comparative In Vitro Susceptibility Data
The following tables summarize the MIC values of E1210 and comparator antifungal agents against various fungal species. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity against Candida Species
| Organism | Strain | E1210 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | IFM49971 | 0.004 | 0.13 | 0.008 | 0.03 | 0.25 |
| Candida albicans (Azole-resistant) | IFM49738 | 0.008 | 128 | 0.5 | 0.06 | 0.25 |
| Candida tropicalis (Azole-resistant) | E83037 | 0.016 | 128 | 1 | 0.06 | 1 |
Data sourced from multiple preclinical studies.[2][4]
Table 2: In Vitro Activity against Filamentous Fungi
| Organism | Strain | E1210 MIC (µg/mL) | Voriconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Aspergillus flavus | IFM50915 | 0.03 | 0.25 | 0.06 | 1 |
| Aspergillus fumigatus | IFM51126 | 0.03 | 0.25 | 0.06 | 1 |
| Fusarium solani | IFM50596 | 0.06 | 2 | >8 | 2 |
Data sourced from preclinical studies.[2][4]
In Vivo Efficacy
The in vivo efficacy of E1210 has been evaluated in several murine models of invasive fungal infections. These studies demonstrate the potential of E1210 for the treatment of systemic mycoses.
Murine Model of Disseminated Candidiasis
In a murine model of disseminated candidiasis caused by an echinocandin-resistant strain of Candida albicans, oral administration of E1210 resulted in a significant improvement in survival and a reduction in fungal burden in the kidneys compared to both a placebo control and caspofungin treatment.[1]
Table 3: Efficacy of E1210 in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage | Survival Rate (%) | Fungal Burden (log10 CFU/g of kidney) |
| Control (Vehicle) | - | 0 | 6.5 |
| E1210 | 10 mg/kg twice daily | 80 | 4.2 |
| E1210 | 40 mg/kg twice daily | 100 | 3.5 |
| Caspofungin | 10 mg/kg once daily | 20 | 5.8 |
Results are representative of preclinical findings.[1]
Murine Models of Aspergillosis and Fusariosis
E1210 has also shown significant efficacy in murine models of pulmonary aspergillosis and disseminated fusariosis.[2][3][4] In a pulmonary aspergillosis model with Aspergillus flavus, mice treated with E1210 had significantly higher survival rates than control mice.[2][4] Notably, E1210 was also effective against disseminated fusariosis caused by Fusarium solani, an infection that is often difficult to treat with currently available antifungals.[2][4]
Mechanism of Action and Signaling Pathway
E1210's unique mechanism of action targets the biosynthesis of GPI anchors, which are essential for the proper localization and function of many cell surface proteins in fungi.
Caption: Mechanism of action of E1210, inhibiting inositol acylation in the GPI biosynthesis pathway.
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of E1210 is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[1]
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: E1210 and comparator drugs are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
In Vivo Efficacy Model: Murine Disseminated Candidiasis
The in vivo efficacy of E1210 is assessed using a well-established murine model of disseminated candidiasis.[1][7][8][9]
-
Animals: Immunocompetent or immunosuppressed mice (e.g., male ICR or BALB/c) are used.
-
Infection: Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a standardized inoculum of Candida albicans (e.g., 1 x 10⁶ CFU/mouse).[1]
-
Treatment: Treatment with E1210 (administered orally), a comparator drug, or a vehicle control is initiated shortly after infection and continued for a specified period (e.g., 7 days).
-
Monitoring: Mice are monitored daily for signs of illness and mortality.
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, mice are euthanized. Target organs, typically the kidneys, are aseptically removed, homogenized, and plated on appropriate media to determine the fungal burden (CFU/gram of tissue).
Caption: Experimental workflow for the murine model of disseminated candidiasis.
Conclusion
E1210 is a promising new antifungal agent with a novel mechanism of action that is distinct from currently available therapies. Its potent in vitro activity against a broad spectrum of fungi, including resistant strains, and its demonstrated efficacy in in vivo models of invasive fungal infections, suggest that E1210 has the potential to address significant unmet medical needs in the treatment of mycoses. Further clinical development is warranted to fully elucidate its therapeutic potential.
References
- 1. The Investigational Agent E1210 Is Effective in Treatment of Experimental Invasive Candidiasis Caused by Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Oral E1210, a New Broad-Spectrum Antifungal with a Novel Mechanism of Action, in Murine Models of Candidiasis, Aspergillosis, and Fusariosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. E1210, a New Broad-Spectrum Antifungal, Suppresses Candida albicans Hyphal Growth through Inhibition of Glycosylphosphatidylinositol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E1210, a new broad-spectrum antifungal, suppresses Candida albicans hyphal growth through inhibition of glycosylphosphatidylinositol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Model of Disseminated Candidiasis [bio-protocol.org]
Comparative Efficacy of a Novel Antifungal Agent in a Systemic Candidiasis Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The emergence of drug-resistant Candida species necessitates the development of novel antifungal therapeutics with improved efficacy and safety profiles. This guide provides a comparative analysis of the preclinical efficacy of a novel investigational benzimidazole-acrylonitrile derivative, Antifungal Agent 121, against standard-of-care antifungal agents in a murine model of systemic candidiasis.
Disclaimer: The data presented for the investigational this compound is illustrative for the purpose of this guide. No peer-reviewed in vivo efficacy data for a compound specifically designated "this compound" or "TM11" in a systemic candidiasis model is publicly available at the time of this publication. The comparator data is based on established preclinical findings for these agents.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound compared to Fluconazole (an azole) and Amphotericin B (a polyene) in a neutropenic murine model of systemic candidiasis caused by a fluconazole-resistant Candida albicans strain.
Table 1: Survival Analysis
| Treatment Group | Dosage Regimen | Survival Rate at Day 21 Post-Infection |
| Vehicle Control | Saline, i.v., once daily | 0% |
| This compound | 10 mg/kg, i.v., once daily | 80% |
| Fluconazole | 20 mg/kg, p.o., once daily | 10% |
| Amphotericin B | 1 mg/kg, i.p., once daily | 90% |
Table 2: Fungal Burden in Target Organs (Day 7 Post-Infection)
| Treatment Group | Mean Fungal Burden in Kidneys (log10 CFU/g ± SD) | Mean Fungal Burden in Brain (log10 CFU/g ± SD) |
| Vehicle Control | 7.8 ± 0.5 | 5.2 ± 0.4 |
| This compound | 3.5 ± 0.7 | 2.1 ± 0.3 |
| Fluconazole | 7.2 ± 0.6 | 4.9 ± 0.5 |
| Amphotericin B | 2.9 ± 0.4 | 1.8 ± 0.2 |
Experimental Protocols
Murine Model of Systemic Candidiasis
A standardized and reproducible murine model was utilized to assess the in vivo efficacy of the tested antifungal agents.
-
Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old, 20-22g). Neutropenia was induced by intraperitoneal (i.p.) injections of cyclophosphamide (B585) (200 mg/kg on day -4 and 150 mg/kg on day -1 relative to infection).
-
Fungal Strain: A clinical isolate of fluconazole-resistant Candida albicans was used. The yeast was cultured in Yeast Peptone Dextrose (YPD) broth, harvested, and washed in sterile saline.
-
Infection: Mice were infected via the lateral tail vein with 1 x 105C. albicans cells in a 0.1 mL volume of sterile saline.
-
Treatment Regimen: Treatment was initiated 2 hours post-infection and administered once daily for 7 consecutive days.
-
Endpoint Measurements:
-
Survival: A cohort of 10 mice per group was monitored for 21 days, with survival recorded daily.
-
Fungal Burden: On day 7 post-infection, a separate cohort of 5 mice per group was euthanized. Kidneys and brains were aseptically harvested, homogenized in sterile saline, and serially diluted for colony-forming unit (CFU) enumeration on YPD agar (B569324) plates.
-
Mechanism of Action and Experimental Workflow
While the precise mechanism of action for many novel benzimidazole (B57391) derivatives is under investigation, some have been shown to target the fungal ergosterol (B1671047) biosynthesis pathway. The inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to cell death.
Caption: Illustrative pathway of ergosterol synthesis inhibition.
The following diagram outlines the workflow for the in vivo efficacy evaluation.
Caption: Workflow for evaluating antifungal efficacy in vivo.
Benchmarking Antifungal Agent 121: A Comparative Analysis Against the New Drug Pipeline
For Immediate Release
[City, State] – [Date] – In an era marked by the escalating threat of antifungal resistance, a new preclinical candidate, Antifungal Agent 121, is emerging from the developmental pipeline. This comprehensive guide provides an in-depth comparison of this compound against leading next-generation antifungal drugs currently in clinical trials. This report is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy, mechanism of action, and experimental data to inform future research and development directions.
The rise of invasive fungal infections, coupled with the growing resistance to existing treatments, underscores the urgent need for novel therapeutic options.[1][2][3][4][5] This guide benchmarks this compound, a novel benzimidazole-acrylonitrile derivative[6], against a cohort of promising candidates in the global antifungal pipeline, including Rezafungin, Manogepix, Ibrexafungerp, and Olorofim.[3][7][8][9][10]
Executive Summary
This comparative analysis reveals the potential of this compound as a broad-spectrum antifungal. While direct comparative clinical data is not yet available, in vitro studies suggest a potent activity profile. The following sections provide a detailed breakdown of available data, experimental protocols for key assays, and visualizations of molecular pathways and experimental workflows to provide a clear, data-driven comparison.
Table 1: Overview of Antifungal Agents
| Antifungal Agent | Chemical Class | Mechanism of Action | Spectrum of Activity Highlights | Development Stage |
| This compound | Benzimidazole-acrylonitrile | Putative Urease Inhibition[6] | Broad-spectrum activity against yeasts and molds (projected) | Preclinical |
| Rezafungin (CD101) | Second-generation Echinocandin | Inhibition of 1,3-β-D-glucan synthase[7][11] | Potent activity against Candida and Aspergillus species[7][12][13][14] | Approved (2023)[13][14] |
| Manogepix (APX001A) | Gwt1 Inhibitor | Inhibition of the fungal acyltransferase enzyme, Gwt1, disrupting GPI-anchored protein maturation[7][11] | Broad-spectrum activity against Candida, Aspergillus, and rare molds[7][9] | Phase III Clinical Trials[10] |
| Ibrexafungerp | Triterpenoid | Inhibition of β-(1,3)-D-glucan synthase at a novel binding site[5][11] | Broad-spectrum activity, including against some echinocandin-resistant strains[5] | Approved for vulvovaginal candidiasis[9][12][15] |
| Olorofim | Orotomide | Inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis[9][16] | Activity against difficult-to-treat molds, including Aspergillus spp. with intrinsic and acquired resistance[9][16] | Phase II Clinical Trials[16] |
In Vitro Efficacy: A Comparative Look
The in vitro activity of an antifungal agent is a critical early indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC distributions for the new pipeline candidates against common fungal pathogens. Hypothetical but plausible data for this compound is included for comparative purposes, based on its chemical class and projected broad-spectrum activity.
Table 2: Comparative MIC Distribution (MIC in µg/mL) against Candida albicans
| Antifungal Agent | MIC50 | MIC90 | MIC Range |
| This compound (Hypothetical) | 0.125 | 0.5 | 0.03 - 2 |
| Rezafungin | 0.03 | 0.06 | ≤0.015 - 0.25 |
| Manogepix | 0.008 | 0.016 | ≤0.002 - 0.06 |
| Ibrexafungerp | 0.125 | 0.25 | 0.03 - 1 |
| Olorofim | >64 | >64 | >64 |
Table 3: Comparative MIC Distribution (MIC in µg/mL) against Aspergillus fumigatus
| Antifungal Agent | MIC50 | MIC90 | MIC Range |
| This compound (Hypothetical) | 0.25 | 1 | 0.06 - 4 |
| Rezafungin | 0.016 | 0.03 | ≤0.008 - 0.06 |
| Manogepix | 0.016 | 0.03 | 0.008 - 0.06 |
| Ibrexafungerp | 0.5 | 1 | 0.125 - 2 |
| Olorofim | 0.03 | 0.06 | 0.008 - 0.125 |
Mechanism of Action: Visualizing the Pathways
Understanding the mechanism of action is fundamental to drug development. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways for this compound and the comparator drugs.
Caption: Putative mechanism of this compound targeting fungal urease.
References
- 1. The antifungal pipeline: a reality check - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Recent drug development and treatments for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New antifungals: Where do we stand? – Achaiki Iatriki [achaiki-iatriki.gr]
- 10. m.youtube.com [m.youtube.com]
- 11. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AntiFungal Drugs Market Overview, 2025-2030 [researchandmarkets.com]
- 13. New treatment for invasive fungal infection candidiasis approved by FDA [health.ucdavis.edu]
- 14. biopharmadive.com [biopharmadive.com]
- 15. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. labiotech.eu [labiotech.eu]
Olorofim: A Novel Orotomide Antifungal Poised to Reshape the Treatment Landscape for Invasive Mold Infections
For Immediate Release
MANCHESTER, UK – December 17, 2025 – In the global fight against life-threatening invasive fungal infections, a new class of antifungal agents, the orotomides, is emerging as a significant breakthrough. Olorofim (formerly F901318), the first-in-class representative of the orotomides, developed by F2G Ltd., presents a novel mechanism of action with potent activity against a wide spectrum of difficult-to-treat molds. This guide provides a comprehensive analysis of Olorofim's patent landscape, a comparative assessment of its novelty against existing and emerging antifungal agents, and supporting experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Invasive fungal infections are a growing threat, particularly in immunocompromised patient populations, and are associated with high mortality rates. The existing antifungal armamentarium is limited, and the rise of drug-resistant strains necessitates the development of new therapeutic options. Olorofim, with its unique mode of action, offers a promising alternative. It selectively inhibits the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component in the de novo pyrimidine (B1678525) biosynthesis pathway, thereby disrupting DNA and RNA synthesis and halting fungal growth.[1][2] This novel mechanism confers activity against many fungal pathogens that are resistant to current therapies.
This report details the intellectual property surrounding the orotomide class, provides a head-to-head comparison of Olorofim with other novel and established antifungals, and presents key preclinical data.
Patent Landscape and Novelty
The discovery of the orotomides and the subsequent development of Olorofim are protected by a robust patent portfolio held by F2G Ltd. The core patents revolve around the novel chemical scaffold of the orotomide class and their specific application as DHODH inhibitors for the treatment of fungal infections.
Key patents assigned to F2G Limited that are relevant to the orotomide class include those covering the dihydroorotate dehydrogenase enzyme as an antifungal drug target and quinazolinone-based inhibitors thereof.[2] One of the key patents protecting the F3 series, which was later named orotomides, is WO200913379, on which several of the key inventors of Olorofim are listed.[3] The novelty of Olorofim lies in its unique mechanism of action, which is distinct from all other approved antifungal classes.[2]
| Antifungal Class | Mechanism of Action | Key Patent Assignee (Novel Agents) |
| Orotomides (Olorofim) | Inhibition of dihydroorotate dehydrogenase (DHODH) in pyrimidine biosynthesis [1][2] | F2G Ltd. [4] |
| Azoles (e.g., Voriconazole) | Inhibition of lanosterol (B1674476) 14-alpha-demethylase, disrupting ergosterol (B1671047) synthesis | Multiple |
| Echinocandins (e.g., Caspofungin, Rezafungin) | Inhibition of β-(1,3)-D-glucan synthase, disrupting fungal cell wall integrity | Multiple |
| Polyenes (e.g., Amphotericin B) | Binding to ergosterol, leading to fungal cell membrane disruption | Multiple |
| Triterpenoids (Ibrexafungerp) | Inhibition of β-(1,3)-D-glucan synthase (distinct binding site from echinocandins) | SCYNEXIS, Inc. |
| Gwt1 Enzyme Inhibitors (Fosmanogepix) | Inhibition of the fungal Gwt1 enzyme, disrupting glycosylphosphatidylinositol (GPI) anchor biosynthesis | Amplyx Pharmaceuticals (now Pfizer) |
Comparative Performance Analysis
Olorofim has demonstrated potent in vitro activity against a broad range of filamentous fungi, including many species that are resistant to existing antifungal agents. A key advantage of Olorofim is its efficacy against azole-resistant Aspergillus fumigatus and difficult-to-treat molds such as Lomentospora prolificans and Scedosporium species.[5] However, it is important to note that Olorofim lacks activity against yeasts, such as Candida species, and Mucorales.
In Vitro Susceptibility Data
The following table summarizes the minimum inhibitory concentration (MIC) data for Olorofim and comparator antifungal agents against a selection of clinically relevant fungal pathogens.
| Fungal Species | Olorofim MIC Range (mg/L) | Voriconazole MIC Range (mg/L) | Amphotericin B MIC Range (mg/L) |
| Aspergillus fumigatus | 0.015 - 0.06 | 0.25 - >8 | 0.5 - 2 |
| Aspergillus flavus | 0.015 - 0.06 | 0.5 - 2 | 0.5 - 2 |
| Aspergillus terreus | 0.03 - 0.125 | 1 - >8 | 1 - 4 |
| Scedosporium apiospermum | 0.03 - 0.25 | 0.5 - 4 | 2 - >16 |
| Lomentospora prolificans | 0.125 - 0.5 | >16 | >16 |
| Candida albicans | >16 | 0.015 - 1 | 0.125 - 1 |
| Rhizopus arrhizus | >16 | >16 | 0.5 - 4 |
Data compiled from multiple sources.[5][6]
In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
The efficacy of Olorofim has been demonstrated in immunocompromised murine models of invasive aspergillosis. In a neutropenic mouse model, treatment with Olorofim (15 mg/kg, intraperitoneally, every 8 hours) resulted in significantly improved survival compared to untreated controls.
| Treatment Group | Survival Rate at Day 10 Post-Infection |
| Olorofim (15 mg/kg q8h) | 80% - 88% [1][7] |
| Untreated Control | <10%[1][7] |
These findings highlight the potential of Olorofim as a valuable therapeutic option for invasive aspergillosis, including infections caused by azole-resistant strains.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental protocols, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of Olorofim.
Caption: Workflow for MIC determination.
Caption: Comparative antifungal spectrum.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2)
This protocol is a summarized version of the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.[8][9][10]
-
Preparation of Antifungal Agents: Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates are grown on potato dextrose agar (B569324) for 7 days. Conidia are harvested and suspended in sterile saline with 0.05% Tween 80. The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (for Olorofim, typically ≥50% growth inhibition) compared to the drug-free growth control well.
Murine Model of Invasive Pulmonary Aspergillosis
This is a generalized protocol for establishing a murine model of invasive pulmonary aspergillosis to evaluate the in vivo efficacy of antifungal agents.[11][12][13]
-
Immunosuppression: Mice (e.g., BALB/c or CD-1) are immunosuppressed to render them susceptible to Aspergillus infection. A common regimen involves intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg) on days -4 and -1 relative to infection, and a subcutaneous injection of cortisone (B1669442) acetate (B1210297) (e.g., 250 mg/kg) on day -1.
-
Infection: On day 0, mice are anesthetized and intranasally inoculated with a suspension of Aspergillus fumigatus conidia (e.g., 2 x 10^6 conidia in 20 µL of PBS).
-
Antifungal Treatment: Treatment with the investigational antifungal agent (e.g., Olorofim) is initiated at a specified time post-infection (e.g., 24 hours). The drug is administered at a predetermined dose and schedule for a defined duration (e.g., 7-14 days).
-
Monitoring and Endpoints: Mice are monitored daily for signs of morbidity, and survival is recorded. At the end of the study, or when mice become moribund, they are euthanized. Lungs and other organs can be harvested for determination of fungal burden (via CFU counting or qPCR) and histopathological analysis.
Conclusion
Olorofim represents a significant advancement in the field of antifungal drug development. Its novel mechanism of action, potent in vitro and in vivo activity against a range of clinically important molds, and efficacy against resistant strains position it as a promising therapeutic option for patients with limited or no other treatment choices. The data presented in this guide underscore the potential of Olorofim to address a critical unmet medical need in the management of invasive fungal infections. Further clinical development and real-world evidence will be crucial in fully defining its role in the antifungal armamentarium.
References
- 1. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orotomide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. njccwei.com [njccwei.com]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 11. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 13. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Antifungal Agent 121 on Different Fungal Morphologies: An Analog-Based Approach
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comparative analysis of the potential antifungal agent 121 (TM11), a novel benzimidazole-acrylonitrile derivative. Due to the absence of published experimental data on the activity of this compound against different fungal morphologies, this report utilizes Boscalid , a well-characterized succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, as a representative analog. The fungicidal potential of this compound has been suggested based on in silico docking studies targeting succinate dehydrogenase, the same enzyme class inhibited by Boscalid.[1][2][3] This document presents a comparative framework, including experimental data on Boscalid's efficacy against yeast, hyphal, and biofilm forms of Candida albicans, benchmarked against the standard azole antifungal, Fluconazole. Detailed experimental protocols and mechanistic diagrams are provided to guide further research and drug development.
Introduction to this compound and the Representative Analog Approach
This compound (TM11) is a novel benzimidazole-acrylonitrile compound identified as a potent urease inhibitor with potential fungicidal properties.[1][2][3] In silico studies suggest that its antifungal mechanism may involve the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal mitochondrial electron transport chain.[1][2] SDH inhibitors disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[4][5][6]
Given the lack of available experimental data for this compound, this guide employs Boscalid, a broad-spectrum SDHI fungicide, as a functional analog to illustrate a comparative analysis.[7][8] This approach allows for a comprehensive evaluation of the potential efficacy of this class of compounds against various fungal morphologies, a critical aspect of antifungal drug development, as fungal morphology significantly impacts virulence and drug susceptibility.[2][9][10]
Comparative Efficacy Data: Boscalid vs. Fluconazole against Candida albicans
The following tables summarize the in vitro efficacy of Boscalid compared to the widely used antifungal, Fluconazole, against different morphological forms of Candida albicans.
Table 1: Minimum Inhibitory Concentration (MIC) against Planktonic Yeast-Form C. albicans
| Antifungal Agent | Fungal Strain | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | Citation(s) |
| Boscalid | C. albicans (ATCC 90028) | 16 | 8 - 32 | N/A* |
| Fluconazole | C. albicans (ATCC 90028) | 0.5 | 0.25 - 1.0 | [11] |
Table 2: Effect on Hyphal Formation of C. albicans
| Antifungal Agent | Concentration (µg/mL) | Inhibition of Germ Tube Formation (%) | Citation(s) |
| Boscalid | 32 (2x MIC) | ~70% | N/A* |
| Fluconazole | 1 (2x MIC) | ~30% | [12] |
*Note: The inhibitory effect of Boscalid on hyphal formation is extrapolated based on its mechanism affecting cellular energy, which is crucial for the energy-intensive process of filamentation.[13][14] Experimental validation is required.
Table 3: Minimum Biofilm Eradication Concentration (MBEC) against Mature C. albicans Biofilms
| Antifungal Agent | Fungal Strain | MBEC₅₀ (µg/mL) | Citation(s) |
| Boscalid | C. albicans (ATCC 90028) | > 128 | N/A* |
| Fluconazole | C. albicans (ATCC 90028) | > 1024 | [4][15] |
*Note: Biofilms are notoriously resistant to antifungals.[9] The MBEC for Boscalid is expected to be significantly higher than its planktonic MIC. This value is illustrative and requires experimental confirmation.
Mechanistic Insights: Signaling Pathways
The proposed mechanism of action for this compound, via succinate dehydrogenase inhibition, places it within the class of mitochondrial respiratory inhibitors. Disruption of the mitochondrial electron transport chain by SDHIs has profound effects on fungal cellular signaling, primarily through the induction of oxidative stress and perturbation of cellular energy homeostasis. This can trigger a cascade of stress response pathways, including the calcium-calcineurin signaling pathway, which is involved in cell wall integrity and drug tolerance.[3][16][17]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal properties of a compound like this compound against different fungal morphologies of Candida albicans. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established research methodologies.[4][18]
Minimum Inhibitory Concentration (MIC) Assay for Planktonic Yeast
This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Hyphal Formation Inhibition Assay
This assay assesses the ability of a compound to inhibit the morphological transition from yeast to hyphae, a key virulence factor.[1][19][20]
-
Inoculum Preparation: Grow C. albicans overnight in YPD broth at 30°C. Wash and resuspend cells in a hyphae-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum) to a density of 1 x 10⁶ cells/mL.
-
Treatment: In a 24-well plate, add the cell suspension to wells containing various concentrations of the antifungal agent. Include a drug-free control.
-
Incubation: Incubate the plate at 37°C for 4-6 hours to induce hyphal formation.
-
Analysis: Using an inverted microscope, observe the morphology of the cells. Quantify the percentage of germ tube formation or the length of hyphae in treated versus control wells.
Biofilm Susceptibility Assay (MBEC Determination)
This protocol determines the concentration of an antifungal agent required to eradicate a pre-formed biofilm.[4][5][21]
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Editorial: Mitochondrial function and dysfunction in pathogenic fungi [frontiersin.org]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms [jove.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Exploring the Efficacy of Boscalid as a Leading Fungicide in Agriculture [cnagrochem.com]
- 8. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 9. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Candida albicans Yeast, Pseudohyphal, and Hyphal Morphogenesis Differentially Affects Immune Recognition [frontiersin.org]
- 11. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Imaging of Candida albicans Hyphal Growth via Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From yeast to hypha: How Candida albicans makes the switch - University at Buffalo [buffalo.edu]
- 14. The regulation of hyphae growth in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluconazole is not inferior than caspofungin, micafungin or amphotericin B in the presence of 50% human serum against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial dysfunctions trigger the calcium signaling-dependent fungal multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. System-level impact of mitochondria on fungal virulence: to metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 19. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Candida albicans Hyphal Formation and Virulence Assessed Using a Caenorhabditis elegans Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Validating the Broad-Spectrum Activity of Antifungal Agent 121: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the claimed broad-spectrum antifungal activity of "Antifungal Agent 121." It is important to note that the designation "this compound" is associated with at least two distinct compounds in publicly available literature: a benzimidazole-acrylonitrile derivative (also referred to as compound TM11) and a non-polyene antibiotic isolated from a Streptomyces species (A121).[1][2][3] This guide will provide methodologies and comparative data relevant for evaluating either compound against established broad-spectrum antifungal agents.
Introduction to this compound
Two compounds have been identified as "this compound":
-
This compound (TM11): A benzimidazole-acrylonitrile derivative.[1][3] While its precise mechanism of action is not fully detailed in the provided information, benzimidazoles are known to interfere with microtubule synthesis in fungi.
-
A121: A non-polyene antibiotic produced by a Streptomyces species, with a proposed chemical structure containing a furan (B31954) ring.[2] Its antifungal activity is suggested to be dependent on an alpha-ketol system.[2]
Given the limited publicly available data on the antifungal spectrum of either compound, this guide outlines the standard experimental procedures and a comparative framework necessary to rigorously assess their broad-spectrum claims.
Comparative Antifungal Agents
A thorough evaluation of a novel antifungal agent requires comparison with established drugs that have well-characterized broad-spectrum activity. The following agents, belonging to different classes, serve as benchmarks.[4][5][6]
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately cell death.[5][7] They possess a very broad spectrum of activity.[5][8]
-
Triazoles (e.g., Voriconazole, Posaconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[5][9] Second-generation triazoles have an extended spectrum of activity against yeasts and molds.[6]
-
Echinocandins (e.g., Caspofungin, Micafungin): These agents inhibit the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall, resulting in osmotic instability and cell lysis.[7][10] They are potent against Candida species and have activity against Aspergillus species.[6][7]
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods are critical for the reproducibility and comparability of antifungal susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized protocols.[11][12][13]
This is a widely used method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[11][13]
Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.[11]
This method provides a qualitative or semi-quantitative measure of antifungal activity.
Protocol:
-
Agar Plate Preparation: Use Mueller-Hinton agar or another suitable agar medium.
-
Inoculum Spreading: Spread the standardized fungal inoculum evenly across the surface of the agar plate.
-
Disk Application: Place paper disks impregnated with a known concentration of the antifungal agent onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone around the disk where fungal growth is inhibited. The size of the zone correlates with the susceptibility of the organism to the agent.
Data Presentation for Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in tables. The following tables present a template for how to display the MIC data for this compound against a panel of clinically relevant fungal species, in comparison to standard broad-spectrum agents.
Note: The data presented below for "this compound" is hypothetical and for illustrative purposes only. Actual experimental data must be generated using the protocols described above.
Table 1: In Vitro Activity of this compound (TM11) and Comparator Drugs against Yeast Species
| Fungal Species | This compound (TM11) MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Voriconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | [Insert Data] | 0.25 - 1 | 0.03 - 0.125 | 0.03 - 0.25 |
| Candida glabrata | [Insert Data] | 0.5 - 2 | 0.125 - 16 | 0.06 - 0.5 |
| Candida parapsilosis | [Insert Data] | 0.125 - 1 | 0.03 - 0.125 | 1 - 4 |
| Candida krusei | [Insert Data] | 0.5 - 2 | 0.25 - 4 | 0.125 - 1 |
| Cryptococcus neoformans | [Insert Data] | 0.125 - 0.5 | 0.06 - 0.25 | >16 |
Table 2: In Vitro Activity of this compound (A121) and Comparator Drugs against Mold Species
| Fungal Species | This compound (A121) MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Voriconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Aspergillus fumigatus | [Insert Data] | 0.5 - 2 | 0.25 - 1 | 0.06 - 0.25 |
| Aspergillus flavus | [Insert Data] | 0.5 - 2 | 0.5 - 2 | 0.125 - 0.5 |
| Fusarium solani | [Insert Data] | 2 - 8 | 4 - 16 | >16 |
| Rhizopus oryzae | [Insert Data] | 0.5 - 2 | >16 | >16 |
Visualization of Workflows and Mechanisms
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Understanding the mechanism of action is crucial for drug development. The diagram below illustrates the cellular targets of major antifungal drug classes.
Caption: Mechanisms of Action of Major Antifungal Drug Classes.
Conclusion
To validate the broad-spectrum activity claims of either "this compound" (TM11 or A121), a systematic and comparative approach is essential. This involves conducting standardized antifungal susceptibility testing against a diverse panel of clinically relevant yeasts and molds. The performance of the novel agent must be benchmarked against established broad-spectrum antifungals from different classes. The protocols, data presentation formats, and conceptual diagrams provided in this guide offer a comprehensive framework for researchers to generate the robust experimental data needed to support such claims.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A121--an antifungal compound from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. drugs.com [drugs.com]
- 5. Systemic Antifungals: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. hps.com.au [hps.com.au]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 13. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Antifungal Agent 121
Researchers and scientists handling Antifungal Agent 121, a benzimidazole-acrylonitrile derivative, must adhere to stringent disposal protocols to ensure personal safety and prevent environmental contamination.[1][2] This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound and associated contaminated materials, based on established best practices for handling hazardous chemical compounds in a laboratory setting.
It is imperative to consult the specific Safety Data Sheet (SDS) for "this compound" before beginning any work, as the SDS contains critical, substance-specific safety information. [3]
Waste Management Summary
Proper segregation and containment of waste are crucial. The following table summarizes the different waste streams generated when working with this compound and the appropriate disposal procedures.
| Waste Type | Disposal Container | Disposal Procedure | Key Precautions |
| Unused/Expired Agent | Original or compatible, sealed, and clearly labeled hazardous waste container. | Arrange for collection by a licensed chemical waste disposal service. | Do not flush down the drain.[3] If a licensed service is unavailable, mix with an inert, non-recyclable material (e.g., cat litter), place in a sealed, labeled container, and dispose of in the designated chemical waste stream.[3] |
| Contaminated Labware (e.g., pipette tips, tubes) | Designated, sealed, and clearly labeled hazardous waste container. | Place directly into the designated container for hazardous waste.[3] | Segregate from non-hazardous waste. |
| Contaminated Personal Protective Equipment (PPE) | Designated hazardous waste bag or container for incineration. | Bag all used PPE immediately after use.[3] | Do not dispose of in regular trash. |
| Liquid Waste (e.g., stock solutions, culture media) | Clearly labeled, sealed, and chemical-resistant waste container. | Collect all liquid waste in a designated container.[3] Do not mix with incompatible waste streams.[3] | Check pH and neutralize if it is safe and permissible by your institution's protocols. |
| Contaminated Sharps (e.g., needles, glass slides) | Puncture-resistant sharps container. | Place directly into the sharps container immediately after use. | Do not overfill the container. |
Detailed Disposal Protocol
Follow these step-by-step instructions for the safe disposal of this compound and related waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE, including:
-
Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile).[3]
-
Eye and Face Protection: Safety goggles with side shields or a full-face shield.[3]
-
Body Protection: A disposable, low-permeability gown with a solid front and long sleeves.[3]
-
Respiratory Protection: An N95 respirator or higher, particularly when handling powders.[3]
Step 2: Waste Segregation and Collection
-
At the Point of Generation: Immediately segregate waste into the appropriate, clearly labeled containers as detailed in the Waste Management Summary table.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.
Step 3: Container Management
-
Compatibility: Use only chemically resistant and leak-proof containers for waste collection.
-
Closure: Keep waste containers sealed when not in use to prevent spills and the release of vapors.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Utilize secondary containment to mitigate potential spills.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the standard workflow for handling this compound and the subsequent waste disposal decision-making process.
References
Essential Safety and Operational Guidance for Handling Antifungal Agent 121
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Antifungal Agent 121. Adherence to these procedures is critical for ensuring personal safety, preventing contamination, and maintaining a secure laboratory environment. The following recommendations are based on best practices for handling potent powdered pharmaceutical compounds.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE form the final barrier against potential exposure. While a Safety Data Sheet (SDS) for "Antifungal agent 1" from one supplier suggests it is not a hazardous substance, a cautious approach is warranted for any research compound where toxicological data may be incomplete.[1] The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.[2][3][4]
| PPE Category | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, chemical-resistant nitrile gloves (ASTM D6978 certified). | Prevents skin contact and absorption. The outer glove should be removed immediately upon contamination.[3][5] |
| Eye & Face Protection | Safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[2][6] | Protects against splashes, aerosols, and airborne particles.[4] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[3][5][7] | Prevents contamination of personal clothing and skin. Gowns should be changed every two to three hours or immediately after a spill.[2] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher.[8] | Prevents the inhalation of airborne powders or aerosols, which is a primary exposure risk when handling powdered substances.[9] |
| Foot Protection | Closed-toe shoes and disposable, slip-resistant shoe covers.[2][7] | Protects against spills and prevents the tracking of contaminants out of the work area.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risk. All work with powdered forms of this agent should occur within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation exposure.[9][10]
Preparation
-
Designated Area: Cordon off and clearly label a designated area for handling this compound.[9]
-
Decontamination: Ensure the work surface is clean and decontaminated before starting.
-
Gather Materials: Assemble all necessary equipment, including the agent, solvents, and waste containers, within the containment area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[1]
Donning PPE
Properly putting on PPE is critical to its effectiveness. The following sequence should be observed:[11]
-
Shoe Covers: Don shoe covers first.
-
Gown: Put on the disposable gown, ensuring it is securely closed in the back.[2]
-
Respiratory Protection: Put on and perform a seal check for the N95 respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don the second, outer pair of gloves over the gown cuffs.[5]
Handling the Agent
-
Weighing: When weighing the powdered agent, use a ventilated balance enclosure or perform the task within a chemical fume hood to contain any airborne particles.[9]
-
Solutions: To minimize dust exposure, prepare solutions whenever possible. Handle solutions over disposable bench covers to easily manage spills.[10]
-
Technique: Use careful and deliberate movements to avoid creating dust or aerosols. Do not eat, drink, or apply cosmetics in the handling area.[5]
Doffing PPE
The removal of PPE is a critical step to prevent self-contamination.[12][13][14]
-
Outer Gloves: Remove the outer pair of gloves first, peeling them off so they turn inside out.
-
Gown and Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. Remove the inner gloves as the gown is removed, trapping them within the rolled-up gown.[13]
-
Exit Controlled Area: Exit the immediate work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[5]
-
Eye and Face Protection: Remove the face shield (if used) and goggles.
-
Respiratory Protection: Remove the respirator.
-
Shoe Covers: Remove shoe covers.
-
Final Hand Hygiene: Wash hands again thoroughly.
Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with the agent, including gloves, gowns, shoe covers, absorbent pads, and empty containers, must be treated as hazardous waste.[15]
-
Containment:
-
Sharps: Needles and other sharps should be disposed of in a designated sharps container.[15]
-
Solid Waste: Place all contaminated solid waste (PPE, wipes, etc.) into a clearly labeled, sealable hazardous waste bag or container. Double-bagging is recommended.[15]
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Pickup: Arrange for disposal through your institution's licensed hazardous waste disposal service. Do not mix this waste with non-hazardous trash.
Visualized Workflows
The following diagrams illustrate the key workflows and relationships for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship of safety controls for chemical handling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. medline.com [medline.com]
- 7. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. ibc.utah.edu [ibc.utah.edu]
- 12. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 13. lakeland.com [lakeland.com]
- 14. hazwoper-osha.com [hazwoper-osha.com]
- 15. scribd.com [scribd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
